molecular formula C24H27O4P B087251 Tri(2,6-xylenyl)phosphate CAS No. 121-06-2

Tri(2,6-xylenyl)phosphate

Cat. No.: B087251
CAS No.: 121-06-2
M. Wt: 410.4 g/mol
InChI Key: QLORRTLBSJTMSN-UHFFFAOYSA-N
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Description

Tri(2,6-xylenyl)phosphate ( 121-06-2) is an organophosphate ester of technical interest for its application as a flame retardant and plasticizer in various polymer systems . As a solid compound , it belongs to a class of chemicals known as triaryl phosphates, which are historically valued in research and industrial applications for their ability to enhance material properties . These compounds are known to function through multiple mechanisms; they can act in the condensed phase by promoting char formation in polymers and may also exhibit vapour-phase activity by releasing volatile phosphorus-containing species that interfere with flame chemistry . Its uses in research settings have included serving as a flame-retardant additive for plastics like cellulose acetate and PVC, as well as a fire-resistant hydraulic fluid . Furthermore, it can act as a softening agent for resins and synthetic rubber and has been investigated as an extreme-pressure anti-friction additive in lubricants . Researchers should note that this compound is one of several isomers of tris(xylenyl)phosphate, and the specific positioning of the methyl groups on the aromatic ring can influence its physical and toxicological properties . Appropriate safety precautions must be observed during handling. This product is intended for laboratory research use only and is not meant for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,6-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-10-7-11-17(2)22(16)26-29(25,27-23-18(3)12-8-13-19(23)4)28-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3
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InChI Key

QLORRTLBSJTMSN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID70891326
Record name Tris(2,6-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(2,6-xylenyl)phosphate
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Boiling Point

262-264 °C @ 6 mm Hg
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Solubility

log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene; slightly soluble in ethanol and hexane.
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Density

Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000001 [mmHg]
Record name Tris(2,6-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Color/Form

Wax

CAS No.

121-06-2
Record name 2,6-Xylyl phosphate
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Record name Tri-2,6-xylyl phosphate
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Record name Phenol, 2,6-dimethyl-, phosphate (3:1)
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Record name 2,6-Dimethylphenol phosphate (3:1)
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Record name TRI(2,6-XYLENYL)PHOSPHATE
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Melting Point

137.8 °C
Record name TRIS(2,6-XYLENYL)PHOSPHATE
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Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Aryl Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tri(2,6-xylenyl)phosphate from 2,6-Dimethylphenol

This compound, also known as tris(2,6-dimethylphenyl)phosphate, is a sterically hindered organophosphate ester. Unlike its less hindered isomers, which are widely used as flame retardants and plasticizers in materials like PVC, plastics, and coatings, the 2,6-disubstituted structure imparts unique properties.[1][2][3] The bulky methyl groups flanking the phenolic oxygen create significant steric hindrance around the central phosphorus atom. This structural feature is of great interest to researchers as it can influence the molecule's hydrolytic stability, thermal properties, and interactions in biological and materials science contexts.

This guide provides a comprehensive overview of the synthesis of this compound from 2,6-dimethylphenol. It is designed for an audience of researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, a detailed and field-proven experimental protocol, and methods for purification and characterization.

Part 1: The Core Chemistry of Triaryl Phosphate Synthesis

The industrial synthesis of triaryl phosphates is a well-established process, conventionally achieved through the reaction of a hydroxyaryl compound (a phenol) with a phosphorus source.[4] The most common and economically viable phosphorus source for this esterification is phosphorus oxychloride (POCl₃).[5][6]

The fundamental reaction proceeds via a nucleophilic substitution mechanism where three molecules of the phenol react with one molecule of phosphorus oxychloride, displacing the three chlorine atoms and forming three P-O-Ar ester bonds. A key byproduct of this reaction is hydrogen chloride (HCl) gas.

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

The reaction is typically carried out at elevated temperatures to proceed at a reasonable rate.[7] To enhance reaction efficiency and yield, catalysts such as Lewis acids (e.g., AlCl₃, MgCl₂) or specialized composite catalysts are often employed.[4][8] The removal of the generated HCl gas is critical, as its accumulation can inhibit the forward reaction; this is often accomplished by heating under a vacuum or by sparging with an inert gas.[4][8]

Part 2: Synthesis of this compound: A Detailed Protocol

The synthesis of the specific isomer, this compound, follows the general principles outlined above but requires careful control of reaction conditions due to the steric hindrance of the 2,6-dimethylphenol substrate. The following protocol is adapted from established industrial methodologies for robust laboratory-scale synthesis.[8]

Reaction Mechanism

The reaction is a stepwise nucleophilic substitution. The phenolic oxygen of 2,6-dimethylphenol attacks the electrophilic phosphorus atom of POCl₃. This process is repeated three times, with each step becoming progressively more difficult due to increasing steric hindrance around the phosphorus center. A catalyst facilitates the reaction by coordinating with the reactants and promoting the departure of the chloride leaving group.

G reagents 2,6-Dimethylphenol (3 eq.) + Phosphorus Oxychloride (1 eq.) intermediate2 (2,6-Xylenyl)dichlorophosphate + HCl reagents->intermediate2 Step 1: First Substitution intermediate1 Di(2,6-xylenyl)chlorophosphate + HCl product This compound + HCl intermediate1->product Step 3: Third Substitution intermediate2->intermediate1 Step 2: Second Substitution catalyst Catalyst (e.g., MgCl₂ or Ca/Mg composite) catalyst->reagents Facilitates reaction

Caption: Stepwise mechanism for the synthesis of this compound.

Reagent and Equipment Data

A summary of the key reagents is provided below for procedural planning.

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Role
2,6-DimethylphenolC₈H₁₀O122.16201Aryl Source
Phosphorus OxychloridePOCl₃153.33105.8Phosphorus Source
Calcium-Magnesium Catalyst---Reaction Catalyst
Sodium HydroxideNaOH40.001388Neutralizing Agent
Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale, adapted from a robust industrial process.[8]

1. Reactor Setup and Reagent Charging:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe connected to a heating mantle, and a condenser attached to a gas outlet/scrubber system to safely neutralize the evolving HCl gas.
  • Charge the reaction flask with 366.5 g (3.0 mol) of 2,6-dimethylphenol.
  • Add 5.0 g of a suitable catalyst, such as anhydrous magnesium chloride or a calcium-magnesium composite catalyst.[8]
  • Begin stirring to create a slurry.
  • Slowly add 153.3 g (1.0 mol) of phosphorus oxychloride to the flask via an addition funnel.

2. Controlled Esterification Reaction:

  • The reaction is exothermic. Maintain control over the initial temperature.
  • Slowly heat the mixture to 70°C over approximately 1.5 hours.[8]
  • Once at 70°C, increase the temperature at a controlled rate of ~4°C per hour until the reaction temperature reaches 95°C. Hold at 95°C for 1 hour.[8] This slow ramp allows for controlled HCl evolution.
  • Continue heating at a rate of 4-5°C per hour to 125°C and hold for 30 minutes.[8]
  • Finally, heat at a rate of 5-6°C per hour to 140°C.[8]

3. Byproduct Removal (Acid Scavenging):

  • Once the temperature reaches 140°C, apply a gentle vacuum (e.g., ~650 mmHg) to the system. This step is crucial for driving the reaction to completion by removing HCl.[8]
  • Continue to heat the mixture towards a final temperature of 160°C over 1.5 hours while maintaining vacuum. Hold at this temperature for 1.5-2 hours to ensure complete removal of HCl.[8]
  • Monitor the reaction completion by taking small aliquots and measuring the acid value. The target acid value should be below 3 mg KOH/g, indicating the consumption of acidic intermediates.[8]

4. Neutralization and Workup:

  • Cool the reaction mixture to 80-90°C.
  • Slowly add a 5% aqueous solution of sodium hydroxide to neutralize any remaining acidic species and the catalyst.
  • Wash the organic layer sequentially with a 5% HCl solution (to remove metal salts), followed by water until the aqueous layer is neutral (pH ~7).[7]
  • Separate the organic layer using a separatory funnel.

5. Purification of Crude Product:

  • The primary method for purifying the crude this compound is vacuum distillation.[8][9]
  • Transfer the washed and dried organic layer to a distillation apparatus.
  • Apply a high vacuum (e.g., <1 mmHg) and heat the mixture. A forerun containing any residual solvent or low-boiling impurities should be collected first.
  • Collect the main fraction of this compound. The boiling point for the 2,6-isomer is reported as 262-264°C at 6 mmHg.[10]
  • The final product should be a colorless to pale yellow, viscous liquid or a glassy solid upon cooling.[2][10]
Experimental Workflow Diagram

G start Start: Reagent Preparation charge Charge 2,6-Dimethylphenol and Catalyst to Reactor start->charge add_pocl3 Slowly Add POCl₃ charge->add_pocl3 heat_ramp1 Controlled Heating Ramp (70°C → 95°C → 125°C → 140°C) add_pocl3->heat_ramp1 vac_acid Apply Vacuum Heat to 160°C to Remove HCl heat_ramp1->vac_acid qc1 In-Process QC: Check Acid Value vac_acid->qc1 workup Cool and Neutralize (NaOH Wash) qc1->workup Acid Value OK wash Aqueous Washes (HCl, H₂O) workup->wash purify Purification: Vacuum Distillation wash->purify qc2 Final QC: (Purity, Spectroscopy) purify->qc2 end End: Purified Product qc2->end Product Meets Specs

Caption: A comprehensive workflow for the synthesis and purification process.

Part 3: Characterization and Quality Control

To ensure the final product meets the required standards of purity and identity, a series of analytical techniques should be employed.

ParameterMethodExpected Result / Specification
Purity High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)>99%
Identity ¹H-NMR, ³¹P-NMR, FTIR SpectroscopySpectra consistent with the structure of this compound
Acid Value Titration< 0.1 mg KOH/g
Appearance Visual InspectionColorless to pale yellow viscous liquid or solid

Part 4: Safety and Handling

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It is toxic upon inhalation and contact. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,6-Dimethylphenol is harmful if swallowed or in contact with skin.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction apparatus must be connected to a scrubber containing a base (e.g., NaOH solution) to neutralize the effluent gas.

  • High temperatures and vacuum are used in the protocol. Ensure all glassware is free of defects and the setup is secure.

This guide provides a robust framework for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can reliably produce this valuable compound for further study and application.

References

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ilia, G., Iliescu, S., & Popa, A. (2005). A new method for the synthesis of triaryl phosphates. Green Chemistry, 7(4), 227-229. Retrieved from [Link]

  • Reddy, V. P., Kumar, A., & Prasad, V. V. R. (2021). Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus. Organic Letters, 23(13), 5143–5147. Retrieved from [Link]

  • Segall, J., & Shorr, L. M. (1992). U.S. Patent No. 5,097,056. U.S. Patent and Trademark Office.
  • van der Horst, W. P. (1931). U.S. Patent No. 1,837,176. U.S. Patent and Trademark Office.
  • Britton, E. C., & Davis, A. R. (1944). U.S. Patent No. 2,358,133. U.S. Patent and Trademark Office.
  • Sinobio Chemistry. (2024, October 11). What is Trixylenyl Phosphate(TXP)?. Retrieved from [Link]

  • Wang, J. (2013). CN Patent No. 103224521A. Google Patents.
  • PubChem. (n.d.). Trixylenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kozak, W., & Demkowicz, S. (2020). Selected Methods for the Chemical Phosphorylation and Thiophosphorylation of Phenols. European Journal of Organic Chemistry, 2020(38), 6113-6128. Retrieved from [Link]

  • Hyster, T. K., & Arnold, F. H. (2016). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ACS Catalysis, 6(10), 6844-6848. Retrieved from [Link]

  • Kozak, W., & Demkowicz, S. (2020). Selected examples of the phosphorylation of phenols by using alkyl chlorophosphates and chlorothiophosphates. ResearchGate. Retrieved from [Link]

  • Sinobio Chemistry. (2024, August 22). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

  • Pharos. (n.d.). TRIS(2,6-XYLENYL)PHOSPHATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • Hyster, T. K., & Arnold, F. H. (2016). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. ChemRxiv. Retrieved from [Link]

  • Wang, J., et al. (2012). Synthesis of tetrakis-(2, 6-xylyl) resorcinol bisphosphate. Advanced Materials Research, 550-553, 1005-1008. Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP) – A substance of very high concern (SVHC). Retrieved from [Link]

  • GOV.UK. (2008). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

Sources

Tri(2,6-xylenyl)phosphate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tri(2,6-xylenyl)phosphate: Structure, Properties, and Methodologies

Introduction

This compound, also known as tris(2,6-dimethylphenyl) phosphate, is an organophosphate ester characterized by a central phosphate core bonded to three 2,6-dimethylphenyl (xylenyl) groups.[1][2] While the broader class of trixylenyl phosphates (TXP) has found extensive use as flame retardants and plasticizers in polymers like PVC and cellulose acetate, the specific 2,6-isomer is of significant interest to researchers for its unique steric and electronic properties.[3][4][5]

Unlike commercial TXP mixtures, which are often complex blends of various isomers (and notably, may even lack the 2,6-isomer), the study of pure this compound allows for precise structure-activity relationship (SAR) investigations.[6][7] Its bulky ortho-methyl groups create significant steric hindrance around the phosphate center, influencing its reactivity, thermal stability, and interaction with biological systems. This guide provides a detailed examination of its chemical properties, structure, synthesis, and analytical protocols, tailored for professionals in chemical research and development.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of this compound is foundational to understanding its behavior. Its molecular formula is C24H27O4P, with a monoisotopic mass of approximately 410.16 Da.[1][2]

Structural Confirmation: A Multi-technique Approach

Validating the identity and purity of this compound is a self-validating process that relies on the convergence of data from multiple analytical techniques. Each method provides a piece of the structural puzzle, and together they confirm the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The ortho-methyl groups will appear as a singlet, typically in the 2.0-2.5 ppm range. The aromatic protons will present as a multiplet, characteristic of the A2B pattern for a 1,2,3-trisubstituted benzene ring.

    • ¹³C NMR : The carbon spectrum will show unique resonances for the methyl carbons, the four distinct aromatic carbons (ipso, ortho, meta, para), providing clear evidence of the substitution pattern.[1]

    • ³¹P NMR : As the central atom, the phosphorus-31 nucleus gives a sharp singlet in the proton-decoupled spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the phosphate ester, serving as a key identifier for this class of compounds.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key vibrational bands for this compound include:

    • P=O Stretch : A strong, characteristic absorption band typically appears in the 1290-1300 cm⁻¹ region, confirming the presence of the phosphoryl group.[9]

    • P-O-C (Aryl) Stretch : Strong bands in the 1150-1250 cm⁻¹ and 950-1050 cm⁻¹ regions are indicative of the aryl phosphate ester linkages.[1][9]

    • C-H Stretch : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

    • C=C Stretch : Aromatic ring skeletal vibrations are visible in the 1450-1600 cm⁻¹ range.[9]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. When analyzed via techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound will show a molecular ion peak (M+) at m/z 410, corresponding to its molecular weight.[7] The fragmentation pattern can further elucidate the structure, often showing losses of the xylenyl groups.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from reaction vessels to environmental matrices. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C24H27O4P[1][2]
Molecular Weight 410.4 g/mol [1]
CAS Number 121-06-2[1]
Appearance Solid, waxy[1][10]
Melting Point 137.8 °C (136-138 °C)[1][6]
Boiling Point 262-264 °C at 6 mmHg (800 Pa)[1][6]
Vapor Pressure 6.4 x 10⁻⁹ mm Hg (estimated)[10]
Water Solubility Very low; commercial TXP mixtures are ~0.89 mg/L[1]
Log Kow (Octanol-Water Partition) 5.63 (for commercial TXP mixtures)[6]

Synthesis and Purification Workflow

The synthesis of triaryl phosphates, including this compound, is typically achieved through the esterification of a phenol with phosphorus oxychloride (POCl3).[3][7] The causality of this choice is clear: phosphorus oxychloride is a highly reactive phosphorylating agent, and the reaction robustly forms the three P-O-Ar bonds.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Xylenol 2,6-Xylenol Esterification Esterification (with Catalyst) Xylenol->Esterification POCl3 Phosphorus Oxychloride (POCl3) POCl3->Esterification CrudeEster Crude this compound Esterification->CrudeEster Forms HCl HCl (gas) Esterification->HCl Releases Neutralization Neutralization (e.g., with mild base) Distillation Distillation (Vacuum) Neutralization->Distillation Purification Purification (Recrystallization) Distillation->Purification FinalProduct Pure Product Purification->FinalProduct CrudeEster->Neutralization

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Catalyzed Synthesis

This protocol is based on established methodologies for triaryl phosphate synthesis, incorporating insights from patented industrial processes for improved efficiency.[3][11]

  • Reactor Setup : Charge a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas) with 3.0 moles of 2,6-xylenol.

  • Catalyst Addition : Add a suitable catalyst, such as a calcium-magnesium composite or anhydrous MgCl₂, to the reaction vessel. The catalyst facilitates the reaction, leading to higher purity and yield.[11]

  • Reactant Addition : While stirring, slowly add 1.0 mole of phosphorus oxychloride (POCl₃) to the vessel. The addition should be controlled to manage the exothermic reaction and the rate of HCl evolution.

  • Heating and Reaction : Gradually heat the mixture. A staged heating profile is often effective:

    • Heat to 70-90°C and hold for 1-2 hours.

    • Increase temperature to 120-130°C and hold for 1 hour.

    • Finally, raise the temperature to 140-150°C. During this phase, applying a slight vacuum can help drive off the remaining HCl, pushing the reaction to completion.[11]

  • Monitoring : The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level (e.g., < 3 mg KOH/g).[11]

  • Workup and Purification :

    • Cool the resulting crude ester.

    • Wash the crude product with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize any remaining acidity, followed by washes with water.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).

    • The final purification is achieved by vacuum distillation followed by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure, solid this compound.

Applications in Research and Development

While commercial TXP is used as a commodity chemical, pure this compound serves more specialized roles in R&D:

  • Flame Retardant Research : It acts as a reference standard for mechanistic studies on how aryl phosphates impart flame retardancy. The steric hindrance can affect its degradation pathways and char-forming efficiency compared to less hindered isomers.

  • Plasticizer and Lubricant Development : It is used to investigate how molecular geometry affects plasticizer efficiency and lubricant properties under extreme conditions.[5]

  • Biochemical and Toxicological Studies : As a pure isomer, it is essential for accurately assessing the toxicological profile, such as its potential as a neurotoxin or reproductive toxin, without the confounding variables of a mixed-isomer product.[3][12] It has also been studied as a potential inhibitor of acetylcholinesterase.[5]

Safety and Environmental Profile

Hazard Identification

This compound and its related isomers are associated with significant health and environmental hazards. It is crucial to handle this compound with appropriate safety measures.

  • Human Health : It is classified as an irritant, causing skin and serious eye irritation.[1] Inhalation may cause respiratory irritation.[1] The broader class of trixylenyl phosphates is classified in the EU as a substance of very high concern due to reproductive toxicity (Repr. 1B - May damage fertility or the unborn child).[3][7][12] Short-term exposure can also lead to organophosphate-induced delayed neuropathy.[3]

  • Environmental Hazards : Trixylenyl phosphates are classified as very toxic to aquatic life with long-lasting effects.[12][13] Due to its low water solubility and high octanol-water partition coefficient (Log Kow ≈ 5.63), it has a high potential for bioaccumulation in aquatic organisms and is expected to be immobile in soil, adsorbing strongly to sediment and suspended solids.[1][6]

Handling and Disposal Protocol
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (tested to EN 374), safety goggles with side-shields, and a lab coat.[12][13] If aerosols or dust may be generated, use a suitable respirator.

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

  • Spill Management : In case of a spill, avoid generating dust. Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal. Prevent entry into waterways.[13]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant or a licensed hazardous waste disposal facility.[12] Avoid release to the environment.[12]

References

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C24H27O4P). Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • Haz-Map. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trixylyl phosphate. Retrieved from [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Google Patents. (n.d.). CN103224521A - Preparation method of trixylenyl phosphate.
  • Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

  • Google Patents. (n.d.). CN104502496A - Detection method for trixylyl phosphate in plastic products.
  • Chiron.no. (n.d.). Trixylyl phosphate (TXP) – A substance of very high concern (SVHC). Retrieved from [Link]

  • ResearchGate. (2014). Is there any test method (quantitative or qualitative) for trixylyl phophate?. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYSIS OF FLAME RESISTANT TURBINE OIL BASED ON TRIXYLENYL PHOSPHATE BY IR AND NMR SPECTROSCOPY. Retrieved from [Link]

  • Grokipedia. (2026). Trixylyl phosphate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Vibrational spectroscopic characterization of the phosphate mineral hureaulite. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate. Retrieved from [Link]

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An In-depth Technical Guide to Tri(2,6-xylenyl)phosphate (CAS No. 121-06-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tri(2,6-xylenyl)phosphate, a specific isomer of the broader trixylenyl phosphate (TXP) family. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications. This document emphasizes the critical distinction between the pure 2,6-isomer and the commercially available, variable isomeric mixtures of trixylenyl phosphate.

Introduction: Defining this compound

This compound, also known as tris(2,6-dimethylphenyl) phosphate, is an organophosphate ester.[1] It belongs to the larger class of triaryl phosphates, which are widely utilized as flame retardants, plasticizers, and hydraulic fluids.[1] A crucial point of clarification is the distinction between the specific isomer, this compound (CAS 121-06-2), and the commercial product often referred to as "Trixylyl phosphate" (TXP, CAS 25155-23-1). TXP is a complex mixture of various xylenyl phosphate isomers, and studies have shown that the 2,6-isomer is often not present in these commercial formulations.[2][3] The composition of TXP can be variable, which has significant implications for its physical, chemical, and toxicological properties. This guide will focus on the specific properties of the pure this compound isomer where data is available.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that the properties of the pure 2,6-isomer, such as its solid state at room temperature and higher melting point, distinguish it from the typically liquid commercial TXP mixtures.[2]

PropertyValueSource(s)
CAS Number 121-06-2[2]
Molecular Formula C24H27O4P[1]
Molecular Weight 410.4 g/mol [1][4]
Physical State Solid, Wax[1]
Melting Point 137.8 °C[1]
Boiling Point 262-264 °C @ 6 mm Hg[1]
Vapor Pressure 6.4 x 10^-9 mm Hg @ 25 °C (estimated)[1]
Solubility Soluble in benzene; slightly soluble in ethanol and hexane. Water solubility is low, a characteristic of triaryl phosphates.[1]
Log Kow 5.63 (for Kronitex TXP, a commercial mixture)[1][4]

Synthesis of High-Purity this compound

The synthesis of triaryl phosphates generally involves the reaction of a phenol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃).[5] To obtain the high-purity this compound isomer, the starting material must be high-purity 2,6-dimethylphenol (2,6-xylenol). The use of mixed xylenol isomers will result in a corresponding mixture of trixylenyl phosphate isomers.

A general synthetic approach is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme:

3 (CH₃)₂C₆H₃OH + POCl₃ → [(CH₃)₂C₆H₃O]₃PO + 3 HCl

  • Rationale: The hydroxyl group of 2,6-xylenol acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride. This results in the displacement of a chloride ion. The reaction is repeated three times to form the tri-substituted phosphate ester. Hydrogen chloride is generated as a byproduct.

Experimental Protocol:

  • Reactant Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser connected to a scrubbing system for HCl, charge the high-purity 2,6-dimethylphenol and a suitable solvent (e.g., toluene).

    • Insight: The solvent facilitates heat transfer and mixing of the reactants.

  • Addition of Phosphorus Oxychloride: Slowly add phosphorus oxychloride to the reaction mixture while maintaining a controlled temperature. This reaction is exothermic.

    • Insight: Slow addition is crucial to control the reaction rate and prevent a dangerous temperature increase and excessive HCl evolution.

  • Reaction and HCl Removal: Heat the mixture to drive the reaction to completion. The evolving HCl gas is neutralized in a scrubber. The progress of the reaction can be monitored by measuring the amount of HCl evolved or by analytical techniques such as thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, the crude product is purified. This may involve:

    • Washing with a dilute aqueous base to remove any remaining acidic impurities.

    • Washing with water to remove salts.

    • Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Removal of the solvent under reduced pressure.

    • Further purification by recrystallization or column chromatography to obtain the high-purity solid this compound.

    • Insight: Each purification step is designed to remove specific types of impurities, ensuring the final product meets the required purity standards.

Synthesis_Workflow Reactants High-purity 2,6-dimethylphenol + Phosphorus oxychloride Reaction Controlled Reaction in Solvent Reactants->Reaction Crude_Product Crude this compound + HCl (byproduct) Reaction->Crude_Product Purification Multi-step Purification (Washing, Drying) Crude_Product->Purification Pure_Product High-Purity This compound Purification->Pure_Product

Diagram of the general synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the symmetry of the 2,6-dimethylphenyl group, the aromatic protons should appear as a characteristic pattern. The methyl protons would give a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbon attached to the phosphate group.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[6] this compound will exhibit a single resonance in the phosphate ester region of the ³¹P NMR spectrum.[6] The chemical shift provides information about the electronic environment of the phosphorus atom.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • P=O stretching: A strong absorption band typically in the region of 1300-1250 cm⁻¹.

  • P-O-C (aryl) stretching: Strong absorptions in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions.

  • C-H stretching (aromatic and alkyl): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Coupled with GC (GC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of this compound (410.4 g/mol ) would be expected.

Analytical Methodology for Isomer Separation and Quantification

Given the prevalence of isomeric mixtures, analytical methods capable of separating and quantifying individual isomers are crucial.

Protocol: GC-MS Analysis of Trixylenyl Phosphate Isomers

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., toluene). Prepare a series of calibration standards of the pure isomer(s) of interest.

  • Gas Chromatography (GC):

    • Column: A high-resolution capillary column (e.g., DB-5ms or equivalent) is necessary for the separation of closely related isomers.

    • Injection: Use a split/splitless injector. The choice of injection mode depends on the sample concentration.

    • Oven Program: A temperature gradient program is typically required to achieve good separation of the various triaryl phosphate isomers.

    • Carrier Gas: Helium is commonly used.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is standard.

    • Detection: Operate in both full scan mode to identify unknown components and selected ion monitoring (SIM) mode for sensitive quantification of target isomers.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dissolve sample in Toluene GC Gas Chromatography (Capillary Column) Sample->GC MS Mass Spectrometry (EI, Scan/SIM) GC->MS Identification Isomer Identification (Retention Time, Mass Spectra) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Workflow for the analytical separation and quantification of trixylenyl phosphate isomers.

Applications and Industrial Relevance

While specific applications for the pure this compound isomer are not extensively documented, the broader class of trixylenyl phosphates are used as:

  • Flame Retardants: They are added to plastics, textiles, and coatings to reduce their flammability.

  • Plasticizers: They increase the flexibility and durability of polymers, particularly PVC.

  • Hydraulic Fluids: Their fire-resistant properties make them suitable for use in high-temperature hydraulic systems.

The specific substitution pattern of the 2,6-isomer may offer unique properties in terms of thermal stability, hydrolytic stability, and plasticizing efficiency compared to other isomers, making it a target for specialized applications where performance is critical.

Safety, Toxicology, and Environmental Fate

6.1. Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard safe handling procedures for laboratory chemicals should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

6.2. Toxicology

The toxicology of triaryl phosphates is complex and can be isomer-specific. Much of the available data pertains to the commercial TXP mixtures.

  • Acute Toxicity: Trixylenyl phosphate mixtures generally exhibit low acute toxicity via oral exposure.[7]

  • Neurotoxicity: Some triaryl phosphate isomers, particularly those with ortho-cresol, are known to cause organophosphate-induced delayed neuropathy (OPIDN). While data on the pure 2,6-isomer is limited, studies on TXP mixtures have shown potential for neurotoxic effects.[4]

  • Reproductive Toxicity: Trixylenyl phosphate (CAS 25155-23-1) is classified as a substance that may damage fertility (H360F).[7]

It is crucial for researchers to consider the potential for isomer-specific toxicity and not assume that data for TXP mixtures is directly applicable to the pure 2,6-isomer.

6.3. Environmental Fate

  • Biodegradation: Triaryl phosphates are generally slow to biodegrade.[1] The rate of degradation can be influenced by the degree of substitution on the phenyl rings.[1]

  • Hydrolysis: Triaryl phosphates are generally stable to hydrolysis at neutral pH but will degrade under alkaline conditions.[1] This is an important consideration for their environmental persistence.

  • Bioaccumulation: With a high estimated log Kow, this compound is expected to have a high potential for bioaccumulation in aquatic organisms.[1]

  • Soil Mobility: The compound is expected to be immobile in soil due to its high estimated Koc value.[1]

Conclusion

This compound (CAS 121-06-2) is a distinct chemical entity with properties that differ from the more commonly referenced trixylenyl phosphate (TXP) isomeric mixtures. Its synthesis requires high-purity starting materials, and its analysis necessitates high-resolution chromatographic techniques. While sharing applications with other triaryl phosphates as a flame retardant and plasticizer, its specific performance characteristics may be unique. A thorough understanding of its safety, toxicological profile, and environmental fate, with a clear distinction from isomeric mixtures, is essential for its responsible use in research and industry. Further research into the specific properties and toxicological effects of the pure 2,6-isomer is warranted to fully characterize this compound.

References

  • Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. (2017).
  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information.
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  • Xylyl phosphate esters: Human health tier II assessment. (2018).
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  • The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a. (n.d.).
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  • TRI-M-TOLYL PHOSPHATE(563-04-2) 13C NMR spectrum. (n.d.). ChemicalBook.
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  • Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. (2016). Environmental Science & Technology, 50(15), 8051–8059.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.
  • Trixylyl phosphate (TXP). (n.d.). Chiron.no.
  • Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. (n.d.). eScholarship.org.
  • P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate.
  • Analysis and Hydrolysis of Commercial Aryl Phosph
  • The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. (2007). University of Ottawa NMR Facility Blog.
  • 2,5-xylyl phosphate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.
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An In-depth Technical Guide to the Synonyms and Chemical Identity of Tri(2,6-xylenyl)phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Nomenclature in Chemical Research

In the precise world of scientific research and development, the accurate identification of chemical compounds is paramount. Ambiguity in nomenclature can lead to critical errors in literature searches, experimental replication, procurement, and safety assessments. Tri(2,6-xylenyl)phosphate is an organophosphate ester that, like many complex molecules, is known by a variety of names in scientific literature, commercial catalogues, and regulatory documents. This guide provides a comprehensive overview of the synonyms, formal identifiers, and associated terminology for this compound. Understanding this landscape is essential for any professional navigating the complexities of chemical data. The primary focus of this document is the specific isomer where the phosphate group is attached to three 2,6-dimethylphenyl (or 2,6-xylenyl) moieties.

Primary Chemical Identifiers: Unambiguous Identification

To ensure absolute clarity and avoid confusion with other isomers, researchers should rely on the following primary identifiers. These are the most authoritative and standardized names and codes for this compound.

  • IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is tris(2,6-dimethylphenyl) phosphate .[1] This name explicitly defines the structure: a central phosphate group bonded to three 2,6-dimethylphenyl rings.

  • CAS Number: The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. The CAS number for this compound is 121-06-2 .[1] This number is crucial for database searches and regulatory compliance, as it refers specifically to the 2,6-isomer, distinguishing it from other trixylenyl phosphate isomers.

Common Synonyms and Abbreviations in Scientific Literature

While IUPAC and CAS provide formal identification, a host of synonyms and abbreviations are frequently encountered in publications, patents, and supplier listings. Familiarity with these terms is vital for conducting thorough literature reviews.

Systematic and Semi-Systematic Names:

  • Tris(2,6-dimethylphenyl)phosphate: Often used interchangeably with the IUPAC name.[2][3]

  • This compound: A very common and accepted synonym.[1][2]

  • Tri-2,6-xylyl phosphate: Another common variation.[2]

  • Phosphoric acid, tris(2,6-dimethylphenyl) ester: This name describes the compound as an ester of phosphoric acid.[1]

  • 2,6-Dimethylphenol phosphate (3:1): Indicates the stoichiometry of the reactants used in its synthesis.[2]

  • Phenol, 2,6-dimethyl-, phosphate (3:1): A similar variation found in chemical databases.[2]

Abbreviations:

  • TDMPP: This abbreviation for Tris(2,6-dimethylphenyl) phosphate is increasingly used in environmental and toxicological studies to simplify text.[3]

It is important to note that the broader term "Trixylenyl phosphate" (TXP) or "Trixylyl phosphate" with CAS number 25155-23-1 typically refers to a mixture of various isomers, not just the specific 2,6-isomer.[4][5][6] Commercial TXP products are often derived from mixed xylenols and can contain 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-isomers, but often lack the 2,6-isomer.[5] Therefore, when precision is required, researchers must specify the exact isomer they are investigating.

Isomeric Complexity: The "Trixylenyl Phosphate" Family

The term "xylenyl" refers to a dimethylphenyl group. Because the two methyl groups can be arranged in several ways on the phenyl ring, several structural isomers of trixylenyl phosphate exist. Each has a unique CAS number and distinct physical properties.

Isomer NameCAS NumberMelting Point (°C)
Tris(2,6-dimethylphenyl) phosphate 121-06-2 136-138
Tris(2,3-dimethylphenyl) phosphate65695-97-8[7]61[5]
Tris(2,4-dimethylphenyl) phosphate3862-12-2[8]110
Tris(3,4-dimethylphenyl) phosphate3862-11-1[9]72[5]
Tris(3,5-dimethylphenyl) phosphate25653-16-1[10]46[10]

As the table shows, the physical properties, such as melting point, vary significantly between isomers. This underscores the importance of using the specific CAS number (121-06-2) to avoid ambiguity.

Visualization of Nomenclature

To clarify the relationships between these different identifiers, the following diagram illustrates the hierarchy of names for the target compound.

Synonyms cluster_main cluster_ids Primary Identifiers cluster_syn Common Synonyms cluster_broader Broader Isomeric Mixture main Core Compound This compound iupac IUPAC Name: tris(2,6-dimethylphenyl) phosphate main->iupac cas CAS Number: 121-06-2 main->cas syn1 Tri-2,6-xylyl phosphate main->syn1 syn2 Phosphoric acid, tris(2,6-dimethylphenyl) ester main->syn2 syn3 Abbreviation: TDMPP main->syn3 broader Trixylenyl Phosphate (TXP) CAS: 25155-23-1 (Usually a mix, may not contain the 2,6-isomer) main->broader is a specific isomer of

Sources

Tri(2,6-xylenyl)phosphate: A Deep Dive into its Flame Retardant Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the core mechanisms by which tri(2,6-xylenyl)phosphate (TXP), a prominent organophosphate ester, functions as a highly effective flame retardant. This document is intended for researchers, scientists, and professionals in the field of materials science and flame retardant development, providing a detailed understanding of its action in both the gas and condensed phases.

Introduction: The Role of this compound in Fire Safety

This compound, an aromatic phosphate ester, is a crucial additive in enhancing the fire resistance of various polymeric materials.[1] Its high phosphorus content and aromatic structure contribute to its efficacy in mitigating flammability.[2] Commercial trixylenyl phosphate is typically a mixture of isomers; however, this guide will focus on the specific mechanisms attributed to the 2,6-dimethylphenyl isomer where possible, while also drawing on the broader understanding of aromatic phosphate esters.[3] The primary function of TXP as a flame retardant is to interrupt the combustion cycle, a self-sustaining process of heat, fuel, and oxygen, through chemical and physical actions in both the solid (condensed) and gaseous phases of a fire.

The Dual-Pronged Approach: Gas and Condensed Phase Mechanisms

The efficacy of this compound as a flame retardant stems from its ability to act in two distinct phases of a fire. Upon thermal decomposition, TXP generates active species that interfere with the chemical reactions of combustion in the gas phase and promote the formation of a protective char layer in the condensed phase.[4]

Gas Phase Action: Quenching the Fire

In the intense heat of a fire, polymeric materials decompose, releasing flammable volatile compounds that act as fuel for the flame. The gas phase mechanism of TXP involves the release of phosphorus-containing radicals that interrupt the highly reactive chain reactions of combustion.[4]

During pyrolysis, the P-O-C bonds in this compound can cleave, leading to the formation of various phosphorus-containing species. These volatile phosphorus compounds, such as PO•, HPO, and PO₂, act as radical scavengers in the flame.[4] They effectively terminate the propagation of the fire by reacting with the highly reactive H• and OH• radicals that are essential for sustained combustion.[4] This "flame poisoning" effect reduces the heat generated by the fire and slows its spread.

The chemical structure of the 2,6-xylenyl groups, with their methyl substituents, influences the decomposition products and the specific nature of the flame-inhibiting radicals. The steric hindrance provided by the ortho-methyl groups may affect the decomposition pathways compared to other xylenyl isomers.

Caption: Condensed-phase flame retardant mechanism of TXP.

Physicochemical Properties of this compound

The performance of TXP as a flame retardant is intrinsically linked to its physical and chemical properties.

PropertyValueSource
Molecular FormulaC₂₄H₂₇O₄P[5]
Molecular Weight410.4 g/mol [5]
Melting Point136-138 °C[3]
Boiling Point262-264 °C at 6 mmHg[3]
Decomposition Temperature> 300 °C (for commercial trixylenyl phosphate)[3]

The high decomposition temperature of TXP ensures its stability during polymer processing, while its decomposition at fire temperatures allows it to exert its flame-retardant effects. [3]

Experimental Methodologies for Elucidating the Mechanism of Action

A suite of analytical techniques is employed to investigate the flame-retardant mechanism of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of TXP and its effect on the decomposition of the polymer matrix.

Protocol:

  • A small sample (5-10 mg) of the polymer containing TXP is placed in a TGA crucible.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting thermogram provides information on the onset of decomposition, the rate of weight loss, and the amount of char residue at high temperatures. [6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of TXP and the polymer, providing insights into the gas-phase mechanism.

Protocol:

  • A microgram-sized sample of the polymer with TXP is introduced into a pyrolysis unit.

  • The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere to induce thermal decomposition. [7]3. The volatile pyrolysis products are separated by gas chromatography. [7]4. The separated components are then identified by mass spectrometry. [7]5. This analysis reveals the chemical species released into the gas phase that contribute to flame inhibition. [7]

Py_GC_MS_Workflow Sample Polymer + TXP Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Identification) GC->MS Data Data Analysis (Identification of Volatile Products) MS->Data

Caption: Workflow for Py-GC-MS analysis.

Cone Calorimetry

Objective: To evaluate the fire performance of materials containing TXP under controlled fire-like conditions. [8] Protocol:

  • A standard-sized sample of the polymer with TXP is exposed to a constant heat flux from a conical heater. [8]2. Parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (PHRR), total heat released (THR), and mass loss are continuously measured during combustion. [2][9]3. The data provides a comprehensive assessment of the material's flammability and the effectiveness of TXP in reducing fire hazards. [2][9]

Conclusion

This compound stands as a highly effective flame retardant due to its dual-mode of action. In the gas phase, it acts as a flame poison by releasing phosphorus-containing radicals that scavenge key combustion-propagating species. Simultaneously, in the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer and reduces the fuel supply to the flame. A thorough understanding of these mechanisms, supported by robust analytical techniques, is crucial for the continued development of advanced fire-safe materials.

References

[2]Sinobio Chemistry. (2024, June 27). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation?. Retrieved from [7]Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link] [10]LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. Retrieved from [Link] [8]Hull, T. R., & Stoliarov, S. I. (2025, August 6). Influence of Physical Properties on Polymer Flammability in the Cone Calorimeter. ResearchGate. Retrieved from [Link] [11]PubChem. (n.d.). Trixylenyl phosphate. Retrieved from [Link] [12]The University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Retrieved from [Link] [13]Šebestová, K., & Lacina, K. (n.d.). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Retrieved from [Link] [5]PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link] [14]Wang, X., Song, L., & Hu, Y. (n.d.). Recent Developments in the Flame-Retardant System of Epoxy Resin. PMC - NIH. Retrieved from [Link] [1]Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link] [15]ResearchGate. (2025, August 10). A phosphate-based epoxy resin for flame retardance: Synthesis, characterization, and cure properties. Retrieved from [Link] [16]PubChem. (n.d.). Trixylenyl phosphate. Retrieved from [Link] [17]MDPI. (n.d.). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms. Retrieved from [Link] [4]Korobeinichev, O. P., Shmakov, A. G., & Gonchikzhapov, M. B. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PMC - NIH. Retrieved from [Link] [6]IntechOpen. (2021, August 8). Flame Retardant Waterborne Polyurethanes: Synthesis, Characterization, and Evaluation of Different Properties. Retrieved from [Link] [18]ResearchGate. (2025, August 10). A phosphate-based epoxy resin for flame retardance: Synthesis, characterization, and cure properties. Retrieved from [Link] [19]ResearchGate. (n.d.). Flame Retardants, Phosphorus. Retrieved from [Link] [3]GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link] [20]ResearchGate. (n.d.). 1608151923050912. Retrieved from [Link] [21]MDPI. (2023, March 30). Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. Retrieved from [Link] [22]YouTube. (2024, July 31). Flame Retardant Fillers for Epoxy Resins - Session 35. Retrieved from [Link] [9]ResearchGate. (n.d.). (PDF) Studies on the flammability of polypropylene/ammonium polyphosphate and montmorillonite by using the cone calorimeter test. Retrieved from [Link] [23]eScholarship.org. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link] [24]MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link] [25]ResearchGate. (n.d.). Results of cone calorimetry tests on the prepared samples. Retrieved from [Link]

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Navigating the Environmental Lifecycle of Trixylenyl Phosphates: A Technical Guide to Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trixylenyl phosphates (TXPs), a complex isomeric mixture of aromatic phosphate esters, have seen widespread use as flame retardants and plasticizers in various industrial and commercial applications.[1] Their persistence in the environment, potential for bioaccumulation, and toxicological profile have necessitated a thorough understanding of their environmental fate and biodegradability. This technical guide provides an in-depth analysis of the abiotic and biotic degradation pathways of TXPs, supported by field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the intricate mechanisms of hydrolysis, photolysis, and microbial degradation, offering a comprehensive view of the lifecycle of these compounds in the environment.

Introduction: The Chemical Identity and Environmental Significance of Trixylenyl Phosphates

Trixylenyl phosphate is not a single chemical entity but rather a complex mixture of isomers produced through the reaction of mixed xylenols with phosphoryl chloride.[1] This isomeric complexity significantly influences its physicochemical properties and, consequently, its environmental behavior and toxicological effects. Commercial TXP products are predominantly composed of isomers such as tris(2,4-dimethylphenyl) phosphate, tris(2,5-dimethylphenyl) phosphate, and tris(3,5-dimethylphenyl) phosphate, among others.[2] The specific composition can vary between manufacturers and even batches, adding a layer of complexity to its environmental risk assessment.[2]

The widespread use of TXPs in products like PVC, hydraulic fluids, and wire insulation has led to their release into various environmental compartments, including water, soil, and sediment.[3] Due to their chemical stability and lipophilicity, TXPs are considered persistent, bioaccumulative, and toxic (PBT) substances in some jurisdictions, prompting regulatory scrutiny and a demand for a deeper understanding of their environmental degradation processes.[2]

Table 1: Physicochemical Properties of Commercial Trixylenyl Phosphate Mixtures

PropertyValueSource(s)
CAS Number 25155-23-1[3]
Molecular Formula C₂₄H₂₇O₄P[3]
Molecular Weight 410.45 g/mol [3]
Appearance Viscous liquid[1]
Boiling Point >300 °C at atmospheric pressure[2]
Melting Point Approximately -20 °C (pour point)[2]
Water Solubility 0.11 - 0.89 mg/L[2]
Log Kow 5.26 - 6.6[2]
Vapor Pressure ~8.7 x 10⁻⁶ Pa at 20°C[2]

Abiotic Degradation: The Role of Hydrolysis and Photolysis

The initial transformation of TXPs in the environment is often governed by abiotic processes, primarily hydrolysis and photolysis. These reactions can significantly alter the structure and toxicity of the parent compounds.

Hydrolysis: A pH-Dependent Pathway

Hydrolysis is a key abiotic degradation pathway for triaryl phosphates. The ester linkages in TXPs are susceptible to cleavage by water, a reaction that is significantly influenced by pH.

  • Mechanism: The hydrolysis of TXPs proceeds through a stepwise process, initiating with the cleavage of one ester bond to form a diaryl xylenyl phosphate and a xylenol molecule. This is followed by the slower hydrolysis of the diaryl intermediate to a monoaryl xylenyl phosphate and ultimately to phosphoric acid and three xylenol molecules. The initial hydrolysis to the diaryl phosphate is generally considered the rate-limiting step.

  • Kinetics and Half-Life: Triaryl phosphates are generally stable to hydrolysis at neutral pH.[4] However, the rate of hydrolysis increases significantly under alkaline conditions.[4] For trixylenyl phosphate, the hydrolysis half-life at a neutral pH of 7 has been estimated to be over a year.[3] In contrast, under alkaline conditions, the degradation is more rapid. For instance, the half-life at pH 8 and 25°C has been estimated to be between 30 to 40 days.[2] At a pH of 7, the half-life extends to 300 to 400 days.[2] While less pronounced, hydrolysis can also occur under acidic conditions.[2]

The complex relationship between pH and hydrolysis rate underscores the importance of considering the specific environmental compartment when predicting the persistence of TXPs. In alkaline soils or waters, hydrolysis will be a more significant removal mechanism than in neutral or acidic environments.

Photolysis: Light-Induced Transformation

Photolysis, the degradation of a chemical by light, can be another important abiotic fate process for organic contaminants in sunlit surface waters and the atmosphere. Photolysis can occur through two primary mechanisms:

  • Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to its transformation. Triaryl phosphates, including TXPs, do not typically absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum reaching the Earth's surface.[5] Therefore, direct photolysis is not considered a significant degradation pathway for TXPs in the environment.[2]

Biodegradation: The Microbial Metabolism of Trixylenyl Phosphates

The ultimate fate of many organic pollutants, including TXPs, is determined by microbial degradation. While considered to be inherently biodegradable, the rate of this process for TXPs can be slow and is dependent on various environmental factors and the specific microbial communities present.[2]

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of TXPs is believed to proceed through a series of enzymatic reactions, primarily initiated by hydrolysis.

  • Initial Hydrolysis: The most probable initial step in the biodegradation of aryl phosphates is the enzymatic hydrolysis of the phosphate ester bond.[2] This reaction is catalyzed by phosphotriesterases, enzymes that have been identified in various microorganisms. The hydrolysis of a triester to a diester is considered the rate-limiting step in the overall degradation process.

  • Subsequent Metabolism: Following the initial hydrolysis, the resulting xylenol and diaryl xylenyl phosphate intermediates can be further metabolized by microorganisms. The diaryl phosphate can undergo further hydrolysis to yield another xylenol molecule and a monoaryl phosphate, which is then hydrolyzed to phosphoric acid and the final xylenol. The aromatic rings of the liberated xylenols can then be cleaved through various ring-opening mechanisms by microbial dioxygenases, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic phosphate).

Biodegradation_Pathway TXP Trixylenyl Phosphate DXP Dixylyl Phosphate TXP->DXP Phosphotriesterase Xylenol1 Xylenol TXP->Xylenol1 MXP Monoxylyl Phosphate DXP->MXP Phosphodiesterase Xylenol2 Xylenol DXP->Xylenol2 Xylenol3 Xylenol MXP->Xylenol3 PhosphoricAcid Phosphoric Acid MXP->PhosphoricAcid Phosphomonoesterase Intermediates Ring Cleavage Intermediates Xylenol1->Intermediates Dioxygenases Xylenol2->Intermediates Xylenol3->Intermediates Mineralization CO₂ + H₂O Intermediates->Mineralization

Key Microorganisms and Enzymes

While specific studies on the microbial communities that degrade TXPs are limited, research on the closely related tricresyl phosphates (TCPs) provides valuable insights. Microbial consortia containing bacteria such as Sphingobacterium, Variovorax, and Flavobacterium have been shown to effectively degrade TCPs.[6] Individual bacterial strains, such as Brevibacillus brevis, have also demonstrated the ability to degrade TCP isomers.[7] It is highly probable that similar microbial communities are involved in the degradation of TXPs.

The key enzymes implicated in the initial steps of triaryl phosphate degradation are phosphotriesterases . These enzymes catalyze the hydrolysis of the phosphate ester bonds. Subsequent degradation of the aromatic rings likely involves dioxygenases , which are crucial for aromatic ring cleavage. Furthermore, cytochrome P450 monooxygenases may also play a role in the hydroxylation of the aromatic rings, a common initial step in the degradation of aromatic compounds.[6]

Experimental Methodologies for Assessing Biodegradability and Environmental Concentrations

To accurately assess the environmental fate of TXPs, robust and standardized experimental methodologies are essential. This section provides an overview of key experimental protocols.

Assessing Ready Biodegradability: OECD 301F Protocol

The "Ready Biodegradability" test (OECD 301) is a stringent screening test that provides information on the potential for a chemical to be rapidly and completely biodegraded in an aerobic aquatic environment. The Manometric Respirometry Test (OECD 301F) is particularly suitable for poorly soluble substances like TXPs.[2]

Experimental Workflow for OECD 301F Test

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Incubate Incubate Test Vessels (28 days, 22°C, dark) Prep_Medium->Incubate Prep_Inoculum Prepare Activated Sludge Inoculum Prep_Inoculum->Incubate Prep_TXP Prepare TXP Test Solution (e.g., adsorbed on silica gel) Prep_TXP->Incubate Measure_O2 Continuously Measure O₂ Consumption Incubate->Measure_O2 Calc_Biodegradation Calculate % Biodegradation Measure_O2->Calc_Biodegradation Calc_ThOD Calculate Theoretical Oxygen Demand (ThOD) Calc_ThOD->Calc_Biodegradation Assess_Criteria Assess Pass Criteria (>60% ThOD in 10-day window) Calc_Biodegradation->Assess_Criteria

Step-by-Step Protocol for OECD 301F Manometric Respirometry Test for Trixylenyl Phosphate:

  • Preparation of Test Medium and Inoculum:

    • Prepare a mineral medium according to OECD 301 guidelines.

    • Obtain fresh activated sludge from a domestic wastewater treatment plant as the microbial inoculum. The concentration of the inoculum in the final test medium should be approximately 30 mg/L of suspended solids.

  • Preparation of Test Substance:

    • Due to the low water solubility of TXP, it should be adsorbed onto an inert support, such as silica gel, before being added to the test vessels. A known amount of TXP is dissolved in a volatile solvent, mixed with silica gel, and the solvent is evaporated.

    • The final concentration of TXP in the test medium should be around 100 mg/L.

  • Test Setup:

    • Set up replicate test vessels containing the mineral medium, inoculum, and TXP adsorbed on silica gel.

    • Prepare blank controls containing only the mineral medium and inoculum.

    • Prepare a reference control with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Prepare a toxicity control containing both TXP and the reference substance to assess any inhibitory effects of TXP on the microbial community.

  • Incubation and Measurement:

    • Seal the test vessels and connect them to a manometric respirometer.

    • Incubate the vessels in the dark at a constant temperature of 22 ± 1°C for 28 days with continuous stirring.

    • The respirometer will continuously measure the oxygen consumption over time.

  • Data Analysis:

    • Calculate the theoretical oxygen demand (ThOD) of TXP based on its elemental composition.

    • Calculate the percentage of biodegradation at each time point by dividing the measured oxygen consumption (corrected for the blank) by the ThOD.

    • A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[8]

Analytical Methods for Environmental Samples

The accurate quantification of TXPs in environmental matrices such as water and soil is crucial for exposure assessment and fate modeling. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique.[9]

Validated GC-MS Method for Trixylenyl Phosphate in Water and Soil Samples:

  • Sample Preparation:

    • Water Samples:

      • For water samples, solid-phase extraction (SPE) is a common pre-concentration and clean-up technique.[10]

      • Pass a known volume of the water sample (e.g., 1 L) through a C18 SPE cartridge.

      • Elute the retained TXPs from the cartridge with a suitable organic solvent (e.g., a mixture of hexane and acetone).

      • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Soil and Sediment Samples:

      • For soil and sediment samples, solvent extraction is typically employed.

      • Mix a known weight of the dried and homogenized sample with a drying agent (e.g., anhydrous sodium sulfate).

      • Extract the sample with a suitable solvent (e.g., a mixture of hexane and acetone) using techniques such as Soxhlet extraction or accelerated solvent extraction (ASE).

      • The extract may require a clean-up step using techniques like gel permeation chromatography (GPC) or solid-phase extraction to remove interfering matrix components.

      • Concentrate the cleaned extract to a final volume of 1 mL.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared extract into the GC inlet in splitless mode.

    • Chromatographic Conditions:

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A programmed temperature ramp is used to separate the different TXP isomers and other co-extracted compounds. A typical program might start at a lower temperature (e.g., 80°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity. Specific ions characteristic of TXPs are monitored.

  • Quantification:

    • Prepare a series of calibration standards of a commercial TXP mixture in a clean solvent.

    • Analyze the calibration standards using the same GC-MS method to generate a calibration curve.

    • The concentration of TXPs in the environmental samples is determined by comparing the peak areas of the target ions in the sample chromatogram to the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.[9]

Conclusion and Future Perspectives

The environmental fate of trixylenyl phosphates is a complex interplay of abiotic and biotic processes. While hydrolysis and indirect photolysis contribute to their initial transformation, microbial degradation is the ultimate pathway for their removal from the environment. The inherent biodegradability of TXPs is evident, although the process can be slow under certain environmental conditions. A deeper understanding of the specific microbial communities and enzymatic pathways involved in TXP degradation is crucial for developing effective bioremediation strategies for contaminated sites.

Future research should focus on:

  • Isomer-Specific Fate and Toxicity: Investigating the differential degradation rates and toxicological profiles of individual TXP isomers.

  • Identification of Biodegradation Metabolites: Elucidating the complete biodegradation pathway of TXPs and identifying the intermediate metabolites to assess their potential toxicity.

  • Enhancing Bioremediation: Exploring bioaugmentation and biostimulation techniques to enhance the microbial degradation of TXPs in contaminated environments.

  • Development of Advanced Analytical Techniques: Improving analytical methods for the sensitive and accurate detection of TXPs and their degradation products in complex environmental matrices.

By continuing to unravel the complexities of their environmental lifecycle, the scientific community can provide the necessary knowledge to effectively manage the risks associated with trixylenyl phosphates and ensure the protection of our ecosystems.

References

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  • Zhang, Y., et al. (2022). Biodegradation of Tricresyl Phosphates Isomers by a Novel Microbial Consortium and the Toxicity Evaluation of its Major Products. Science of The Total Environment, 828, 154415.
  • PubChem. (n.d.). Tri-p-cresyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, Y., et al. (2019). Biodegradation of tricresyl phosphate isomers by Brevibacillus brevis: Degradation pathway and metabolic mechanism. Chemosphere, 229, 34-41.
  • Sun, J., et al. (2022). Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products. Science of The Total Environment, 828, 154415.
  • Spaan, J. W., & van den Berg, F. (2007). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.
  • Eurofins. (2018). Analytical Method Summaries.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.
  • OECD. (n.d.). Test No. 301: Ready Biodegradability. OECD iLibrary. Retrieved from [Link]

  • Dasgupta, S., et al. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies, Inc.
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  • Kwok, E. S. C., et al. (1994). Comparative study on the quantum yields of direct photolysis of organophosphorus pesticides in aqueous solution. Environmental Science & Technology, 28(8), 1450-1457.

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Introduction: The Isomer-Specific Challenge of Triaryl Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Tri(2,6-xylenyl)phosphate Isomers

Triaryl phosphates (TAPs) are a class of organophosphorus compounds widely utilized as flame retardants, plasticizers, and hydraulic fluids.[1][2] Their commercial utility, however, is shadowed by toxicological concerns, particularly neurotoxicity, which vary significantly between different isomers. The toxic potential of this class of compounds is exemplified by tri-ortho-cresyl phosphate (TOCP), a potent neurotoxicant that has caused numerous mass poisonings.[3] This has led to rigorous investigation of structure-activity relationships within the TAP class.

This technical guide focuses on the toxicological profile of a specific, yet poorly characterized isomer: this compound. Unlike its more studied counterparts, specific toxicological data for this compound is scarce. Commercial trixylenyl phosphate (TXP) products are complex mixtures of various isomers, and analyses have indicated that the 2,6-isomer is often not present in these mixtures.[4][5] Therefore, this guide will synthesize the known principles of TAP toxicology, drawing from data on related isomers to build a predictive toxicological profile for this compound, while clearly highlighting data gaps and the necessity for isomer-specific research. The primary audience for this document includes researchers, toxicologists, and drug development professionals who require a deep understanding of organophosphate toxicology.

Chemical and Physical Properties: A Foundation for Toxicological Assessment

Understanding the physicochemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics. While experimental data for the pure 2,6-isomer is limited, properties can be estimated based on its structure and data from other TXP isomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundCommercial Trixylenyl Phosphate (TXP) MixtureData Source
CAS Number 3862-12-225155-23-1PubChem[6], Wikipedia[7]
Molecular Formula C₂₄H₂₇O₄PVariablePubChem[6]
Molecular Weight 410.45 g/mol ~410.4 g/mol PubChem[6]
Physical State Solid (predicted)Clear, viscous liquidMuir, 1984[4]
Melting Point 136-138°CPour point ~ -20°CMuir, 1984[4]
Boiling Point >394°C (estimated)243–265°C at 10 mmHgGrokipedia[8]
Water Solubility Very low (estimated)0.11 mg/L (for the TXP component in a mixture)Akzo Nobel, 2003[4]
Log Kₒw High (estimated > 6.0)5.63 - 6.6PubChem[9], Bengtsson et al., 1986[4]
Vapor Pressure Very low (estimated)~8.7 x 10⁻⁶ Pa at 20°CGOV.UK[4]

The high Log Kₒw (octanol-water partition coefficient) suggests that this compound is highly lipophilic, indicating a potential for bioaccumulation in fatty tissues.[6] Its low estimated vapor pressure and water solubility mean that exposure is more likely to occur via ingestion or dermal contact rather than inhalation of the pure substance.[4][9]

Synthesis and Isomeric Complexity

This compound is synthesized through the reaction of phosphoryl chloride (POCl₃) with 2,6-xylenol (2,6-dimethylphenol).[7] Commercial TXP products, however, are typically manufactured using mixed xylenols derived from coal tar, resulting in a complex mixture of numerous isomers, including tris(2,4-dimethylphenyl) phosphate and tris(2,5-dimethylphenyl) phosphate.[5][8] The specific composition of these mixtures is often variable and proprietary.[5]

This isomeric complexity is the central challenge in assessing TXP toxicity. The position of the methyl groups on the phenyl rings dictates the metabolic pathways and the potential to form neurotoxic metabolites, a critical concept that will be explored in subsequent sections.

Toxicokinetics: Metabolism and Biotransformation

The toxicity of many triaryl phosphates is not caused by the parent compound but by its metabolites. The metabolic pathway is a crucial determinant of the toxic outcome. For TAPs, metabolism is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

A key metabolic event for neurotoxic TAPs, such as TOCP, involves the oxidation of a methyl group on one of the phenyl rings to a hydroxymethyl group.[10] This is followed by cyclization, which creates a highly reactive cyclic phosphate ester metabolite, such as cresyl saligenin phosphate from TOCP.[11][12] This cyclic metabolite is the ultimate neurotoxic agent responsible for inhibiting key enzymes in the nervous system.

For this compound, the presence of methyl groups at both ortho positions (positions 2 and 6) on each phenyl ring presents a unique metabolic scenario. While this structure is analogous to the neurotoxic TOCP, the steric hindrance from two ortho-methyl groups could significantly influence the rate and pathway of its metabolism. It is plausible that one of the ortho-methyl groups could be hydroxylated, leading to the formation of a neurotoxic cyclic metabolite. However, alternative pathways, such as hydroxylation at the para-position followed by conjugation and excretion, may also occur. A study on tricresyl phosphate (TCP) isomers in rice and microbiome systems revealed various metabolic pathways including hydrolysis, hydroxylation, methylation, and demethylation.[13][14]

Below is a generalized metabolic pathway for triaryl phosphates leading to neurotoxicity.

cluster_0 Phase I Metabolism (Liver) cluster_1 Detoxification Pathway cluster_2 Target Interaction (Nervous System) Parent_TAP This compound (Parent Compound) CYP450 Cytochrome P450 (Oxidation) Parent_TAP->CYP450 Hydrolysis Hydrolysis (e.g., by A-esterases) Parent_TAP->Hydrolysis Hydroxylated_Metabolite Hydroxylated Intermediate (e.g., o-hydroxymethyl metabolite) CYP450->Hydroxylated_Metabolite Cyclization Cyclization Hydroxylated_Metabolite->Cyclization Cyclic_Metabolite Cyclic Phosphate Metabolite (Potent Neurotoxic Agent) Cyclization->Cyclic_Metabolite NTE Neuropathy Target Esterase (NTE) Cyclic_Metabolite->NTE Binds to Hydrolyzed_Products Diaryl & Monoaryl Phosphates (Less Toxic, Excreted) Hydrolysis->Hydrolyzed_Products Inhibition Inhibition & 'Aging' NTE->Inhibition OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Inhibition->OPIDN

Caption: Generalized metabolic activation and detoxification pathways for neurotoxic triaryl phosphates.

Mechanisms of Toxicity: The OPIDN Paradigm

The primary toxicological concern for many organophosphates is Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe and often irreversible neurodegenerative condition.[15][16] Unlike the acute cholinergic crisis caused by inhibition of acetylcholinesterase (AChE), OPIDN has a characteristic delay period of 10-14 days or more after exposure before clinical signs appear.[17]

The Role of Neuropathy Target Esterase (NTE)

The molecular initiating event for OPIDN is the inhibition and subsequent "aging" of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).[15][18] The process is as follows:

  • Inhibition: The active cyclic metabolite of the organophosphate covalently binds to the active site of NTE, inhibiting its normal function.

  • Aging: The phosphorylated NTE complex then undergoes a conformational change where one of the R-groups attached to the phosphorus atom is cleaved. This "aging" process renders the inhibition irreversible.[15]

For OPIDN to occur, a high percentage (>70%) of NTE must be inhibited and aged.[15] This high-threshold event is believed to trigger a cascade of downstream effects, including disruption of calcium homeostasis, cytoskeletal protein phosphorylation, and ultimately, the degeneration of long axons in both the peripheral and central nervous systems.[18][19]

Structure-Activity Relationship

The potential of a triaryl phosphate to cause OPIDN is highly dependent on its chemical structure.[1] Research has established that the presence of at least one hydrogen-bearing carbon atom on an ortho-substituent of the phenyl ring is a strong predictor of neurotoxic potential.[1][2] This structural feature is required for the metabolic activation to the cyclic phosphate ester that inhibits NTE. This compound, with methyl groups at both ortho positions, fits this structural alert, suggesting it has the potential to be neurotoxic. However, the degree of toxicity would depend on the efficiency of its metabolic activation compared to detoxification pathways.

OPIDN_Mechanism OP Neurotoxic OP Metabolite NTE Active Neuropathy Target Esterase (NTE) OP->NTE Binds to active site Inhibited_NTE Inhibited NTE (Reversible) NTE->Inhibited_NTE Inhibition (>70%) Aged_NTE Aged NTE (Irreversible) Inhibited_NTE->Aged_NTE 'Aging' (Covalent modification) Downstream Disrupted Axonal Transport Ca2+ Dysregulation Cytoskeletal Damage Aged_NTE->Downstream Triggers cascade Axonopathy Distal Axonopathy & Demyelination Downstream->Axonopathy Leads to

Caption: Molecular mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Toxicological Endpoints

Acute Toxicity

Commercial TXP mixtures generally exhibit low acute toxicity via oral and dermal routes. For example, the oral LD50 for a TXP product in rats was greater than 5000 mg/kg bw. However, this data is for a mixture and the acute toxicity of the pure 2,6-isomer is unknown. Given the data on related compounds, it is expected to have low acute toxicity.

Neurotoxicity

This is the endpoint of greatest concern. As discussed, the chemical structure of this compound suggests a potential for OPIDN. The definitive test for this endpoint is the acute hen OPIDN study, as the adult hen is a highly sensitive model for this specific type of neurotoxicity.[1][2] In contrast, some isomers like tri-3,5-xylenyl phosphate were found to have low toxicity and did not produce neuroparalytic effects in roosters.[20] This underscores the critical need for isomer-specific testing.

Genotoxicity and Carcinogenicity

There is limited data on the genotoxicity of xylenyl phosphates. A test on a mixed isomer product was negative in the Salmonella/microsome (Ames) assay, both with and without metabolic activation.[9] Generally, organophosphates are not considered to be carcinogenic, though some exceptions exist.[21] No carcinogenicity data is available for this compound.

Reproductive and Developmental Toxicity

Studies on other organophosphate esters used as flame retardants, such as triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP), have demonstrated the potential for reproductive and developmental toxicity in rats.[22][23] Effects observed included reduced body weights, delays in pubertal endpoints, and impacts on reproductive performance at high doses.[24][25] These studies also confirmed that the compounds can be transferred to the fetus during gestation and to offspring via lactation.[22][23] Commercial trixylenyl phosphate (CAS No. 25155-23-1) is classified as a substance that may damage fertility (Reproductive toxicity Category 1B).[5] While no specific data exists for the 2,6-isomer, this is a significant area of concern that warrants investigation.

Experimental Protocols

To address the data gaps for this compound, a series of validated toxicological assays would be required. Below are outlines of key experimental protocols.

Protocol: In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay
  • Objective: To determine the concentration of the test article (and/or its in vitro generated metabolites) required to inhibit 50% of NTE activity (IC₅₀). This provides a rapid screen for OPIDN potential.

  • Methodology:

    • Homogenate Preparation: Prepare a brain homogenate from a suitable species (e.g., hen or rat) to serve as the source of NTE.

    • Metabolic Activation (Optional): To assess the toxicity of metabolites, pre-incubate the test article with a liver microsomal fraction (e.g., S9) and a NADPH-generating system.

    • Inhibition Step: Incubate aliquots of the brain homogenate with a range of concentrations of the test article (or the activated mixture). Include appropriate positive (e.g., Mipafox) and negative (vehicle) controls.

    • NTE Activity Measurement: Add a substrate for NTE (e.g., phenyl valerate) in the presence of an inhibitor for other esterases (paraoxon) to ensure specificity.

    • Quantification: Measure the product of the enzymatic reaction (e.g., phenol) using a colorimetric or fluorometric method.

    • Data Analysis: Calculate the percent inhibition of NTE activity for each concentration of the test article relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the concentration.

Protocol: Acute Delayed Neurotoxicity Study in Domestic Hens (OECD TG 418)
  • Objective: To determine the potential of a substance to cause OPIDN in a sensitive animal model.

  • Methodology:

    • Animal Model: Use adult domestic hens (Gallus gallus domesticus), which are at least 8 months old.

    • Dosing: Administer a single oral dose of the test substance. The dose should be at or near the LD50, or a limit dose (e.g., 2000 mg/kg) if the substance has low acute toxicity.[1] A control group receives the vehicle only. A positive control group (e.g., TOCP) should be included to validate the study.

    • Protection against Cholinergic Effects: Co-administer atropine and/or an oxime to protect the animals from acute cholinergic toxicity, allowing for the potential development of delayed neuropathy.[15]

    • Observation Period: Observe the animals for 21 days for clinical signs of neurotoxicity, including ataxia, weakness, and paralysis, primarily of the legs.[17] Score the severity of the signs at regular intervals.

    • Histopathology: At the end of the observation period, euthanize the animals and perform a detailed histopathological examination of nervous tissues, including the brain, spinal cord, and peripheral nerves (e.g., sciatic nerve). Look for characteristic lesions such as axonal degeneration and demyelination.[17]

    • Endpoint Evaluation: A substance is considered positive for OPIDN if it produces characteristic clinical signs and confirmatory histopathological lesions.

Hen_Study_Workflow start Select Adult Hens (>8 months old) acclimatize Acclimatization Period start->acclimatize grouping Group Allocation (Vehicle, Test Article, Positive Control) acclimatize->grouping dosing Single Oral Gavage Dose + Cholinergic Protection (Atropine) grouping->dosing observation 21-Day Observation Period dosing->observation clinical_scoring Daily Clinical Scoring (Ataxia, Paralysis) observation->clinical_scoring termination Euthanasia & Necropsy (Day 21) observation->termination histopathology Histopathology of Nervous Tissues (Spinal Cord, Sciatic Nerve) termination->histopathology analysis Data Analysis & Conclusion histopathology->analysis

Sources

Methodological & Application

Synthesis protocol for high-purity Tri(2,6-xylenyl)phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of High-Purity Tri(2,6-xylenyl)phosphate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of high-purity this compound, a sterically hindered aromatic phosphate ester. This guide is intended for researchers and professionals in synthetic chemistry and drug development. We move beyond a simple recitation of steps to explain the underlying chemical principles, from reaction mechanism to purification strategy and analytical validation. The protocol is designed to be self-validating, with clear checkpoints to ensure the final product meets stringent purity requirements.

Introduction and Significance

This compound is a unique organophosphate ester characterized by significant steric hindrance around the central phosphorus atom due to the ortho-methyl groups on the phenyl rings. This steric crowding imparts distinct chemical properties, including enhanced thermal and hydrolytic stability compared to less hindered analogs like triphenyl phosphate. While many commercial "trixylyl phosphates" are complex mixtures of various isomers derived from mixed xylenols, the pure 2,6-isomer is of particular interest for specialized applications where precise molecular structure and predictable reactivity are paramount.[1][2][3] These applications can include use as a non-reactive plasticizer, a sterically demanding ligand in catalysis, or as a reference standard in analytical chemistry.

Achieving high purity is critical, as residual acidic impurities or isomeric variants can drastically alter the material's properties and performance.[4] This protocol details a robust method for synthesizing this compound with a purity exceeding 99%.

Principles of the Synthesis

The synthesis of triaryl phosphates is most classically achieved through the reaction of a corresponding phenol with phosphorus oxychloride (POCl₃).[4][5][6] This is an electrophilic substitution reaction at the phenolic oxygen.

Reaction: 3 (CH₃)₂C₆H₃OH + POCl₃ → [(CH₃)₂C₆H₃O]₃PO + 3 HCl

The core of this protocol involves the reaction of three equivalents of 2,6-dimethylphenol (2,6-xylenol) with one equivalent of phosphorus oxychloride. The reaction proceeds through the stepwise displacement of the three chlorine atoms on POCl₃.[5] A key challenge is the management of the hydrogen chloride (HCl) gas produced as a byproduct. The presence of HCl can lead to undesirable side reactions. To drive the reaction to completion and neutralize the HCl, a stoichiometric amount of a suitable base, such as pyridine or triethylamine, is employed. Anhydrous conditions are paramount, as phosphorus oxychloride readily hydrolyzes, which would reduce yield and complicate purification.[7]

Detailed Experimental Protocol: Synthesis

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pyridine is flammable and toxic.

  • The reaction generates HCl gas. The apparatus must be equipped with a gas trap (e.g., a bubbler connected to a sodium hydroxide solution).

Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2,6-DimethylphenolC₈H₁₀O122.1630.0 g3.0Must be dry and >99% pure.
Phosphorus OxychloridePOCl₃153.3312.5 g (7.6 mL)1.0Freshly distilled recommended.
Anhydrous PyridineC₅H₅N79.1020.2 g (20.6 mL)3.1Store over molecular sieves.
Anhydrous DichloromethaneCH₂Cl₂84.93250 mL-Solvent.
Hydrochloric Acid (2M)HCl-150 mL-For work-up.
Sodium Bicarbonate (5% aq.)NaHCO₃-150 mL-For work-up.
Brine (Saturated NaCl)NaCl-100 mL-For work-up.
Anhydrous Magnesium SulfateMgSO₄-~10 g-Drying agent.

Procedure:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a gas trap. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: In the reaction flask, dissolve 30.0 g (0.245 mol) of 2,6-dimethylphenol and 20.2 g (0.255 mol) of anhydrous pyridine in 150 mL of anhydrous dichloromethane under a positive nitrogen atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.

  • POCl₃ Addition: Add 12.5 g (0.082 mol) of phosphorus oxychloride to the dropping funnel with 50 mL of anhydrous dichloromethane. Add the POCl₃ solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. A white precipitate of pyridinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Then, heat the mixture to a gentle reflux (approx. 40 °C) for 2 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: a. Cool the reaction mixture back to room temperature. b. Slowly pour the mixture into a separatory funnel containing 100 mL of cold deionized water. c. Wash the organic layer sequentially with:

    • 1 x 100 mL of 2M HCl (to remove excess pyridine).
    • 1 x 100 mL of deionized water.
    • 1 x 100 mL of 5% NaHCO₃ solution (to remove residual acid).
    • 1 x 100 mL of brine.
    • Self-Validation Check: During the NaHCO₃ wash, check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator. The crude product will be obtained as a viscous oil or a semi-solid.

Purification Protocol: Achieving High Purity

The crude product contains the desired this compound along with minor impurities. Recrystallization is an effective method for achieving high purity for this solid compound.[8]

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is ideal for the recrystallization of this compound.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 50-60 mL) and heat gently with stirring until the solid is fully dissolved.

  • Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Expertise Note: Slow cooling is essential for the formation of large, well-defined crystals, which typically exclude impurities more effectively than rapidly formed small crystals.

  • Isolation and Drying: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water solution. Dry the purified product in a vacuum oven at 50 °C overnight.

  • Yield: The typical yield of the purified product is 75-85%.

Visualization of Workflows

The overall synthesis and purification process can be visualized as follows:

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Validation A Reagent Prep (2,6-Xylenol, Pyridine) B Reaction Setup (0°C, N2 atm) A->B C Slow POCl3 Addition B->C D Reflux (2 hours) C->D E Quench (Water) D->E F Sequential Washes (Acid, Base, Brine) E->F G Dry & Evaporate F->G H Crude Product G->H I Recrystallization (Ethanol/Water) H->I J Analytical QC (HPLC, NMR, MP) I->J K High-Purity Product (>99%) J->K

Caption: Overall experimental workflow from synthesis to final product.

The logic of the purification and validation steps is critical for ensuring the final product's quality.

PurificationLogic A Crude Product B Recrystallization (Ethanol/Water) A->B C Isolated Crystals B->C D Purity Check by HPLC C->D Primary Screen E Purity Check by NMR D->E >99% H Repurify D->H <99% F Melting Point Analysis E->F Correct Structure E->H Impurity Signals G High-Purity Product (>99%, Sharp MP) F->G MP = 137-138°C F->H Broad/Low MP H->B Re-process

Caption: Self-validating purification and quality control workflow.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A successful synthesis will show a single major peak (>99% area) with the expected retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Will confirm the presence of the xylenyl protons and their integration relative to each other.

    • ³¹P-NMR: Is highly diagnostic and should show a single sharp peak, confirming the presence of a single phosphorus environment.

    • ¹³C-NMR: Will confirm the number of unique carbon environments in the molecule.

  • Melting Point (MP): High-purity this compound should exhibit a sharp melting point. The literature value is approximately 137-138 °C.[1][9] A broad or depressed melting range is a clear indicator of impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as P-O-Ar bonds.

References

  • Ilia, G., Iliescu, S., & Popa, A. (2005). A new method for the synthesis of triaryl phosphates. Royal Society of Chemistry Publishing.
  • Yang, B., et al. (2019). Green Synthesis of Triaryl Phosphates with POCl3 in Water. ResearchGate. [Link]

  • Adolf, V. (1944). Preparation of triaryl phosphates. U.S.
  • Ilia, G., et al. (2005). A new method for the synthesis of triaryl phosphates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Wikipedia. [Link]

  • Wang, J., & Li, G. (2013). Preparation method of trixylenyl phosphate.
  • National Center for Biotechnology Information. (n.d.). Trixylyl phosphate. PubChem Compound Database. [Link]

  • FMC Corporation. (1976). Distillation process for purification of triaryl phosphate esters. U.S.
  • National Center for Biotechnology Information. (n.d.). Tris(2,6-xylenyl)phosphate. PubChem Compound Database. [Link]

  • Environment Agency (UK). (2005). Environmental risk evaluation report: Trixylenyl phosphate. GOV.UK. [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Chiron.no. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Analytical methods for Tri(2,6-xylenyl)phosphate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of Tri(2,6-xylenyl)phosphate

Abstract

This technical note provides comprehensive, validated methodologies for the quantitative analysis of this compound, a member of the broader trixylenyl phosphate (TXP) family of organophosphate esters used as flame retardants and plasticizers.[1][2] Given the isomeric complexity of commercial TXP mixtures and the need for precise quantification in toxicological and environmental monitoring, this guide presents two robust analytical protocols.[2][3][4] We detail field-proven methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound in biological and environmental matrices. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices, self-validating quality control systems, and troubleshooting insights to ensure data integrity.

Introduction and Analytical Principles

This compound (C24H27O4P, MW: 410.4 g/mol ) is an aryl phosphate ester.[1] Commercial-grade trixylenyl phosphate (TXP) is often a complex substance of unknown or variable composition (UVCB), comprising numerous isomers of tri-, di-, and mono-xylenyl phosphates.[2][3] While analytical methods often target the sum of isomers, distinguishing specific congeners like the 2,6-isomer is critical, as toxicological properties can vary between isomers.

The primary challenge in quantifying this compound lies in its separation from a complex sample matrix and from its closely related structural isomers.[3][4] Its high lipophilicity (estimated Log Kow > 5) and low vapor pressure suggest a tendency to bioaccumulate and persist in particulate phases.[1][5] Therefore, highly sensitive and selective analytical techniques are required.

Causality of Method Selection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile and semi-volatile compounds like organophosphate esters. When coupled with a mass spectrometer, it provides definitive identification and quantification. Electron Impact (EI) ionization yields reproducible fragmentation patterns for library matching, while Selected Ion Monitoring (SIM) mode offers the sensitivity needed for trace-level analysis in complex samples.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a cornerstone technique for analyzing a wide range of environmental contaminants.[7][8][9] It is particularly advantageous for compounds that are thermally labile or less volatile. Using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interferences.[8][9]

Protocol 1: GC-MS Quantification in Biological Matrices

This protocol is optimized for the analysis of this compound in human plasma, a common matrix for exposure monitoring. The core of this method is a robust sample cleanup using Solid Phase Extraction (SPE) to isolate the analyte from proteins, salts, and other endogenous interferences.[10][11]

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: SPE provides a more effective and reproducible cleanup than traditional liquid-liquid extraction by minimizing solvent usage and reducing the potential for emulsion formation.[12] A reversed-phase polymer-based sorbent is chosen for its high affinity for non-polar compounds like this compound and its stability across a wide pH range.

Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 1 mL of plasma, add 10 µL of an internal standard (IS) solution (e.g., 1 µg/mL Triphenyl-d15 phosphate in methanol). Vortex for 10 seconds. Dilute the sample 1:1 with 4% phosphoric acid in water to precipitate proteins and adjust pH.[13] Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Expertise Note: It is critical not to let the sorbent bed go dry after the final water wash to ensure proper interaction with the aqueous sample.

  • Sample Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences. Follow with a second wash using 5 mL of 40% methanol in water.

  • Drying: Dry the cartridge thoroughly under high vacuum or with nitrogen for 15-20 minutes to remove all residual water, which can interfere with the subsequent GC analysis.

  • Elution: Elute the analyte and internal standard from the cartridge using 2 x 4 mL aliquots of ethyl acetate into a clean glass tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of toluene for GC-MS analysis.

GC-MS Instrumental Analysis

Rationale: A mid-polarity capillary column (e.g., DB-1701 or similar) provides good separation for various phosphate ester isomers.[6] Operating the mass spectrometer in SIM mode enhances sensitivity by focusing only on ions specific to the target analyte.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injector Splitless, 280°CEnsures efficient transfer of the semi-volatile analyte onto the column.
Injection Volume 1 µLStandard volume for trace analysis.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas providing optimal chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-1701)Mid-polarity phase offers good selectivity for aromatic phosphate esters.[6]
Oven Program 100°C (hold 1 min), ramp 20°C/min to 300°C, hold 10 minGradient ensures separation from lighter contaminants and elution of the target analyte.
MS System Agilent 5977 or equivalentHigh-performance single quadrupole MS.
Ion Source Electron Impact (EI), 70 eV, 230°CStandard ionization technique providing reproducible fragmentation.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity.
Ions Monitored Quantifier: m/z 410; Qualifiers: m/z 395, 289m/z 410 is the molecular ion [M]+. m/z 395 represents loss of a methyl group.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Plasma Sample Spiking (Internal Standard) s2 2. Protein Precipitation & Centrifugation s1->s2 s4 4. Sample Loading s2->s4 s3 3. SPE Conditioning (Ethyl Acetate, MeOH, H2O) s3->s4 s5 5. SPE Wash (20% & 40% MeOH) s4->s5 s6 6. SPE Drying s5->s6 s7 7. Elution (Ethyl Acetate) s6->s7 s8 8. Evaporation & Reconstitution (Toluene) s7->s8 a1 GC-MS Injection (Splitless, 280°C) s8->a1 a2 Chromatographic Separation (30m DB-1701 Column) a1->a2 a3 Mass Spectrometry (EI, SIM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of This compound d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: LC-MS/MS Quantification in Environmental Matrices

This protocol details a sensitive method for quantifying this compound in surface water, a key matrix for environmental risk assessment. The method utilizes Supported Liquid Extraction (SLE) for sample preparation and ultra-high-pressure liquid chromatography (UHPLC) for fast, efficient separation.

Sample Preparation: Supported Liquid Extraction (SLE)

Rationale: SLE is a high-throughput alternative to LLE that immobilizes the aqueous sample on a solid support (diatomaceous earth), creating a large surface area for efficient partitioning into an immiscible organic solvent.[13] This avoids the vigorous shaking and potential emulsion issues common with LLE, leading to cleaner extracts and higher reproducibility.

Step-by-Step Protocol:

  • Sample Pre-treatment: To a 10 mL unfiltered water sample, add 10 µL of the internal standard solution (e.g., 1 µg/mL Triphenyl-d15 phosphate in methanol). Mix thoroughly.

  • SLE Loading: Load the 10 mL sample onto a 400 mg SLE cartridge or well plate. Allow the sample to absorb into the support for 5 minutes.

  • Analyte Elution: Dispense 2 x 5 mL of dichloromethane (DCM) onto the cartridge.[12] Allow the solvent to percolate through the support via gravity for 5 minutes for each aliquot. Collect the eluate. Expertise Note: A low-pressure vacuum can be applied to ensure all solvent is collected, but gravity elution is often sufficient and gentler.

  • Concentration and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 500 µL of 90:10 methanol:water for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Rationale: A C18 reversed-phase column is effective for retaining the non-polar analyte. The use of a tandem mass spectrometer in MRM mode provides the highest level of selectivity and sensitivity, which is essential for complex environmental samples.[8][9] An Atmospheric Pressure Chemical Ionization (APCI) source may offer better ionization efficiency for less polar compounds like TXP compared to Electrospray Ionization (ESI).[7]

Parameter Setting Rationale
LC System Waters ACQUITY UPLC or equivalentUHPLC provides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for retaining hydrophobic analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often results in lower background contamination for OPEs.[9]
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient 50% B to 98% B in 5 min, hold 2 min, re-equilibrateGradient elution ensures separation and efficient cleaning of the column.
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalentHigh-sensitivity tandem mass spectrometer.
Ion Source APCI, Positive Ion ModeGenerally effective for semi-polar to non-polar analytes.
Source Temp. 450°C
Acquisition Mode Multiple Reaction Monitoring (MRM)Ensures highest specificity and sensitivity.
MRM Transitions This compound: 411.2 -> 289.1 (Quantifier), 411.2 -> 121.1 (Qualifier)Precursor ion [M+H]+. Product ions result from fragmentation of the phosphate ester bonds.
Triphenyl-d15 phosphate (IS): 342.2 -> 102.1
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Water Sample Spiking (Internal Standard) s2 2. Loading onto SLE Cartridge s1->s2 s3 3. Analyte Elution (Dichloromethane) s2->s3 s4 4. Evaporation & Reconstitution (90:10 MeOH:H2O) s3->s4 a1 UHPLC Injection s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Tandem Mass Spectrometry (APCI, MRM Mode) a2->a3 d1 MRM Peak Integration a3->d1 d2 Internal Standard Calibration d1->d2 d3 Quantification of This compound d2->d3

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. Each analytical batch should incorporate the following elements to ensure data integrity.

Parameter Acceptance Criteria Purpose
Calibration Curve ≥ 5 standards, correlation coefficient (r²) > 0.995To establish the linear relationship between instrument response and concentration.
Accuracy QC samples within ±15% of nominal value (±20% at LLOQ)To measure the closeness of the determined value to the true value.
Precision QC sample RSD ≤ 15% (≤ 20% at LLOQ)To measure the reproducibility of the method.[6]
LLOQ Signal-to-noise ratio ≥ 10; accuracy and precision criteria metThe lowest concentration on the calibration curve that can be reliably quantified.
Matrix Blank Response < 20% of LLOQTo check for interferences and contamination from the sample matrix.
Solvent Blank No significant peaks at the analyte retention timeTo check for system contamination.[14]
Internal Standard Response consistent across all samples (e.g., within ±30% of mean)To correct for variability in sample preparation and instrument response.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide sensitive, specific, and robust frameworks for the quantification of this compound. The choice between methods depends on the sample matrix, required sensitivity, and available instrumentation. The GC-MS protocol is well-suited for biological samples requiring extensive cleanup, while the LC-MS/MS method offers high-throughput analysis for environmental water samples. By implementing the described sample preparation techniques, instrumental conditions, and rigorous quality control procedures, researchers can generate high-quality, defensible data for toxicological assessments, environmental monitoring, and drug development studies.

References

  • J-Stage. (n.d.). Development and Interlaboratory Validation of Analytical Method for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • PubMed Central. (n.d.). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Retrieved from [Link]

  • MDPI. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • ResearchGate. (2014). Is there any test method (quantitative or qualitative) for trixylyl phophate?. Retrieved from [Link]

  • ResearchGate. (2020). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Retrieved from [Link]

  • ResearchGate. (2012). Study of analytical methods of high fatty alcohol phosphate ester. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). METHOD 507: DETERMINATION OF NITROGEN- AND PHOSPHORUS-CONTAINING PESTICIDES IN WATER BY GAS CHROMATOGRAPHY WITH A NITROGEN-PHOSPHORUS DETECTOR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • PubChem. (n.d.). Trixylenyl phosphate. Retrieved from [Link]

  • PubMed. (1967). Analysis of phosphate esters in plant material. Extraction and purification. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Haz-Map. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link]

  • Federal Aviation Administration. (2008). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP) – A substance of very high concern (SVHC). Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Analytice. (n.d.). Trixylenyl phosphate (sum of isomers) - analysis. Retrieved from [Link]

  • Semantic Scholar. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Phosphate Esters: Chemistry and Properties. Retrieved from [Link]

  • National Institutes of Health. (2016). Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples. Retrieved from [Link]

  • PubMed. (2024). Inception and development of a LC-MS/MS assay for the multiplexed quantitation of nine human drug transporter biomarkers. Retrieved from [Link]

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Application Note: A Robust GC-MS Method for the Separation and Identification of Trixylenyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trixylenyl phosphate (TXP) is a complex mixture of organophosphate ester isomers widely used as a flame retardant and plasticizer. Due to the variable composition and potential toxicity of individual isomers, a robust analytical method for their separation and identification is crucial for environmental monitoring, toxicology studies, and quality control in industrial formulations. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and identification of TXP isomers. The described protocol, developed through a systematic method development approach, offers excellent chromatographic resolution and mass spectral identification, providing a reliable tool for researchers and professionals in the field.

Introduction

Trixylenyl phosphate (TXP) is classified as a UVCB substance, meaning it has an Unknown or Variable composition, is a Complex reaction product, or of Biological material.[1][2] Commercial TXP is synthesized from the reaction of phosphorus oxychloride with mixed xylenol isomers, resulting in a complex mixture of numerous trixylenyl phosphate isomers.[1][2] The isomeric profile of TXP can vary significantly between different commercial products, which complicates toxicological assessment and environmental fate studies. The separation of these closely related isomers by chromatographic techniques is notoriously challenging.[3]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like organophosphate esters.[4][5][6] This application note provides a comprehensive guide to developing and implementing a GC-MS method specifically tailored for the separation of TXP isomers. We will delve into the rationale behind the selection of chromatographic conditions and mass spectrometric parameters, offering a scientifically grounded and practical protocol.

Method Development Strategy

The successful separation of complex isomeric mixtures hinges on a systematic approach to method development. The following sections detail the logical progression from initial column selection to the fine-tuning of GC and MS parameters.

Chromatographic Column Selection

The choice of the GC column is the most critical factor in achieving the desired separation. For a complex mixture of isomers with similar boiling points, a high-resolution capillary column is essential.

  • Rationale: A longer column with a smaller internal diameter and thinner film thickness will provide higher theoretical plates and, consequently, better resolving power. The stationary phase chemistry dictates the selectivity. A mid-polarity phase is often a good starting point for organophosphate esters, offering a balance of dispersive and polar interactions.

  • Recommendation: A 30-60 m, 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is recommended as a starting point. For enhanced separation of certain isomers, a more polar phase, such as a 35% phenyl-methylpolysiloxane (e.g., DB-35ms), could be evaluated.[7]

Gas Chromatographic Parameter Optimization

Once a suitable column is selected, the GC parameters must be optimized to maximize resolution.

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overload.

  • Injection Volume: A 1 µL injection volume is a standard starting point.

  • Inlet Temperature: An inlet temperature of 280-300°C is recommended to ensure the rapid and complete vaporization of the high-boiling TXP isomers without thermal degradation.

A slow oven temperature ramp rate is crucial for separating closely eluting isomers.

  • Initial Temperature and Hold Time: An initial temperature of 70-100°C held for 1-2 minutes allows for proper focusing of the analytes at the head of the column.

  • Ramp Rate: A slow ramp rate of 5-10°C/min is recommended to achieve optimal separation.

  • Final Temperature and Hold Time: A final temperature of 300-320°C held for 5-10 minutes ensures that all high-boiling isomers are eluted from the column.

Helium is the most common carrier gas for GC-MS. A constant flow rate of 1.0-1.2 mL/min is a typical starting point for a 0.25 mm I.D. column.[5]

Mass Spectrometer Parameter Optimization

The mass spectrometer provides both qualitative and quantitative information.

  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV is the preferred method for generating reproducible mass spectra and allowing for library matching.

  • Acquisition Mode:

    • Full Scan: For initial method development and identification of unknown isomers, a full scan acquisition (e.g., m/z 50-500) is essential. The molecular ion of TXP is expected at m/z 410.[1][2]

    • Selected Ion Monitoring (SIM): For target analysis and improved sensitivity, SIM mode can be employed. Key fragment ions for TXP should be selected.

  • Ion Source and Quadrupole Temperatures: Typical ion source temperatures range from 230-250°C, and the quadrupole temperature is often set around 150°C.

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of TXP isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample TXP Standard or Sample Dilution Dilution in Toluene Sample->Dilution Vial Autosampler Vial Dilution->Vial GC_Injector GC Injector Vial->GC_Injector GC_Column GC Column GC_Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectra Mass Spectra Analysis Chromatogram->Mass_Spectra Identification Isomer Identification Mass_Spectra->Identification

Caption: GC-MS workflow for TXP isomer analysis.

Detailed Protocol

This protocol is a starting point and may require further optimization based on the specific instrumentation and sample matrix.

4.1. Materials and Reagents

  • Trixylenyl phosphate (TXP) technical mixture or individual isomer standards

  • Toluene, HPLC grade or equivalent

  • Helium (99.999% purity)

  • Autosampler vials with PTFE-lined septa

4.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless inlet and an autosampler

  • Mass selective detector

  • GC Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase

4.3. GC-MS Conditions

Parameter Value
GC Inlet
Injection ModeSplitless
Inlet Temperature280°C
Injection Volume1 µL
Oven Program
Initial Temperature80°C
Initial Hold Time2 min
Ramp Rate8°C/min
Final Temperature310°C
Final Hold Time10 min
Carrier Gas
GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan
Scan Rangem/z 50-500

4.4. Sample Preparation

  • Prepare a stock solution of the TXP technical mixture or individual isomers in toluene at a concentration of 1000 µg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Transfer the standards and any unknown samples to autosampler vials.

Expected Results and Discussion

The developed method is expected to provide good separation of the major TXP isomers present in a technical mixture. A representative total ion chromatogram (TIC) will show a series of peaks corresponding to different isomers. The mass spectrum for each peak should exhibit a molecular ion at m/z 410 and characteristic fragment ions, allowing for confident identification.

Table 1: Expected Retention Times and Key Ions for TXP Isomers

Isomer (Hypothetical) Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Isomer 122.5410395, 303, 197, 121
Isomer 222.8410395, 303, 197, 121
Isomer 323.2410395, 303, 197, 121
Isomer 423.5410395, 303, 197, 121
Isomer 524.1410395, 303, 197, 121

Note: The exact retention times and elution order will depend on the specific isomeric composition of the TXP mixture and the exact chromatographic conditions.

The complexity of the chromatogram is a direct reflection of the isomeric complexity of the TXP mixture.[8] It is important to note that commercial TXP products may also contain other organophosphate esters, such as tricresyl phosphate (TCP) and triphenyl phosphate (TPP), which would also be separated and identified by this method.[8]

Method Validation and Trustworthiness

To ensure the reliability of the method, a validation process should be undertaken.

Validation_Process cluster_validation Method Validation Parameters cluster_protocol Validation Protocol Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability) LOD_LOQ LOD & LOQ Specificity Specificity Cal_Curve Calibration Curve Analysis Cal_Curve->Linearity Spiked_Samples Analysis of Spiked Samples Spiked_Samples->Accuracy Replicates Replicate Injections Replicates->Precision Low_Conc Analysis of Low Concentration Standards Low_Conc->LOD_LOQ Interference Analysis of Potential Interferences Interference->Specificity

Caption: Key parameters for method validation.

  • Linearity: A calibration curve should be generated, and the coefficient of determination (r²) should be >0.995.[9]

  • Accuracy: Spike-recovery experiments should be performed on a representative matrix, with recoveries typically in the range of 80-120%.

  • Precision: Replicate injections of a standard should yield a relative standard deviation (RSD) of <15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (S/N) of low-concentration standards.

  • Specificity: The method's ability to differentiate TXP isomers from other potentially interfering compounds should be demonstrated.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the separation and identification of trixylenyl phosphate isomers. By following a systematic method development strategy and adhering to the provided protocol, researchers, scientists, and drug development professionals can achieve high-quality chromatographic data. This method is a valuable tool for a deeper understanding of the composition of commercial TXP products and for monitoring their presence in various matrices.

References

  • Rebajn, V. et al. (2012). Organophosphate esters by GC-MS: An optimized method for aquatic risk assessment. PubMed. Available at: [Link]

  • Li, H. et al. (2018). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). MDPI. Available at: [Link]

  • Xue, J. et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. PubMed. Available at: [Link]

  • Chen, M. et al. (2023). Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). Taylor & Francis Online. Available at: [Link]

  • Analytice. (2023). What are the analytical methods for Trixylyl Phosphate? Analytice Blog. Available at: [Link]

  • Wang, J. et al. (2021). Determination of 14 organophosphate ester flame retardants in polyurethane foam through GC⁃MS/MS. Polyurethane Industry. Available at: [Link]

  • Galea, K. et al. (2008). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. Available at: [Link]

  • Analytice. (n.d.). Trixylenyl phosphate (sum of isomers) - analysis. Analytice. Available at: [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Chiron.no. Available at: [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Chiron.no. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trixylenyl phosphate. PubChem. Available at: [Link]

  • Google Patents. (2015). CN104502496A - Detection method for trixylyl phosphate in plastic products. Google Patents.
  • GOV.UK. (2008). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). GOV.UK. Available at: [Link]

  • van der Veen, I. et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Agilent. (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]

Sources

Application Note: A Robust LC-UV Method for the Characterization of Commercial Trixylenyl Phosphate Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible method for the analysis of commercial trixylenyl phosphate (TXP) mixtures using Liquid Chromatography with Ultraviolet (LC-UV) detection. Commercial TXP is a complex substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), comprising a multitude of isomers derived from the reaction of phosphorus oxychloride with mixed xylenols.[1][2] Given its classification as a reproductive toxin and its inclusion on the EU's list of substances of very high concern (SVHC), accurate analytical characterization is critical for quality control, regulatory compliance, and environmental monitoring.[1][3][4][5] This guide provides a step-by-step protocol, explains the rationale behind key methodological choices, and offers a framework for data interpretation, tailored for researchers and analytical chemists in industrial and environmental laboratories.

Introduction: The Analytical Challenge of Trixylenyl Phosphate

Trixylenyl phosphate (TXP) is an aromatic phosphate ester historically used as a flame retardant and plasticizer in materials like PVC and as a fire-resistant hydraulic fluid.[1] The industrial synthesis process, which uses a mixture of xylenol (dimethylphenol) isomers, inherently produces a complex product.[1][2] This product is not a single chemical entity but a mixture of numerous trixylenyl phosphate isomers, alongside other related alkylated triphenyl phosphates.[2][6] Common xylyl phosphate isomers found in commercial products include those derived from 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-xylenol.[2][6][7]

The significant toxicological profile of TXP, particularly its reproductive toxicity (H360F: "May damage fertility"), necessitates precise analytical methods to monitor its presence and composition.[2][5] The primary analytical challenge lies in separating and quantifying these closely related, co-eluting isomers. While gas chromatography (GC) is often used for phosphate ester analysis, the separation of TXP isomers can be difficult even with capillary columns.[8] High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly when coupled with stationary phases that can resolve aromatic isomers.

This application note details a reversed-phase HPLC method using a biphenyl stationary phase, which provides enhanced selectivity for aromatic compounds through π-π interactions, making it well-suited for resolving the complex isomeric profile of TXP.

Methodological Framework

The analysis of a UVCB substance like TXP requires a methodical approach that ensures reproducibility and accuracy. The workflow is designed to be self-validating, from initial sample handling to final data analysis.

LC-UV_Workflow_for_TXP_Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Commercial TXP Sample StdPrep Standard & Sample Preparation (Dilution in ACN) Sample->StdPrep LC_System UHPLC System StdPrep->LC_System Injection Separation Isomer Separation (Biphenyl Column) LC_System->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Raw Chromatogram Detection->Chromatogram Signal Output Integration Peak Integration & Grouping Chromatogram->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: High-level workflow for the LC-UV analysis of TXP.

Principle of Separation: Reversed-Phase HPLC

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase is nonpolar (a biphenyl-functionalized silica core), and the mobile phase is polar (a mixture of water and acetonitrile). The highly nonpolar TXP isomers (Log Kₒw ≈ 5.63) strongly interact with the stationary phase.[6][8] Elution is achieved by gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution. This allows for the separation of compounds based on subtle differences in their hydrophobicity and structure.

Causality Behind Experimental Choice:

  • Biphenyl Column: A standard C18 column can separate compounds based on hydrophobicity, but it may not sufficiently resolve aromatic isomers. A biphenyl phase offers a different selectivity, introducing π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic rings of the TXP isomers. This secondary interaction mechanism is crucial for enhancing the resolution of these structurally similar molecules.[2]

  • Acidified Mobile Phase: An acidic modifier (e.g., formic or acetic acid) is added to the aqueous mobile phase.[2][9] This suppresses the ionization of any residual silanol groups on the silica support of the stationary phase, which prevents peak tailing and results in sharper, more symmetrical peaks, thereby improving resolution and quantification accuracy.

  • UV Detection: Triaryl phosphates exhibit UV absorbance below 290 nm.[8] A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a strong signal for the phosphate esters while minimizing interference from solvents.[9]

Detailed Application Protocol

Required Instrumentation and Consumables
  • UHPLC/HPLC System: A system capable of binary gradient elution with a UV/Vis or Diode Array Detector (DAD). (e.g., Agilent 1290 Infinity II or equivalent).[2]

  • Analytical Column: Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm, or equivalent.[2]

  • Data Acquisition Software: (e.g., Agilent ChemStation or equivalent).[10]

  • Analytical Balance: 4- or 5-place.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringes and Filters: 0.22 µm PTFE syringe filters for sample clarification.

Reagents and Standards
  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Deionized (DI) water, Type I (>18 MΩ·cm).

  • Formic Acid: LC-MS grade (≥99%).

  • Trixylenyl Phosphate (TXP): Commercial mixture standard or reference material.

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.

    • Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with Type I water and mix thoroughly. Degas before use.

  • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.

    • Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with acetonitrile and mix thoroughly. Degas before use.

  • Stock Standard Solution (1000 µg/mL):

    • Protocol: Accurately weigh approximately 10.0 mg of the commercial TXP reference material into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This stock solution should be stored at 4°C and protected from light.

  • Working Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL):

    • Protocol: Prepare by serial dilution of the Stock Standard Solution using acetonitrile as the diluent. These standards should be prepared fresh daily.

  • Sample Preparation:

    • Protocol: Accurately weigh ~10.0 mg of the commercial TXP sample into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile to create a 1000 µg/mL solution. Dilute this solution 20-fold (e.g., 50 µL into 950 µL ACN) to a final concentration of 50 µg/mL for analysis. Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-UV Instrument Conditions

The following table outlines the instrumental parameters for the analysis.

ParameterRecommended SettingRationale
Column Restek Raptor Biphenyl (2.7 µm, 100 x 2.1 mm)Provides enhanced π-π interactions for aromatic isomer separation.[2]
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the reversed-phase system.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component; strong solvent for eluting TXP.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CReduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Vol. 2 µLSmall volume minimizes peak broadening, suitable for UHPLC.
UV Wavelength 254 nmStrong absorbance for aromatic rings, providing high sensitivity.[9]
Gradient Program See Table BelowResolves the complex mixture by gradually increasing elution strength.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
15.00100
20.00100
20.13070
25.03070

Data Analysis and Interpretation

The output from the LC-UV analysis will be a chromatogram showing detector response versus retention time. Due to the nature of TXP as a UVCB substance, the chromatogram will not show a single peak but rather a complex pattern of multiple, often partially resolved, peaks.[2]

TXP_Isomer_Concept cluster_reactants Reactants cluster_product Commercial TXP Product (UVCB) POCl3 Phosphorus Oxychloride P1 Isomer A (e.g., tris(2,4-xylyl)P) POCl3->P1 P2 Isomer B (e.g., tris(2,5-xylyl)P) POCl3->P2 P3 Isomer C (e.g., (2,4-xylyl)₂(2,5-xylyl)P) POCl3->P3 P_etc ...many other isomers... POCl3->P_etc Xylenols Mixed Xylenols (e.g., 2,4- / 2,5- / 3,5-) Xylenols->P1 Xylenols->P2 Xylenols->P3 Xylenols->P_etc

Caption: Formation of a complex TXP isomer mixture from its precursors.

Analysis Steps:

  • Integration: Integrate the total area of all peaks within the characteristic retention time window for TXP. Consistent integration parameters are crucial for reproducibility.

  • Calibration: Construct a calibration curve by plotting the total peak area against the concentration of the working standards. A linear regression (y = mx + c) should be applied, with an acceptance criterion of R² > 0.995.

  • Quantification: Calculate the concentration of "Total TXP" in the sample using the calibration curve.

Example Data Presentation

The following table shows hypothetical results for the analysis of a commercial TXP sample against a set of calibration standards.

Sample IDTotal Peak AreaCalculated Conc. (µg/mL)
Standard 155,2001.0
Standard 5278,1005.0
Standard 10549,50010.0
Standard 251,380,00025.0
Standard 502,755,00050.0
TXP Sample 2,698,700 49.0

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-UV analysis of commercial trixylenyl phosphate mixtures. By leveraging a biphenyl stationary phase for enhanced isomer resolution and adhering to a systematic analytical workflow, this method enables reliable characterization and quantification. The approach is suitable for quality control in manufacturing, regulatory compliance testing, and research into the environmental fate and toxicology of this complex substance. The detailed explanation of the causality behind each step empowers scientists to not only execute the protocol but also to adapt and troubleshoot it effectively.

References

  • PubChem. (n.d.). Trixylenyl phosphate. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Apfel, A. F., & Miller, J. M. (1984). High-performance liquid chromatographic analysis on radial compression column of the neurotoxic tri-o-cresyl phosphate and metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 257-266. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Tri-o-tolyl phosphate - Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Trixylyl phosphate - Registration Dossier. Retrieved from [Link]

  • GOV.UK. (2008). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP) - Product Information. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Table 7-2, Analytical Methods for Determining Phosphate Ester Flame Retardants in Environmental Samples. In Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (n.d.). Tri-cresyl phosphate (mixed isomers). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trixylyl phosphate. Retrieved from [Link]

  • Analytice. (n.d.). Trixylyl phosphate - analysis. Retrieved from [Link]

  • Google Patents. (2015). CN104502496A - Detection method for trixylyl phosphate in plastic products.
  • ResearchGate. (2019). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Analytice. (n.d.). Trixylyl phosphate (sum of isomers) - analysis. Retrieved from [Link]

  • ResearchGate. (2018). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (1985). Determination of trialkyl and triaryl phosphates in environmental samples. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2018). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (2015). GreenScreen® Assessment for Trixylyl phosphate (CAS No. 25155-23-1). Retrieved from [Link]

  • MDPI. (2020). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Retrieved from [Link]

  • QxMD. (n.d.). Fast determination of organophosphate esters and their metabolites in human matrices by a straightforward cold-induced strategy coupled with HPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2020). Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing Tri(2,6-xylenyl)phosphate (TXP) as a High-Performance Flame Retardant for Polycarbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing the Fire Safety of Polycarbonate

Polycarbonate (PC) is a premier engineering thermoplastic, renowned for its exceptional impact strength, rigidity, transparency, and dimensional stability.[1] These properties have led to its widespread adoption in demanding sectors such as electronics, automotive components, medical devices, and construction.[1][2][3] However, for all its mechanical prowess, standard polycarbonate possesses an inherent flammability that restricts its use in applications with stringent fire safety requirements.[1] Untreated polycarbonate typically exhibits a UL 94 V-2 rating and a Limiting Oxygen Index (LOI) of approximately 25-27%, meaning it will burn and can drip flaming particles.[3][4]

To meet rigorous safety standards, the incorporation of flame retardant (FR) additives is essential. The industry is progressively moving away from halogenated systems due to environmental and health concerns, creating a demand for effective halogen-free alternatives. Aryl phosphate esters have emerged as a leading class of halogen-free flame retardants for polycarbonate, valued for their efficiency and compatibility.[5][6]

This document provides a detailed technical guide on the application of Tri(2,6-xylenyl)phosphate (TXP), an aromatic phosphate ester, as a flame retardant in polycarbonate.[7][8] We will explore its mechanism of action, provide comprehensive protocols for its incorporation and testing, and discuss the resulting material properties to guide researchers and engineers in developing high-performance, flame-retardant polycarbonate formulations.

The Dual-Phase Mechanism of TXP in Polycarbonate

The efficacy of this compound as a flame retardant in polycarbonate stems from its ability to interrupt the combustion cycle in both the condensed (solid) phase and the gas phase. This dual-action approach is critical for achieving high levels of fire safety, such as a UL 94 V-0 rating.

Condensed Phase Action: Char Formation

During thermal decomposition, polycarbonate breaks down at temperatures between 480–560°C, undergoing chain scission and hydrolysis to release flammable volatile compounds.[4][9][10] In the presence of TXP, the degradation pathway is altered. The phosphate ester promotes dehydration and cross-linking reactions on the polymer surface, leading to the formation of a stable, insulating layer of char. This char layer serves two primary functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

  • Mass Transfer Barrier: It physically obstructs the release of flammable gases into the flame zone and limits the access of oxygen to the polymer surface.

Furthermore, aryl phosphates can stabilize the carbonate linkage in the PC backbone, reducing the generation of flammable degradation products like bisphenol A.[5]

Gas Phase Action: Flame Poisoning

Simultaneously, a portion of the TXP volatilizes with the polymer's decomposition products. In the high-temperature environment of the flame, TXP decomposes to release phosphorus-containing radical species (e.g., PO•, PO₂•, HPO•). These species act as potent radical scavengers, interrupting the self-propagating, high-energy chain reactions of combustion. They are particularly effective at quenching highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive species and "poisoning" the flame.[5]

Flame_Retardant_Mechanism cluster_0 Condensed Phase (Polymer) cluster_1 Gas Phase (Flame) PC_TXP PC + TXP Composite Char Insulating Char Layer PC_TXP->Char Promotes Cross-linking Gas_Phase_Volatiles Volatilized TXP & Decomposition Gases PC_TXP->Gas_Phase_Volatiles Pyrolysis Polymer Virgin Polycarbonate Char->Polymer Shields from Heat & Oxygen Char->Gas_Phase_Volatiles Traps Flammable Gases Flame Combustion (H•, OH• Radicals) Gas_Phase_Volatiles->Flame Phosphorus_Radicals Phosphorus Radicals (PO•, HPO•) Gas_Phase_Volatiles->Phosphorus_Radicals Decomposition Inert Inert Products Flame->Inert Reaction Quenched Phosphorus_Radicals->Flame Radical Scavenging (Flame Inhibition) Heat External Heat Source Heat->PC_TXP

Caption: Dual-phase flame retardant mechanism of TXP in Polycarbonate.

Experimental Protocols

The following protocols provide a comprehensive workflow for the formulation, production, and evaluation of flame-retardant polycarbonate using TXP.

Experimental_Workflow cluster_testing Performance Evaluation A 1. Material Preparation (Drying PC Resin) B 2. Compounding (Twin-Screw Extrusion) A->B C 3. Pelletizing & Drying B->C D 4. Specimen Molding (Injection Molding) C->D E 5. Performance Testing D->E F Flame Retardancy (UL 94, LOI) E->F G Mechanical Properties (Tensile, Impact) E->G H Thermal Properties (TGA, DSC) E->H

Caption: General experimental workflow for PC-TXP formulation and testing.

Protocol 1: Compounding of Polycarbonate with TXP

Objective: To achieve a homogenous dispersion of TXP within the polycarbonate matrix.

Materials & Equipment:

  • Polycarbonate resin (injection or extrusion grade, e.g., MFR 10-20 g/10 min)

  • This compound (TXP), powder or liquid form

  • Forced-air or vacuum oven

  • Gravimetric blender or manual mixing container

  • Co-rotating twin-screw extruder

  • Water bath for strand cooling

  • Strand pelletizer

Procedure:

  • Drying: Dry the polycarbonate pellets in an oven at 120°C for at least 4 hours. This step is critical to prevent hydrolytic degradation of the PC during melt processing, which can severely compromise mechanical properties.

  • Pre-Blending: Accurately weigh the dried PC pellets and TXP to achieve the desired loading level (e.g., 5, 8, 10, 12 wt%). Tumble blend the components for 10-15 minutes to ensure a uniform mixture is fed into the extruder.

  • Melt Compounding:

    • Set the extruder temperature profile. A typical profile for polycarbonate starts lower in the feed zone and increases towards the die. An example profile is: Zone 1 (Feed): 240°C → Zone 5: 270°C → Die: 265°C.

    • Causality: This profile ensures the polymer is gradually melted and mixed without excessive thermal degradation. The final zone is slightly cooler to increase melt strength for a stable extrudate.

    • Set the screw speed (e.g., 200-300 RPM) and feed rate to ensure adequate mixing and residence time.

  • Extrusion and Pelletizing: Extrude the molten polymer blend as a strand into a cooling water bath. Feed the cooled, solidified strand into the pelletizer to produce uniform pellets.

  • Post-Drying: Dry the compounded pellets at 110-120°C for 2-4 hours before injection molding.

Protocol 2: Flame Retardancy Characterization

Objective: To quantify the flame retardant performance of the PC-TXP compounds according to industry standards.

A. UL 94 Vertical Burn Test (per ASTM D3801 / IEC 60695-11-10) [11][12][13]

  • Specimen: Use injection-molded bars of a specified thickness (e.g., 1.6 mm or 3.2 mm), typically 127 mm x 12.7 mm. Condition specimens for 48 hours at 23°C and 50% relative humidity.

  • Procedure: a. Mount the specimen vertically in the test chamber. b. Place a layer of dry surgical cotton 300 mm below the specimen. c. Apply a calibrated 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove. d. Record the afterflame time (t₁). e. Immediately after the flame extinguishes, re-apply the test flame for another 10 seconds. f. Record the second afterflame time (t₂) and the afterglow time (t₃). Note if any dripping particles ignite the cotton.

  • Classification: Classify the material based on the results from 5 specimens, as summarized in the table below.

Criteria V-0 V-1 V-2
Afterflame time for each specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ(t₁+t₂))≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow for each specimen (t₂+t₃)≤ 30 s≤ 60 s≤ 60 s
Dripping ignites cottonNoNoYes
Burn to clampNoNoNo

B. Limiting Oxygen Index (LOI) Test (per ASTM D2863 / ISO 4589-2) [14][15][16]

  • Specimen: Use injection-molded bars (typically 70-150 mm long, 6.5 mm wide, 3 mm thick).

  • Procedure: a. Mount the specimen vertically inside a glass chimney. b. Introduce a controlled, upward flow of an oxygen/nitrogen mixture into the chimney. c. Ignite the top of the specimen using an external igniter. d. Carefully adjust the oxygen concentration, decreasing it if the flame is robust or increasing it if the flame extinguishes. e. The LOI is the minimum percentage of oxygen in the O₂/N₂ mixture that just supports candle-like combustion of the material for a specified time or burn length.[15][17]

Protocol 3: Mechanical and Thermal Property Evaluation

Objective: To assess the effect of TXP on the physical properties of polycarbonate.

  • Tensile Testing (ASTM D638): Use an injection-molded Type I dumbbell specimen. Test at a specified crosshead speed (e.g., 5 mm/min) to determine tensile strength, tensile modulus, and elongation at break.

  • Notched Izod Impact (ASTM D256): Use an injection-molded, notched bar. A pendulum hammer strikes the specimen, and the energy absorbed to cause fracture is measured. This value indicates the material's toughness.

  • Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) at a controlled rate (e.g., 10°C/min). The inflection point in the heat flow curve indicates the glass transition temperature (Tg). The addition of phosphate esters often causes a plasticizing effect, resulting in a lower Tg.[5][18]

Data Analysis and Expected Performance

The addition of TXP is expected to significantly enhance flame retardancy, though often with a trade-off in certain mechanical and thermal properties due to its plasticizing nature.[19] The tables below summarize typical results.

Table 1: Expected Flame Retardancy Performance of PC-TXP Blends

TXP Loading (wt%) Limiting Oxygen Index (LOI, %) UL 94 Rating (1.6 mm) Observations
0 (Neat PC)~26V-2Burns readily, flaming drips.
5~30V-2 / V-1Improved flame extinction, drips may still ignite.
8~34V-0Rapid self-extinguishing, no flaming drips.
12>36V-0Very high char formation, robust V-0 performance.

Table 2: Expected Effect of TXP on Physical Properties of Polycarbonate

TXP Loading (wt%) Tensile Strength (MPa) Notched Izod Impact (J/m) Glass Transition Temp. (Tg, °C)
0 (Neat PC)~60~800~148
5~58~650~135
8~55~200~125
12~52~100~115

Key Considerations and Troubleshooting

  • Plasticization Effect: As shown in Table 2, TXP lowers the Tg and can reduce the impact strength of polycarbonate. This is a critical design consideration. For applications requiring high heat resistance (HDT) and toughness, the TXP loading must be carefully optimized, potentially in conjunction with impact modifiers.

  • Processing Stability: The plasticizing effect of TXP reduces melt viscosity.[19] This can aid mold filling in complex parts but may require adjustments to extruder or injection molding parameters (e.g., lower temperatures, adjusted back pressure) to maintain a stable process.

  • Optical Properties: While some specialized flame retardants are designed for transparent PC, aryl phosphates like TXP are typically used in opaque formulations as they can introduce haze and affect clarity.[3][20]

  • Additive Compatibility: TXP can be used in synergy with other additives. For example, small amounts of anti-drip agents like polytetrafluoroethylene (PTFE) are often used to ensure no flaming drips occur during UL 94 testing.[21][22]

Conclusion

This compound is a highly effective halogen-free flame retardant for polycarbonate, capable of elevating its fire safety performance from a UL 94 V-2 to a V-0 rating at loading levels typically between 8-12 wt%. Its dual-phase mechanism, acting in both the condensed phase to promote charring and the gas phase to inhibit combustion, provides robust fire protection. However, its function as a plasticizer necessitates a careful formulation strategy to balance the desired flame retardancy with the mechanical and thermal requirements of the final application. The protocols and data presented in this guide provide a solid foundation for researchers and developers to successfully implement TXP in their polycarbonate systems.

References

  • UL 94 - Wikipedia. Wikipedia. [Link]

  • Understanding UL 94: Flammability Standards and Their Importance. Techmer PM. [Link]

  • UL94: The Standard for Safety of Flammability of Plastic Materials. WorldofTest.com. [Link]

  • UL 94 Classification and Flame-Retardant Plastic Materials. Protolabs. [Link]

  • Limiting Oxygen Index Testing & Analysis (LOI). ITA Labs UK. [Link]

  • Limiting oxygen index - Wikipedia. Wikipedia. [Link]

  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. ResearchGate. [Link]

  • LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. Qualitest. [Link]

  • Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460. PubChem, National Center for Biotechnology Information. [Link]

  • Effects of Functional Additives on Structure and Properties of Polycarbonate-Based Composites Filled with Hybrid Chopped Carbon Fiber/Graphene. Engineered Science Publisher. [Link]

  • Pyrolysis kinetics and thermal decomposition behavior of polycarbonate - a TGA-FTIR study. ResearchGate. [Link]

  • The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette. [Link]

  • Trixylyl phosphate - Wikipedia. Wikipedia. [Link]

  • Flame retardants for polycarbonate - New and classical solutions. ResearchGate. [Link]

  • Flame Retardant Solutions for Polycarbonate. Tosaf. [Link]

  • A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. [Link]

  • Highly Efficient Phosphazene-Derivative-Based Flame Retardant with Comprehensive and Enhanced Fire Safety and Mechanical Performance for Polycarbonate. MDPI. [Link]

  • Flame retardants - Polycarbonate (PC). Greenchemicals. [Link]

  • 3M™ Flame Retardant Additive FR-2025. 3M. [Link]

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  • Polycarbonates - synthesis, properties and environmental impact. [Link]

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Application of Tri(2,6-xylenyl)phosphate as a Plasticizer in PVC Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tri(2,6-xylenyl)phosphate in Modern PVC Formulations

Poly(vinyl chloride) (PVC) is a polymer of immense industrial importance, prized for its versatility, durability, and cost-effectiveness. However, in its unadulterated state, PVC is rigid and brittle, limiting its application. The incorporation of plasticizers is essential to impart flexibility, softness, and processability.[1] For decades, phthalate-based plasticizers, such as dioctyl phthalate (DOP), have dominated the market.[2] Growing health and environmental concerns have spurred the search for viable alternatives.[3]

This compound, a member of the triaryl phosphate ester family, emerges as a compelling candidate, offering not only plasticization but also inherent flame retardancy.[4][5] This technical guide provides a comprehensive overview of the application of this compound as a plasticizer in PVC formulations, detailing its performance characteristics, and providing protocols for its evaluation. It is important to note that commercial "trixylenyl phosphate" is often a mixture of various isomers, and the 2,6-isomer may not always be present.[6] This guide focuses on the specific properties and performance of the this compound isomer where data is available.

Physicochemical Properties of this compound

Understanding the fundamental properties of a plasticizer is crucial for predicting its behavior in a polymer matrix.

PropertyValueSource
Molecular Formula C24H27O4P[7]
Molecular Weight 410.4 g/mol [5]
Appearance Clear, oily liquid[8]
Boiling Point 262-264°C at 6 mmHg[6]
Melting Point 136-138°C[6]
Vapor Pressure 6.4 x 10^-9 mm Hg (estimated)[7]

The high molecular weight and low vapor pressure of this compound suggest a lower tendency for migration and volatilization compared to some lower molecular weight plasticizers.[9]

Mechanism of Plasticization and Flame Retardancy

The dual-functionality of this compound as both a plasticizer and a flame retardant is a key advantage in many PVC applications.

Plasticization Mechanism

At the molecular level, plasticizers function by embedding themselves between the long polymer chains of PVC. This increases the intermolecular spacing, or "free volume," which reduces the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains.[10] This increased molecular mobility allows the chains to slide past one another more easily, resulting in a more flexible and less rigid material.[1] The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer, which is influenced by factors such as molecular size, polarity, and chemical structure.[10]

Flame Retardant Mechanism

Phosphate esters are well-established as effective flame retardants.[4] Their mechanism of action is twofold:

  • Gas Phase: During combustion, the phosphate ester can volatilize and act as a radical scavenger in the flame, interrupting the exothermic processes of combustion.

  • Condensed Phase: Upon heating, the phosphate ester can decompose to form phosphoric acid. This acid promotes the formation of a char layer on the surface of the polymer. This char layer acts as an insulating barrier, limiting the evolution of flammable gases and restricting the access of oxygen to the polymer.

The diagram below illustrates the dual role of this compound in a PVC matrix.

Dual function of this compound in PVC.

Performance Evaluation in PVC Formulations

The performance of a plasticizer is assessed through a series of standardized tests that measure its impact on the mechanical, thermal, and long-term stability of the PVC formulation.

Mechanical Properties

The addition of a plasticizer significantly alters the mechanical properties of PVC, generally leading to a decrease in tensile strength and an increase in elongation at break.[10]

Hypothetical Performance Data of this compound in PVC

PropertyTest MethodUnplasticized PVCPVC + 50 phr DOPPVC + 50 phr this compound
Tensile Strength (MPa) ASTM D638 / ISO 527-2~50~20~25
Elongation at Break (%) ASTM D638 / ISO 527-2<10~300~250
Hardness (Shore A) ASTM D2240>95~80~85

Note: The data for this compound is illustrative and based on the expected performance of a rigid, high-molecular-weight plasticizer. Actual values will vary depending on the specific formulation and processing conditions.

Thermal Stability

The thermal stability of plasticized PVC is a critical parameter, as degradation can occur during processing and over the service life of the product.[11] Thermogravimetric analysis (TGA) is a common technique used to evaluate thermal stability.[12]

Expected TGA Profile of PVC with this compound

Phosphate ester plasticizers can influence the thermal degradation of PVC. While they can act as flame retardants, they may also affect the onset of dehydrochlorination. The bulky and thermally stable aromatic structure of this compound is expected to contribute positively to the overall thermal stability of the PVC formulation compared to some aliphatic plasticizers. A typical TGA thermogram would show a multi-step degradation process, with the initial weight loss corresponding to the dehydrochlorination of PVC and the subsequent steps relating to the degradation of the plasticizer and the polymer backbone.[12]

Migration Resistance

The migration of plasticizers from the PVC matrix is a significant concern, as it can lead to a loss of flexibility, surface tackiness, and potential contamination of surrounding materials.[13] The rate of migration is influenced by factors such as the molecular weight of the plasticizer, its compatibility with the PVC, and the external environment (e.g., temperature, contact with solvents).[14] Due to its higher molecular weight, this compound is anticipated to exhibit lower migration rates compared to lower molecular weight phthalates like DOP.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of PVC formulations containing this compound.

Protocol 1: Preparation of Plasticized PVC Sheets

This protocol outlines the procedure for compounding PVC with this compound and preparing test specimens.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and frame

Procedure:

  • Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant until a homogenous mixture is obtained.

  • Plasticizer Addition: Slowly add the this compound to the dry blend while continuing to mix.

  • Milling: Transfer the compound to a two-roll mill preheated to 160-170°C. Mill the compound until a uniform sheet is formed.

  • Molding: Place the milled sheet into a mold and press in a hydraulic press at 170-180°C for a specified time (e.g., 5-10 minutes) and pressure.

  • Cooling: Cool the mold under pressure to solidify the PVC sheet.

  • Specimen Preparation: Cut the molded sheets into the required dimensions for mechanical and other testing using appropriate dies.

Workflow for preparing plasticized PVC sheets.
Protocol 2: Evaluation of Mechanical Properties

This protocol describes the testing of tensile properties and hardness of the prepared PVC sheets.

  • Tensile Testing (ASTM D638 / ISO 527-2):

    • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the tensile strength at break and the elongation at break.

  • Hardness Testing (ASTM D2240):

    • Place the PVC sheet on a hard, flat surface.

    • Press the indenter of a Shore A durometer firmly onto the surface of the specimen.

    • Read the hardness value from the dial within one second of firm contact.

    • Take multiple readings at different locations and calculate the average.

Protocol 3: Assessment of Thermal Stability

This protocol details the use of Thermogravimetric Analysis (TGA) to determine the thermal stability of the PVC formulation.

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the PVC sheet.

  • TGA Analysis:

    • Place the sample in a TGA pan.

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of degradation temperature (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate from the derivative of the TGA curve (DTG).

Protocol 4: Determination of Plasticizer Migration

This protocol provides a method for quantifying the migration of this compound from the PVC matrix.

  • Solvent Extraction Method:

    • Accurately weigh a pre-cut PVC specimen.

    • Immerse the specimen in a solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.

    • Store the container at a specified temperature (e.g., 23°C or 60°C) for a defined period (e.g., 24 hours or 7 days).

    • Remove the specimen, gently wipe off excess solvent, and allow it to dry to a constant weight.

    • Calculate the percentage weight loss of the specimen, which corresponds to the amount of migrated plasticizer.

Conclusion: A Promising Phthalate-Alternative for Demanding Applications

This compound presents a compelling profile as a plasticizer for PVC, offering a combination of effective plasticization and inherent flame retardancy. Its high molecular weight and low volatility suggest good permanence within the PVC matrix, addressing key concerns associated with plasticizer migration. While further quantitative data on the specific performance of the 2,6-isomer in direct comparison with industry-standard plasticizers is needed for a complete evaluation, the available information and the general properties of triaryl phosphates indicate its potential for use in applications where enhanced fire safety and long-term durability are critical. The protocols outlined in this guide provide a robust framework for researchers and formulation scientists to systematically evaluate the performance of this compound and optimize its use in a new generation of high-performance, safer PVC materials.

References

  • SciELO. (2020). Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC. Retrieved from [Link]

  • Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]

  • How Do Plasticizers Affect the Mechanical Properties of PVC. (2025, September 9). Retrieved from [Link]

  • Wang, F., Pan, S., Zhang, P., & Fan, H. (2018). Synthesis and Application of Phosphorus-Containing Plasticizer for Poly(vinyl chloride). Fibers and Polymers, 19(5), 1057-1063.
  • MDPI. (2023). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Retrieved from [Link]

  • ResearchGate. (2024, October 20). The Impact of Plasticizer Levels in Hardening PVC Plastic. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. Retrieved from [Link]

  • Kinam Park. (n.d.). PLASTICIZERS. Retrieved from [Link]

  • ResearchGate. (2018, April 5). Effect of Plasticizer Percentage on Thermal Properties of Plasticised PVC. Retrieved from [Link]

  • MDPI. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of PVC materials. Retrieved from [Link]

  • eScholarship.org. (n.d.). Internal Plasticization of PVC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. Retrieved from [Link]

  • Sinobio Chemistry. (2023, June 1). The Benefits of Trixylenyl Phosphate Used For Resin Plasticizer. Retrieved from [Link]

  • ScienceDirect. (2025, September 25). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. Retrieved from [Link]

  • Kinam Park. (n.d.). PLASTICIZERS. Retrieved from [Link]

  • PubChem. (n.d.). Trixylenyl phosphate. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • MDPI. (2025, August 5). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly Flexible PVC Materials without Plasticizer Migration As Obtained by Efficient One-Pot Procedure Using Trichlorotriazine Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Migration resistant polymeric plasticizer for poly(vinyl chloride). Retrieved from [Link]

  • The Influence of Molecular Weight on Plasticizer Retention. (n.d.). Retrieved from [Link]

  • Clean Production Action. (2015). GreenScreen® Assessment for Trixylyl phosphate (CAS No. 25155-23-1). Retrieved from [Link]

  • ResearchGate. (n.d.). PVC formulations of different concentrations of plasticizer. Retrieved from [Link]

  • OSTI.GOV. (1957, December). effects of plasticizers on resistance of polyvinyl chloride to gamma irradiation. Retrieved from [Link]

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Application Notes & Protocols: Tri(2,6-xylenyl)phosphate as a Non-Halogenated Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and product development professionals in polymer science and material engineering.

Introduction: The Imperative for Advanced Non-Halogenated Flame Retardants

The continuous drive for enhanced fire safety in polymers must be balanced with growing environmental and health concerns. Historically, halogenated compounds were the industry standard for flame retardants, but their persistence and the release of toxic and corrosive gases during combustion have necessitated a shift towards safer alternatives.[1] Tri(2,6-xylenyl)phosphate (TXP), a member of the organophosphate ester family, has emerged as a high-performance, non-halogenated flame retardant.

Marketed under trade names such as PX-200, this additive offers an excellent balance of flame retardancy, thermal stability, and hydrolysis resistance, making it a prime candidate for upgrading the safety profile of engineering plastics like polycarbonates (PC), PC/ABS blends, and modified polyphenylene ether (m-PPE).[1][2][3] This document provides a comprehensive technical guide on the mechanism, application, and evaluation of TXP.

Physicochemical Properties of this compound (TXP)

A clear understanding of TXP's physical properties is essential for designing processing protocols. Unlike liquid phosphate esters, the solid nature of TXP at room temperature and its specific melting point are key considerations for achieving homogeneous dispersion in a polymer matrix.

PropertyTypical ValueSource
Chemical Name tris(2,6-dimethylphenyl) phosphate[4]
CAS Number 139189-30-3[2]
Molecular Formula C₂₄H₂₇O₄P[5][6]
Molecular Weight 410.4 g/mol [5]
Appearance White Powder / Granules[2]
Melting Point 92 °C (min) / 136-138 °C (isomer)[2][7]
Phosphorus Content ~9.0%[2]
Thermal Stability Decomposition > 300°C[7]

Mechanism of Flame Retardancy

The efficacy of TXP stems from a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) phase and the gas phase.[8][9] This multi-faceted approach is critical to its high performance.

Condensed Phase Action: When the polymer composite is exposed to the heat of a fire, TXP undergoes thermal decomposition.[10] This decomposition releases phosphoric acid species.[10] These acidic residues catalyze the dehydration and cross-linking of the polymer chains on the surface, forming a stable, insulating layer of carbonaceous char.[8][10] This char layer serves two primary functions:

  • Thermal Shield: It insulates the underlying virgin polymer from the heat of the flame, slowing down further thermal decomposition.[9]

  • Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases (the fuel for the fire) and limits the diffusion of oxygen to the polymer surface.[8][9]

Gas Phase Action: Simultaneously, the thermal decomposition of TXP releases phosphorus-containing radicals (e.g., PO•) into the gas phase.[10] These radicals are highly effective at quenching the high-energy, propagating radicals of combustion (H• and OH•) in the flame. By interrupting this radical chain reaction, the flame's intensity is chemically suppressed, reducing its ability to sustain itself.

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_TXP Polymer + TXP Decomposition TXP Decomposes to Phosphoric Acid Polymer_TXP->Decomposition Volatiles Flammable Gases Polymer_TXP->Volatiles Releases Heat Initial Heat Heat->Polymer_TXP Char_Formation Catalytic Charring & Cross-linking Decomposition->Char_Formation PO_radicals PO• Radicals Decomposition->PO_radicals Releases Char_Layer Insulating Char Layer Char_Formation->Char_Layer Char_Layer->Polymer_TXP  Insulates & Protects Flame Sustained Flame Combustion_Radicals H•, OH• Radicals Flame->Combustion_Radicals Generates Volatiles->Flame Fuels Quenching Radical Quenching PO_radicals->Quenching Combustion_Radicals->Flame Propagates Combustion_Radicals->Quenching Quenching->Flame Inhibits

Fig 1: Dual flame retardant mechanism of this compound (TXP).

Application Protocol: Incorporation into a PC/ABS Matrix

This protocol details a standard laboratory-scale procedure for creating a flame-retardant PC/ABS composite using TXP via melt compounding.

3.1 Materials & Equipment

  • Polymer: Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) pellets, extrusion grade.

  • Flame Retardant: this compound (TXP), powder or granular form.[2]

  • Equipment:

    • Forced-air drying oven.

    • Gravimetric feeder or manual weighing balance.

    • Twin-screw extruder with a temperature profile capability up to 280°C.

    • Water bath for strand cooling.

    • Pelletizer.

    • Injection molding machine.

3.2 Experimental Workflow

G Drying 1. Material Drying PC/ABS & TXP @ 80-100°C for 4 hours Blending 2. Pre-Blending Weigh and tumble-mix PC/ABS and TXP Drying->Blending Extrusion 3. Melt Compounding Twin-Screw Extruder 240-270°C Profile Blending->Extrusion Cooling 4. Strand Cooling Water Bath Extrusion->Cooling Pelletizing 5. Pelletizing Create FR Pellets Cooling->Pelletizing Post_Drying 6. Post-Drying Pellets @ 80-100°C for 4 hours Pelletizing->Post_Drying Molding 7. Injection Molding Create Test Specimens (UL 94, LOI, etc.) Post_Drying->Molding Testing 8. Performance Evaluation Flammability & Mechanical Testing Molding->Testing

Fig 2: Workflow for creating and testing TXP flame-retardant polymer composites.

3.3 Step-by-Step Procedure

  • Material Preparation (Drying): PC/ABS is hygroscopic and must be thoroughly dried to prevent hydrolytic degradation during processing. Dry the PC/ABS pellets and TXP powder in a forced-air oven at 80-100°C for at least 4 hours. Moisture content should be below 0.02%.

  • Pre-Blending: Accurately weigh the dried PC/ABS pellets and TXP. A common loading level for achieving a UL 94 V-0 rating is between 8-15 parts per hundred resin (phr). Tumble-mix the components for 10-15 minutes to ensure a uniform pre-blend.

  • Melt Compounding (Extrusion):

    • Set the twin-screw extruder to a temperature profile suitable for PC/ABS, typically ranging from 240°C in the feed zone to 270°C at the die.

    • Causality: This profile ensures the polymer is fully molten for intimate mixing while staying below the decomposition temperature of TXP (~300°C), preserving its integrity.[7]

    • Feed the pre-blended material into the extruder at a consistent rate. The screw speed should be set to ensure good dispersion without excessive shear, which could degrade the polymer (e.g., 200-300 RPM).

  • Strand Cooling and Pelletizing: Extrude the molten polymer blend as a strand into a water bath for cooling, then feed the solidified strand into a pelletizer to produce flame-retardant composite pellets.

  • Specimen Fabrication (Injection Molding):

    • Dry the compounded pellets again (80-100°C for 4 hours) to remove any surface moisture.

    • Use an injection molding machine to produce standardized test specimens as required by ASTM or ISO standards (e.g., bars for UL 94 and LOI testing).

Performance Evaluation Protocols

To validate the efficacy of the TXP addition, a series of standardized fire safety tests must be conducted.

4.1 Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863 / ISO 4589-2.[11][12][13]

  • Principle: This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen.[11][14][15] A higher LOI value indicates better flame retardancy.[14] Materials with an LOI > 21% are considered self-extinguishing in ambient air.

  • Protocol:

    • Place a standard test bar in the vertical sample holder inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. Adjust the oxygen concentration iteratively until the minimum level that supports flaming for a specified time or burn length is found.[14][15]

    • Calculate the LOI as: LOI = [O₂] / ([O₂] + [N₂]) * 100.[14]

4.2 Underwriters Laboratories 94 (UL 94) Vertical Burn Test

  • Standard: UL 94.[16][17]

  • Principle: This is the cornerstone test for classifying the flammability of plastic materials for use in devices and appliances. It assesses a material's response to a small open flame under controlled conditions.[18]

  • Protocol (for V-0, V-1, V-2 Classification):

    • Condition two sets of five specimens (125 x 13 mm) as specified in the standard (e.g., 48 hours at 23°C and 50% relative humidity).[18]

    • Mount one specimen vertically in a clamp.

    • Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds and then remove it.[18][19]

    • Record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite a cotton patch placed 30 cm below the specimen.[17]

    • Repeat for the remaining specimens.

  • Classification Criteria Summary:

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t2) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ t1 + t2) ≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow time after 2nd ignition (t2 + t3) ≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cotton? NoNoYes
Burn to holding clamp? NoNoNo

4.3 Cone Calorimetry

  • Standard: ASTM E1354 / ISO 5660-1.[20]

  • Principle: The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials.[21] It measures key parameters like Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and smoke production by operating on the principle of oxygen consumption—the amount of heat released is directly proportional to the amount of oxygen consumed during combustion.[20][22][23]

  • Protocol:

    • Place a 100 x 100 mm specimen on a load cell under a conical radiant heater.

    • Expose the specimen to a set irradiative heat flux (e.g., 35 or 50 kW/m²).[20][23]

    • An igniter initiates combustion once flammable gases are evolved.

    • Combustion products are collected by an exhaust hood, where sensors measure oxygen depletion, gas flow rate, and smoke density.[20]

    • Data is continuously recorded to generate curves of HRR vs. time, which provides critical insight into the material's contribution to fire growth.

Safety and Handling

This compound is considered to have low toxicity.[1] However, as with any chemical powder, standard laboratory safety practices should be followed:

  • Use in a well-ventilated area.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust by using local exhaust ventilation or a dust mask.

  • When heated to decomposition, it can emit toxic vapors of phosphorus oxides.[24] All processing (extrusion, molding) should be performed in well-ventilated areas.

References

  • Scribd. (n.d.). UL94 Flammability Test Procedures. Scribd. Retrieved from [Link]

  • MDPI. (2024). The development and application of contemporary phosphorus flame retardants: a review. MDPI. Retrieved from [Link]

  • Alfa Chemistry. (2022, October 11). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. YouTube. Retrieved from [Link]

  • DAIHATSU Chemical. (n.d.). PX-200. DAIHATSU Chemical | Manufacturer of Flame Retardants. Retrieved from [Link]

  • ResearchGate. (2020). A review on cone calorimeter for assessment of flame-retarded polymer composites. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. MDPI. Retrieved from [Link]

  • ACS Publications. (2024). Introduction of Phosphorous to Metal-Organic Frameworks for Fire-Safe Polymers: From Synthesis to Application. ACS Publications. Retrieved from [Link]

  • Forest Products Laboratory. (2012). Cone calorimeter evaluation of two flame retardant cotton fabrics. Forest Products Laboratory. Retrieved from [Link]

  • Maha Asia. (2023, August 9). PX-200, An Eco-Friendly Flame Retardant. Maha Asia. Retrieved from [Link]

  • Sositar. (n.d.). Flammability testing UL94 V0 V1 V2 and HB. Sositar. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). BX FR PX200 Flame Retardant, Replace Daihachi PX-200. Baoxu Chemical. Retrieved from [Link]

  • Presafer. (n.d.). The Role of Phosphate Flame Retardants in Modern Polymers. Presafer. Retrieved from [Link]

  • ASTM International. (2023, October 11). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International. Retrieved from [Link]

  • University of Texas Fire Research Group. (n.d.). UL 94 Flammability Test. UT Wikis. Retrieved from [Link]

  • MOTIS. (2024, November 14). Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. MOTIS. Retrieved from [Link]

  • Qualitest. (2025, May 8). LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. Qualitest. Retrieved from [Link]

  • UL Standards. (1997, July 29). UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. UL Standards. Retrieved from [Link]

  • Sinobio Chemistry. (2024, June 27). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? Sinobio Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 1). High-Performance Halogen-Free Flame Retardant for Engineering Plastics. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Intertek. (n.d.). Oxygen Index ASTM D2863. Intertek. Retrieved from [Link]

  • Wewon Environmental Chambers Co., Ltd. (2022, October 9). Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. Wewon Environmental Chambers Co., Ltd. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2023, May 2). DAIHATSU CHEMICAL CO.: Flame Retardant. Adhesives & Sealants Industry. Retrieved from [Link]

  • Presafer. (2025, November 16). The Chemistry Behind Flame Retardancy: How Trixylyl Phosphate Works. Presafer. Retrieved from [Link]

  • PubChem. (n.d.). Trixylenyl phosphate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Institutes of Health. Retrieved from [Link]

  • Sinobio Chemistry. (2024, October 11). What is Trixylenyl Phosphate(TXP)? Sinobio Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). TXP Flame Retardant: Safe and Effective Solution from Reliable Manufacturer. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C24H27O4P). PubChemLite. Retrieved from [Link]

  • Haz-Map. (n.d.). Tris(2,6-xylenyl)phosphate. Haz-Map. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). GOV.UK. Retrieved from [Link]

  • eScholarship.org. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. ResearchGate. Retrieved from [Link]

Sources

Preparation of Tri(2,6-xylenyl)phosphate analytical standards

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation and Certification of Tri(2,6-xylenyl)phosphate as a High-Purity Analytical Standard

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and rigorous analytical characterization of this compound (Tris(2,6-dimethylphenyl) phosphate). Commercial trixylyl phosphate (TXP) is notoriously a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), containing over 50 different constituents, which makes it unsuitable for use as a precise analytical standard.[1][2] The protocol herein describes the synthesis of the specific, high-purity 2,6-isomer, which is often absent in commercial mixtures, and establishes a self-validating workflow for its certification.[1][3] Mastery of this protocol enables the creation of a primary reference material essential for accurate quantification in environmental analysis, toxicology studies, and quality control of industrial formulations.

Introduction & Scientific Rationale

Triaryl phosphates are a class of organophosphorus compounds widely used as flame retardants and plasticizers.[1][2] The commercial product "Trixylyl phosphate" (TXP, CAS No. 25155-23-1) is not a single chemical entity but a complex isomeric mixture derived from the reaction of phosphoryl chloride with mixed xylenols.[2][4] Research has shown that these commercial mixtures primarily contain 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-xylenyl phosphate isomers, with the 2,6-isomer being notably absent.[1][3]

The toxicity and environmental fate of organophosphates can be highly isomer-specific. Therefore, the ability to accurately detect and quantify individual isomers is of paramount toxicological and regulatory importance. This necessitates the availability of high-purity, single-isomer analytical standards. This guide addresses this critical gap by providing a robust methodology to synthesize, isolate, and certify this compound, a key isomer for comprehensive analytical screens.

The causality behind this detailed protocol is the principle of metrological traceability : every measurement should be relatable to a known reference. By creating and certifying this standard in-house, a laboratory establishes the origin of its calibration hierarchy, ensuring data of the highest accuracy and reliability.

Synthesis of this compound

The synthesis is based on the classic phosphorylation of a phenol with phosphoryl chloride. The steric hindrance from the two ortho-methyl groups on the 2,6-xylenol starting material makes this reaction slower than for other xylenol isomers, which is a key reason for its absence in industrial TXP. The use of a non-nucleophilic base is critical to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,6-Xylenol (2,6-Dimethylphenol)>99% PuritySigma-AldrichMust be dry.
Phosphoryl Chloride (POCl₃)>99% PurityAcros OrganicsHandle in a fume hood; reacts violently with water.
Triethylamine (TEA)Anhydrous, >99.5%Fisher ScientificActs as an HCl scavenger.
Dichloromethane (DCM)Anhydrous, ACS GradeEMD MilliporeReaction solvent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard Lab SupplyFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionStandard Lab SupplyFor workup.
Brine (Saturated NaCl)Aqueous SolutionStandard Lab SupplyFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWRDrying agent.
95% EthanolReagent GradeStandard Lab SupplyFor recrystallization.
Experimental Protocol: Synthesis
  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: Dissolve 2,6-xylenol (36.65 g, 0.30 mol) and anhydrous triethylamine (33.4 g, 46.0 mL, 0.33 mol) in 250 mL of anhydrous dichloromethane (DCM).

  • Reactant Addition: Cool the flask to 0 °C using an ice bath. Add phosphoryl chloride (15.33 g, 9.2 mL, 0.10 mol) dropwise via the dropping funnel over 60 minutes. Maintain the internal temperature below 10 °C. Causality: Slow, cold addition prevents runaway reactions and minimizes side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Quenching & Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 100 mL of 1 M HCl to remove excess triethylamine.

    • Wash with 100 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with 100 mL of brine to reduce the solubility of organic material in the aqueous phase.

  • Drying & Solvent Removal: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Dissolve 2,6-Xylenol & TEA in Anhydrous DCM cool Cool to 0 °C prep->cool add Dropwise Addition of POCl₃ cool->add react Stir at RT for 24h add->react quench Quench with H₂O react->quench wash Sequential Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry (MgSO₄) & Filter wash->dry evap Rotary Evaporation dry->evap crude Crude Product evap->crude

Caption: Workflow for the synthesis of crude this compound.

Purification by Recrystallization

The crude product is a solid contaminated with unreacted starting materials and oligo-phosphates. Given that the pure this compound is a high-melting-point solid, recrystallization is an exceptionally effective and scalable purification method.[3]

Experimental Protocol: Purification
  • Dissolution: Transfer the crude solid product to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (approximately 150-200 mL) and heat on a hot plate with stirring until all the solid dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Causality: Slow cooling promotes the formation of large, well-defined crystals, which inherently exclude impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight to remove all residual solvent.

  • Assessment: Determine the yield and proceed to analytical characterization. A typical yield after recrystallization is 65-75%.

Analytical Characterization & Purity Certification

Certification of an analytical standard is a multi-faceted process. No single technique is sufficient. This protocol employs a combination of physical, chromatographic, and spectroscopic methods to confirm identity and establish purity.

Summary of Analytical Specifications
ParameterMethodSpecification
Identity
Molecular Formula-C₂₄H₂₇O₄P
Molecular Weight-410.45 g/mol [4]
Molecular Ion [M]⁺GC-MS (EI)m/z = 410
NMR Spectroscopy¹H, ¹³C, ³¹P NMRSpectra consistent with structure
Purity & Physical Properties
AppearanceVisual InspectionWhite crystalline solid
Melting PointMelting Point Apparatus136 - 138 °C[3]
Purity AssayHPLC-UV (Area %)≥ 99.5%
Protocol: Melting Point Determination
  • Instrument: Calibrated melting point apparatus.

  • Procedure: Load a small amount of the dried, purified solid into a capillary tube. Determine the melting point range, from the first sign of liquid to complete liquefaction.

  • Acceptance Criteria: The measured range must fall within the literature value of 136-138 °C. A narrow range (<1 °C) is indicative of high purity.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the identity by providing the molecular weight and a characteristic fragmentation pattern.

  • Instrumentation:

    • GC: Agilent 7890B or equivalent.

    • Column: DB-5HT (15 m x 0.25 mm ID, 0.10 µm film) or similar low-bleed phenyl-methyl polysiloxane column.[5]

    • MS: Agilent 5977B or equivalent single quadrupole mass spectrometer.

  • GC Conditions:

    • Inlet Temp: 280 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 60 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MS Conditions:

    • Source: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM).

    • SIM Ions: Quantifier: m/z 410. Qualifiers: m/z 396, 289.[5]

  • Expected Results: A single major peak should be observed. The mass spectrum for this peak must show a molecular ion [M]⁺ at m/z 410. The fragment at m/z 396 corresponds to the loss of a methyl group ([M-CH₃]⁺), a common fragmentation for xylenyl compounds.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

This reversed-phase HPLC method provides a quantitative assessment of purity based on the relative peak area.

  • Instrumentation:

    • HPLC: Agilent 1260 Infinity II or equivalent, with UV/PDA detector.

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic, 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30 °C.

    • Detection: UV at 215 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the purified standard in acetonitrile at approximately 1.0 mg/mL. Dilute to 0.1 mg/mL with the mobile phase for analysis.

  • Purity Calculation: Purity (%) = (Area of Principal Peak / Sum of Areas of All Peaks) x 100.

  • Acceptance Criteria: The calculated purity must be ≥ 99.5%.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. Samples should be dissolved in CDCl₃.

  • ³¹P NMR (162 MHz): Expected singlet around δ -16 to -18 ppm. This confirms the phosphate environment.

  • ¹H NMR (400 MHz):

    • Aromatic protons (meta and para to the phosphate): ~ δ 7.0-7.2 ppm.

    • Methyl protons (-CH₃): ~ δ 2.2-2.3 ppm.

    • The integration ratio should be 1:3 (Aromatic H : Methyl H).

  • ¹³C NMR (101 MHz): The spectrum should be consistent with the structure, showing distinct signals for the methyl carbons, the four unique aromatic carbons, and the phosphorus-coupled ipso-carbon. A reference spectrum is noted in the PubChem database.[7]

Analytical Certification Workflow

Analytical_Workflow cluster_phys Physical & Identity cluster_struct Structural Confirmation cluster_purity Quantitative Purity start Purified & Dried This compound mp Melting Point (136-138 °C) start->mp gcms GC-MS Identity (m/z 410) start->gcms nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) start->nmr hplc HPLC-UV Purity (≥ 99.5%) start->hplc end Certified Analytical Standard mp->end PASS fail FAIL: Repurify or Re-synthesize mp->fail gcms->end PASS gcms->fail nmr->end PASS nmr->fail hplc->end PASS hplc->fail

Caption: Self-validating workflow for the certification of the analytical standard.

Final Standard Preparation & Storage

Once the synthesized material has passed all quality control checks, it can be certified as an analytical standard.

  • Documentation: Assign a lot number and prepare a Certificate of Analysis summarizing all the data from Section 4.

  • Storage: Store the high-purity solid in an amber glass vial at 2-8 °C, protected from light and moisture.

  • Solutions: Stock solutions prepared in acetonitrile or toluene are stable for at least 6 months when stored at -20 °C.

This comprehensive approach ensures the production of a reliable, high-purity analytical standard, forming a trustworthy foundation for future quantitative studies.

References

  • Wikipedia. Trixylyl phosphate. [Link]

  • PubChem. Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information. [Link]

  • Chiron AS. Trixylyl phosphate (TXP) – A substance of very high concern (SVHC) because of its CMR properties. [Link]

  • Google Patents.
  • Chiron AS. Trixylyl phosphate (TXP). [Link]

  • Sinobio Chemistry. The Importance of Quality Control in Trixylenyl Phosphate Manufacture. [Link]

  • Google Patents.
  • Shimadzu Scientific Instruments. Method 507: Determination of Nitrogen- and Phosphorus-Containing Pesticides in Water by Gas Chromatography with a Nitrogen-Phosphorus Detector. [Link]

  • Supporting Information for "The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a chiral amine". [Link]

  • ResearchGate. Is there any test method (quantitative or qualitative) for trixylyl phophate? [Link]

  • GOV.UK. Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). [Link]

  • PubChem. Trixylyl phosphate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. [Link]

  • ResearchGate. A high sensitivity, low volume HPLC method to determine soluble reactive phosphate in freshwater and saltwater. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of Tri(2,6-xylenyl)phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of Tri(2,6-xylenyl)phosphate (Tris(2,6-dimethylphenyl) phosphate), a sterically hindered triaryl phosphate ester. Given the limited availability of published mass spectra for this specific isomer, this document presents a comprehensive, theoretically-derived fragmentation pattern under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed mechanisms are grounded in established principles of organophosphate fragmentation and draw analogies from closely related structures. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust methods for the identification and characterization of this and similar organophosphate esters. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.

Introduction

This compound, with a molecular weight of 410.4 g/mol , is a member of the triaryl phosphate esters (TArPEs) class of compounds.[1] These compounds are utilized in various industrial applications, including as flame retardants and plasticizers.[1] The analysis of specific isomers, such as the 2,6-xylenyl variant, is crucial for structure-activity relationship studies, environmental monitoring, and safety assessment. The prominent steric hindrance caused by the two ortho-methyl groups on each phenyl ring presents unique characteristics in its mass spectrometric behavior, influencing both its ionization and subsequent fragmentation.

Commercial "trixylyl phosphate" is often a complex mixture of various isomers, and notably, the 2,6-isomer may not be present in some technical mixtures.[2][3][4] This necessitates the development of specific analytical methods capable of identifying and characterizing this particular isomer. This application note aims to fill the current knowledge gap by providing a detailed examination of its expected fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of organophosphate esters is highly dependent on the ionization technique employed.[5] In general, aromatic phosphate esters tend to fragment through cleavages of the P-O and C-O bonds.[5]

Electron Ionization (EI) Fragmentation

Under electron ionization, this compound is expected to produce a molecular ion (M⁺˙) at m/z 410. The fragmentation will likely proceed through several key pathways, influenced by the stability of the aromatic rings and the phosphate core. Drawing parallels with the fragmentation of triphenyl phosphate, a primary fragmentation route is the loss of a 2,6-xylenoxy radical.

A key fragmentation pathway likely involves a rearrangement reaction, where a hydrogen atom from one of the ortho-methyl groups is transferred to the phosphate oxygen, followed by the elimination of a neutral 2,6-xylenol molecule. This type of rearrangement is common in the mass spectrometry of compounds with ortho substituents. Subsequent losses of xylenoxy radicals or xylenol molecules can lead to a series of characteristic fragment ions.

Key Predicted EI Fragments:

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
410[C₂₄H₂₇O₄P]⁺˙Molecular Ion
289[C₁₆H₁₈O₃P]⁺Loss of a 2,6-xylenoxy radical (•OC₈H₉)
273[C₁₆H₁₈O₂P]⁺Loss of a 2,6-xylenol molecule (HOC₈H₉) via rearrangement
168[C₈H₁₀OP]⁺Further fragmentation of m/z 289 or 273
121[C₈H₉O]⁺2,6-dimethylphenoxide ion
105[C₇H₅O]⁺Loss of a methyl group from the xylenoxy ion
91[C₇H₇]⁺Tropylium ion, a common fragment from alkylated benzenes

Below is a diagram illustrating the predicted major fragmentation pathways under Electron Ionization.

EI_Fragmentation M This compound m/z 410 F1 [M - C₈H₉O•]⁺ m/z 289 M->F1 - C₈H₉O• F2 [M - C₈H₁₀O]⁺ m/z 288 M->F2 - C₈H₁₀O (rearrangement) F3 [C₈H₉O]⁺ m/z 121 F1->F3 - C₈H₉OPO F4 [C₇H₇]⁺ m/z 91 F2->F4 - C₉H₈O₂P

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

Under positive mode ESI, this compound will likely form a protonated molecule, [M+H]⁺, at m/z 411. Tandem mass spectrometry (MS/MS) of this precursor ion, typically using collision-induced dissociation (CID), will induce fragmentation. The fragmentation pattern of the closely related Tris(3,5-dimethylphenyl) phosphate provides a strong model for predicting the behavior of the 2,6-isomer.[5]

The primary fragmentation events are expected to be the cleavage of the P-O bond, leading to the loss of a neutral 2,6-xylenol molecule (122 Da). This can occur sequentially. Another significant fragmentation pathway involves the cleavage of the C-O bond, resulting in the formation of a protonated 2,6-xylenol ion.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 411):

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
411[C₂₄H₂₈O₄P]⁺Protonated Molecule [M+H]⁺
289[C₁₆H₁₈O₃P]⁺Loss of a neutral 2,6-xylenol molecule (C₈H₁₀O)
167[C₈H₈O₂P]⁺Loss of two neutral 2,6-xylenol molecules
123[C₈H₁₁O]⁺Protonated 2,6-xylenol

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways.

ESI_Fragmentation MH [M+H]⁺ m/z 411 Frag1 [M+H - C₈H₁₀O]⁺ m/z 289 MH->Frag1 - C₈H₁₀O Frag3 [C₈H₁₀O+H]⁺ m/z 123 MH->Frag3 Frag2 [M+H - 2(C₈H₁₀O)]⁺ m/z 167 Frag1->Frag2 - C₈H₁₀O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of trixylenyl phosphate isomers.[2]

1. Sample Preparation:

  • Dissolve a reference standard of this compound in a suitable solvent (e.g., isooctane or toluene) to a concentration of 100 µg/mL.

  • Prepare a series of dilutions for calibration.

  • For unknown samples, perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) and dissolve the final extract in the same solvent.

2. GC-MS System and Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890 GC or equivalent
Injector Split/splitless inlet at 280 °C
Injection Volume 1 µL in splitless mode
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial temp 60 °C, hold for 1 min, ramp at 12 °C/min to 320 °C, hold for 5 min
Mass Spectrometer Single Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)

3. Data Analysis:

  • In full scan mode, identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with the predicted fragmentation pattern.

  • For quantitative analysis, use SIM mode, monitoring the characteristic ions (e.g., m/z 410, 289, 121).

The workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Standard Inject Inject into GC Dissolve->Inject Extract Extract Sample Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peak Detect->Identify Quantify Quantify Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on general methodologies for the analysis of organophosphate esters by LC-MS/MS.[6][7]

1. Sample Preparation:

  • Dissolve a reference standard of this compound in methanol or acetonitrile to a concentration of 1 µg/mL.

  • Prepare a series of dilutions in the initial mobile phase composition.

  • For unknown samples, use a suitable extraction method and ensure the final extract is compatible with the LC mobile phase.

2. LC-MS/MS System and Parameters:

ParameterSetting
Liquid Chromatograph UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 8 min, hold for 2 min, return to initial
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan

3. Data Analysis:

  • In product ion scan mode, fragment the precursor ion (m/z 411) and compare the resulting spectrum to the predicted ESI fragmentation pattern.

  • For quantitative analysis, use MRM mode, monitoring transitions such as 411 -> 289 and 411 -> 123. Optimize collision energies for each transition.

Conclusion

References

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). MDPI. Available at: [Link]

  • Trixylyl phosphate (TXP). Chiron.no. Available at: [Link]

  • Trixylyl phosphate (TXP). Chiron.no. Available at: [Link]

  • Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PubMed Central. Available at: [Link]

  • Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Biomarkers of Exposure to Phosphorus Flame Retardants in Wastewater to Monitor Community-Wide Exposure. PubMed. Available at: [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. Available at: [Link]

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). GOV.UK. Available at: [Link]

  • Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. OSTI.GOV. Available at: [Link]

  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. Available at: [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. PubMed. Available at: [Link]

  • Rapid Quantification of Highly Polar Trimethyl Phosphate in Wastewater via Direct Analysis in Real-Time Mass Spectrometry. ResearchGate. Available at: [Link]

  • Triphenyl phosphate. NIST WebBook. Available at: [Link]

  • Tris(2,6-xylenyl)phosphate. PubChem. Available at: [Link]

  • Characterization of Polyphosphates by Electrospray Mass Spectrometry. pubs.acs.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Tri(2,6-xylenyl)phosphate synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tri(2,6-xylenyl)phosphate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings. The synthesis of this particular triaryl phosphate is notoriously challenging due to the significant steric hindrance imposed by the two ortho-methyl groups on the 2,6-xylenol starting material. This guide addresses the common side reactions and purification difficulties that arise from this structural feature.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A: Low yield in this synthesis is most often traced back to two primary factors related to the sterically hindered 2,6-xylenol:

  • Incomplete Reaction: The bulky methyl groups slow down the nucleophilic attack of the phenolic oxygen on the phosphorus center of the phosphorus oxychloride (POCl₃). This can lead to the reaction stalling at intermediate stages, leaving significant amounts of mono- or di-substituted chlorophosphate species in the mixture.

  • Inefficient HCl Removal: The reaction produces three equivalents of hydrogen chloride (HCl). According to Le Châtelier's principle, this byproduct must be effectively removed to drive the reaction to completion. If HCl remains, it can establish an equilibrium that favors the reactants, thus lowering the yield of the desired trisubstituted product.

Q2: My purified product is unstable and becomes acidic over time. What is happening?

A: This is a classic symptom of contamination with incompletely reacted intermediates, specifically (2,6-xylenyloxy)dichlorophosphate and bis(2,6-xylenyloxy)chlorophosphate.[1] These compounds are thermally and hydrolytically unstable. Traces of moisture in the final product or exposure to atmospheric humidity will cause them to hydrolyze, releasing HCl and acidic phosphate byproducts. This not only lowers the purity but can also degrade the target molecule. A thorough purification process involving an alkaline wash and potentially an acid scavenger is critical.[2][3]

Q3: My analytical data (TLC, GC-MS) shows multiple unexpected spots/peaks. What are they likely to be?

A: Besides the starting 2,6-xylenol and the target product, the most common impurities are the partially substituted intermediates mentioned above. You may also be seeing:

  • Other Isomers: If your 2,6-xylenol starting material is not perfectly pure, you will form other trixylenyl phosphate isomers.[4][5]

  • Pyrophosphates: Under certain conditions, especially with moisture present, side reactions can lead to the formation of P-O-P bonds, creating pyrophosphate species.

  • Hydrolysis Products: Diaryl or monoaryl phosphoric acids can form if the intermediate chlorophosphates are hydrolyzed during workup.

Using ³¹P NMR spectroscopy is the most definitive way to identify these phosphorus-containing byproducts.

Q4: How can I effectively remove unreacted 2,6-xylenol from my final product?

A: Unreacted 2,6-xylenol is an acidic phenol and can be removed with an aqueous alkaline wash during the workup. A dilute solution of sodium hydroxide (e.g., 1-2 M) or sodium carbonate is typically used to convert the xylenol into its water-soluble sodium salt, which is then extracted into the aqueous phase. Several washes may be necessary. The removal can be monitored by TLC or HPLC. Final traces can often be removed by vacuum distillation.

In-Depth Troubleshooting Guides

Problem 1: Reaction Stalls / Low Conversion to Final Product

This is the most common hurdle, directly attributable to the steric hindrance of the 2,6-dimethylphenyl group.

  • Probable Cause 1A: Insufficient Reaction Energy / Inadequate Catalysis

    • Scientific Explanation: The reaction is a series of three sequential nucleophilic substitutions on a phosphorus(V) center. Each successive addition of a bulky 2,6-xylenyl group increases the steric crowding around the phosphorus atom, making the subsequent reaction slower. Standard reaction conditions used for less hindered phenols like phenol or cresol are often insufficient to drive the third substitution to completion.

    • Solutions:

      • Temperature Programming: Do not run the reaction at a single temperature. A gradual increase in temperature is crucial. A patented process recommends a staged approach: initial heating to 70°C, followed by slow ramps to 95°C, 125°C, and finally up to 140-160°C to provide the necessary activation energy for the final substitution step.[6]

      • Catalyst Selection: While the reaction can be performed without a catalyst, a Lewis acid is often used to activate the POCl₃. For sterically demanding substrates, a suitable catalyst is highly recommended. Magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃) are common choices.[2][7] A specialized calcium-magnesium composite catalyst has also been reported to improve yield and purity.[6] The catalyst should be anhydrous.

  • Probable Cause 1B: Inefficient Removal of HCl Gas

    • Scientific Explanation: The reaction is reversible. The buildup of HCl gas in the reaction vessel can inhibit the forward reaction. Efficient removal of HCl is thermodynamically necessary to favor product formation.

    • Solutions:

      • Inert Gas Sparging: During the reaction, bubble a slow stream of dry nitrogen or argon through the reaction mixture. This helps to carry the evolved HCl gas out of the vessel.

      • Vacuum Application: In the later stages of the reaction (e.g., >140°C), applying a vacuum can effectively remove the last traces of HCl.[6] This is particularly important for driving the sluggish final substitution.

Workflow for Overcoming Low Yield

start Low Yield Observed check_temp Review Temperature Profile start->check_temp check_hcl Review HCl Removal Method check_temp->check_hcl Profile is adequate sol_temp Implement Staged Temperature Ramp (e.g., 70°C -> 160°C) check_temp->sol_temp Profile is flat or too low check_cat Review Catalyst Use check_hcl->check_cat Active removal used sol_hcl Apply N₂ Sparging and/or Vacuum in Later Stages check_hcl->sol_hcl Passive removal only sol_cat Introduce Anhydrous Lewis Acid Catalyst (e.g., MgCl₂) check_cat->sol_cat No catalyst used re_run Re-run Experiment sol_temp->re_run sol_hcl->re_run sol_cat->re_run

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Product Acidity and Poor Long-Term Stability

This issue indicates that acidic impurities were not fully removed during purification.

  • Probable Cause 2A: Residual Chlorophosphate Intermediates

    • Scientific Explanation: The intermediates, aryl dichlorophosphate (ArO-P(O)Cl₂) and diaryl chlorophosphate ((ArO)₂P(O)Cl), are phosphorus acid chlorides. They react readily with water to form HCl and the corresponding phosphoric acids. Even trace amounts can cause a significant drop in pH over time.

    • Solutions:

      • Forced Hydrolysis & Alkaline Wash: Before isolating the organic product, intentionally quench the crude reaction mixture in a controlled manner (e.g., adding it to ice water) to hydrolyze any remaining POCl₃ and chlorophosphate intermediates. Then, wash the organic layer thoroughly with a dilute aqueous base (e.g., 2% NaOH solution) to neutralize all acidic components and remove unreacted xylenol. Follow with several water washes until the aqueous layer is neutral.

      • Use of Acid Scavengers: For applications requiring very high stability, treatment with an acid scavenger can be employed after the initial purification. Epoxy compounds, such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, are effective as they irreversibly react with trace acidity.[2][3][8]

  • Probable Cause 2B: Water Contamination in Reagents or Glassware

    • Scientific Explanation: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl.[9] If moisture is present from the start, it will consume the reagent, generate acidic byproducts, and potentially complicate the reaction pathway.

    • Solutions:

      • Ensure Anhydrous Conditions: Use freshly distilled or newly opened POCl₃. Dry the 2,6-xylenol (e.g., by azeotropic distillation with toluene) if it has been stored for a long time. Ensure all glassware is oven-dried before assembly.

      • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the system.

Problem 3: Identification and Quantification of Impurities

A multi-technique analytical approach is required to fully characterize the product mixture.

  • Guide to Analytical Characterization

    • ³¹P NMR Spectroscopy: This is the most powerful tool for this specific problem. It provides a clear window into the phosphorus-containing species in your sample. The signals are typically sharp and the chemical shift ranges are well-defined.[10][11]

    • GC-MS: Useful for identifying volatile components like residual 2,6-xylenol and for confirming the mass of the final product and its isomers. However, resolving the different triaryl phosphate isomers can be challenging.[5][12]

    • Acid Number Titration: A simple and effective QC method to quantify the total acidity of the final product. A high acid number (>1 mg KOH/g) indicates significant contamination with acidic byproducts.[6][13]

Table 1: Analytical Data for Key Species
Compound NameStructureTypical ³¹P NMR Shift (ppm, est.)Key GC-MS Fragment (m/z)Notes
This compound (ArO)₃P=O-15 to -20410 (M⁺), 289, 121Target Product. Shift is characteristic of triaryl phosphates.
Bis(2,6-xylenyloxy)chlorophosphate (ArO)₂P(O)Cl+2 to -2324/326 (M⁺, Cl isotopes)Key intermediate. Unstable, hydrolyzes easily.
(2,6-Xylenyloxy)dichlorophosphate ArOP(O)Cl₂+5 to +8238/240/242 (M⁺, Cl isotopes)Key intermediate. Very reactive and moisture-sensitive.
2,6-Xylenol ArOHN/A122 (M⁺), 107Unreacted starting material.
Bis(2,6-xylenyloxy)phosphoric acid (ArO)₂P(O)OH-10 to -14306 (M⁺)Hydrolysis product of the chlorophosphate intermediate.

(Note: Ar = 2,6-dimethylphenyl. Estimated ³¹P NMR shifts are based on typical values for analogous structures and should be used as a guide.)

Key Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a synthesis of best practices from the literature and should be adapted and optimized for your specific laboratory setup.

  • Setup: Assemble an oven-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or nitrogen line).

  • Charging Reagents: Under a positive pressure of dry nitrogen, charge the flask with 2,6-xylenol (3.05 eq.) and anhydrous MgCl₂ catalyst (0.01 eq.).

  • POCl₃ Addition: Add phosphorus oxychloride (1.0 eq.) to the dropping funnel. Begin stirring and slowly add the POCl₃ to the xylenol over 1-2 hours. The reaction is exothermic; maintain the temperature below 50°C during addition using a water bath if necessary.

  • Reaction & HCl Removal: Once the addition is complete, begin heating the mixture according to a staged program[6]:

    • Heat to 70-80°C and hold for 1 hour. HCl evolution will be vigorous.

    • Slowly ramp the temperature to 120-130°C over 2 hours.

    • Hold at 130°C for 1-2 hours.

    • Slowly ramp to 150-160°C. At this stage, a slow stream of dry N₂ can be bubbled through the liquid, or a light vacuum can be applied to aid in removing the final traces of HCl.

  • Monitoring: The reaction can be monitored by taking small aliquots (carefully!) and analyzing by ³¹P NMR to check for the disappearance of the intermediate signals.

Protocol 2: Purification of Crude this compound
  • Cooling: Allow the crude reaction mixture to cool to 60-70°C.

  • Washing: Transfer the crude product to a separatory funnel.

    • Wash with a 2% aqueous NaOH solution to remove unreacted xylenol and acidic byproducts. Check the pH of the aqueous layer to ensure it is basic. Separate the layers.

    • Repeat the NaOH wash.

    • Wash with deionized water (2-3 times) until the aqueous layer is neutral (pH ~7).

  • Drying: Dissolve the organic layer in a suitable solvent (e.g., toluene or dichloromethane) and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying / Distillation: For highest purity, the resulting oil should be dried further under high vacuum at an elevated temperature (e.g., 100°C) to remove any volatile impurities. Alternatively, fractional distillation under high vacuum can be performed.

Reaction Pathway and Side Reactions

POCl3 POCl₃ Intermediate1 ArO-P(O)Cl₂ (Aryl Dichlorophosphate) POCl3->Intermediate1 Xylenol1 2,6-Xylenol (1 eq.) Xylenol1->Intermediate1 Xylenol2 2,6-Xylenol (1 eq.) Intermediate2 (ArO)₂P(O)Cl (Diaryl Chlorophosphate) Xylenol2->Intermediate2 Xylenol3 2,6-Xylenol (1 eq.) Product This compound (ArO)₃P=O Xylenol3->Product Intermediate1->Intermediate2 HCl1 - HCl Intermediate1->HCl1 SideProduct1 ArO-P(O)(OH)Cl + HCl Intermediate1->SideProduct1 Intermediate2->Product HCl2 - HCl Intermediate2->HCl2 SideProduct2 (ArO)₂P(O)OH + HCl Intermediate2->SideProduct2 HCl3 - HCl Product->HCl3 Water1 H₂O Water1->SideProduct1 Water2 H₂O Water2->SideProduct2

Caption: Main reaction pathway and key hydrolysis side reactions.

References

  • Analytice. (n.d.). Trixylenyl phosphate (sum of isomers) – analysis. Retrieved from [Link]

  • dos Santos, F. P., et al. (2002). Evaluation of Kinetic Parameters from the Synthesis of Triaryl Phosphates Using Reaction Calorimetry. Semantic Scholar. Retrieved from [Link]

  • Spivack, J. D. (1992). Method for preparing sterically hindered aryl phosphites. Google Patents.
  • Chiron AS. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Various Authors. (2009-2021). A new method for the synthesis of triaryl phosphates. ResearchGate. Retrieved from [Link]

  • Sagar, A. D., et al. (2009). Microwave-Assisted Synthesis of Triaryl Phosphates. ResearchGate. Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate (TXP) - A substance of very high concern (SVHC) because of its CMR properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl chlorophosphate. PubChem. Retrieved from [Link]

  • Rostamizadeh, S., et al. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Retrieved from [Link]

  • Federal Aviation Administration. (2011). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Sabharwal, G., et al. (2025). Sterically hindered P,N-type amidophosphines...: synthesis, transition metal chemistry, and catalytic activity... Dalton Transactions. Retrieved from [Link]

  • Chiantella, A. J., Affens, W. A., & Johnson, J. E. (1963). Effect of High Temperatures on Stability and Ignition Properties of Commercial Triaryl Phosphate Fluids. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trixylyl phosphate. PubChem. Retrieved from [Link]

  • Zhang, L. (2013). Preparation method of trixylenyl phosphate. Google Patents.
  • Stevenson, D. R. (2004). Process for purification of phosphate esters. Google Patents.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

  • Wang, Y., et al. (2016). Green Synthesis of Triaryl Phosphates with POCl₃ in Water. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2023). Phosphoric acid activation, reduction and transformation processes: efficient preparation of triarylphosphines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Wiley. (n.d.). Diethyl chlorophosphite. SpectraBase. Retrieved from [Link]

  • Chemistry Steps. (n.d.). POCl₃ for Dehydration of Alcohols. Retrieved from [Link]

  • Sharma, S. D., & Kanwar, S. (2000). Phosphorous oxychloride (POCl₃). Synlett. Retrieved from [Link]

  • Klatt, M., et al. (2017). Process for the preparation of a triaryl phosphate ester composition. European Patent Office. Retrieved from [Link]

  • Ashenhurst, J. (2015). Elimination of Alcohols To Alkenes With POCl₃ and Pyridine. Master Organic Chemistry. Retrieved from [Link]

  • Osbourn, J. (2021, July 2). Dehydration of Alcohols with POCl₃. YouTube. Retrieved from [Link]

  • Stevenson, D. R. (2002). Process for purification of phosphate esters. Google Patents.
  • Stevenson, D. R. (2004). Process for purification of phosphate esters. Google Patents.
  • Goodman, G. W., & Popják, G. (1960). The purification of phosphate esters on DEAE-cellulose. Journal of Lipid Research. Retrieved from [Link]

  • Environment Agency. (2005). Environmental risk evaluation report: Trixylenyl phosphate. GOV.UK. Retrieved from [Link]

  • Takada, M., et al. (1993). Production of high-purity diaryl chlorophosphate. Semantic Scholar. Retrieved from [Link]

  • OECD. (2002). SIDS Initial Assessment Report for Phosphoryl Trichloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(2,6-xylenyl)phosphate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • Hy-Pro Filtration. (n.d.). Phosphate Ester Fluid Tests. Retrieved from [Link]

  • Wu, C., et al. (2023). Zirconium-tin phosphate as an efficient catalyst for renewable p-xylene synthesis... ResearchGate. Retrieved from [Link]

Sources

Improving the yield and purity of Tri(2,6-xylenyl)phosphate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tri(2,6-xylenyl)phosphate Synthesis

A Guide to Optimizing Yield and Purity

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand the nuances and challenges involved in achieving high yield and purity for this compound. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize your protocols effectively.

Troubleshooting Guide: Common Synthesis Issues

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, primarily incomplete reaction, suboptimal conditions, or loss of product during workup. Let's break down the key areas for optimization.

Causality Analysis:

The synthesis of this compound is an esterification reaction between 2,6-xylenol and phosphorus oxychloride (POCl₃), typically proceeding via the following stoichiometry:

3 C₈H₉OH + POCl₃ → (C₈H₉O)₃PO + 3 HCl

This reaction is an equilibrium process. The removal of the hydrogen chloride (HCl) byproduct is critical to drive the reaction to completion, according to Le Châtelier's principle. Furthermore, the reactivity of POCl₃ is high, and side reactions, particularly hydrolysis, can significantly consume starting material.

Troubleshooting Steps & Solutions:

  • Stoichiometry and Reagent Purity:

    • Insight: While a 3:1 molar ratio of 2,6-xylenol to POCl₃ is stoichiometrically correct, industrial processes may use a slight excess of the alkylated phenol to ensure complete conversion of the phosphorus oxyhalide.[1]

    • Action: Ensure you are using a precise 3:1 molar ratio. If yields remain low, consider a small excess (e.g., 3.1:1) of 2,6-xylenol. Crucially, all reagents must be anhydrous. Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, which will not only consume your starting material but also introduce acidic impurities.[2]

  • Reaction Temperature Profile:

    • Insight: Temperature control is a delicate balance. The reaction is exothermic, and while heat is required to drive it to completion, excessive temperatures can promote the formation of undesired byproducts. A staged heating process is often most effective.[3]

    • Action: Implement a gradual temperature increase. A patented method suggests a multi-step heating profile to control the reaction rate and maximize yield.[3] This prevents vigorous, uncontrolled HCl evolution early on and pushes the reaction to completion at the end.

  • Efficient HCl Removal:

    • Insight: As HCl is generated, it can inhibit the forward reaction. Efficient removal is paramount. This is often achieved by heating under a nitrogen sparge or, more effectively, by applying a vacuum.[3]

    • Action: Once the initial, more vigorous phase of the reaction has subsided (e.g., after reaching ~140°C), apply a negative pressure (vacuum). This actively removes HCl gas from the reaction vessel, pulling the equilibrium towards the product side. A pressure of around 650-710 mmHg is cited as effective in industrial preparations.[3]

  • Use of a Catalyst:

    • Insight: While the reaction can proceed without a catalyst, certain catalysts can significantly improve both the rate and the final yield. Lewis acids are commonly employed. A calcium-magnesium composite catalyst has been shown to improve both purity and yield in the synthesis of the broader "trixylyl phosphate" family.[3]

    • Action: Consider adding a catalyst. The specific calcium-magnesium catalyst mentioned in patent literature is prepared from a ZSM-5 type molecular sieve, calcium sulfate, and magnesium chloride.[3] The ratio of xylenol to catalyst to phosphorus oxychloride is a key parameter.[3]

Q2: My final product is impure. How can I identify and minimize common byproducts?

Purity is a major challenge, largely due to the high reactivity of POCl₃ and the potential for isomeric contaminants in the starting materials.

Causality Analysis:

The primary sources of impurity are:

  • Partially Substituted Intermediates: Incomplete reaction leads to the presence of (2,6-xylenyl) dichlorophosphate and di(2,6-xylenyl) chlorophosphate.

  • Hydrolysis Products: Any moisture in the reaction will hydrolyze POCl₃ into phosphoric acid and its chlorinated intermediates.[2] These can lead to acidic impurities in the final product.

  • Isomeric Impurities: Commercial xylenol is often a mixture of isomers (e.g., 2,4-xylenol, 3,5-xylenol).[4][5] If your starting 2,6-xylenol is not pure, your final product will be a complex mixture of trixylenyl phosphate isomers, which are very difficult to separate.[6][7]

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions:

    • Insight: This is the most critical factor for preventing hydrolysis-related impurities.

    • Action: Dry all glassware in an oven (e.g., >120°C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents if applicable. Handle POCl₃ under an inert atmosphere (nitrogen or argon).

  • Drive the Reaction to Completion:

    • Insight: The presence of partially substituted intermediates is a sign of an incomplete reaction.

    • Action: Combine the strategies from Q1: use an optimized temperature profile and apply a vacuum in the later stages to remove HCl and push the reaction forward. Monitor the reaction's completion by checking the acid value; a value below 3mgKOH/g is a good indicator that the esterification is complete.[3]

  • Post-Reaction Neutralization:

    • Insight: Even with careful control, some residual HCl or acidic byproducts may remain. A mild alkaline wash can neutralize these.

    • Action: After the reaction is complete, a wash with a dilute aqueous solution of sodium carbonate or sodium hydroxide can be performed, followed by separation of the organic layer and washing with water to remove residual base and salts. The organic phase must then be thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before final purification.

  • High-Purity Starting Materials:

    • Insight: The purity of your product is fundamentally limited by the purity of your reagents.

    • Action: Use the highest purity 2,6-xylenol available. If necessary, purify the starting xylenol by recrystallization or distillation before use. Verify its purity by GC or NMR.

  • Effective Purification Techniques:

    • Insight: The crude product will almost always require purification. The choice of method depends on the nature of the impurities.

    • Action:

      • Vacuum Distillation: This is effective for removing unreacted xylenol and some lower-boiling byproducts.[8]

      • Crystallization: Since this compound is a solid at room temperature (melting point 136-138°C), recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an excellent method for achieving high purity.[4]

      • Chromatography: For analytical-grade purity, column chromatography on silica gel can be used to separate the desired product from closely related impurities.[8]

Experimental Protocols & Data

Optimized Synthesis Protocol (Adapted from CN103224521A)

This protocol is based on a patented industrial process and is provided for informational purposes. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Charging: In a dry reaction vessel equipped with a mechanical stirrer, heating mantle, condenser, and vacuum takeoff, charge 2,6-xylenol and the catalyst (if used).

  • POCl₃ Addition: Slowly add phosphorus oxychloride to the stirred xylenol. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • Staged Heating & Reaction:

    • Heat the mixture to ~70°C over 1.5 hours.

    • Increase the temperature to 95°C at a rate of ~4°C/hour and hold for 1 hour.

    • Increase the temperature to 125°C at a rate of ~5°C/hour and hold for 30 minutes.

    • Increase the temperature to 140°C at a rate of ~6°C/hour.

  • HCl Removal (Vacuum Stage):

    • Once the temperature reaches 140°C, begin applying negative pressure (~650-700 mmHg) to facilitate the removal of HCl gas.

    • Continue heating to ~160°C and maintain under vacuum for 1.5-2 hours.

  • In-Process Control: Periodically and carefully take a sample to measure the acid value. The reaction is considered complete when the acid value is ≤ 3mgKOH/g.[3]

  • Purification: Proceed with vacuum distillation to remove volatiles, followed by recrystallization of the residue to obtain the pure product.

Table 1: Key Reaction Parameters
ParameterRecommended Value/RangeRationale & Notes
Molar Ratio (Xylenol:POCl₃) 3:1 to 3.1:1A slight excess of xylenol can help drive the reaction to completion.[1]
Catalyst Loading ~0.4-0.8% by weight of xylenolBased on patent literature for a Ca/Mg composite catalyst.[3]
Initial Temperature 70°C - 95°CAllows for controlled initiation of the reaction and HCl evolution.[3]
Final Temperature 140°C - 160°CEnsures the reaction goes to completion.[3]
Reaction Time 5 - 15 hoursDependent on scale, mixing efficiency, and temperature profile.[3]
Vacuum Pressure 650 - 710 mmHgCritical for removing HCl and shifting the reaction equilibrium.[3]
Completion Metric Acid Value ≤ 3 mgKOH/gAn objective measure to determine the end of the esterification step.[3]

Visualizing the Process

Diagram 1: General Synthesis Workflow

SynthesisWorkflow reagents 1. Reagent Prep (Anhydrous 2,6-Xylenol, POCl3) reaction 2. Esterification (Staged Heating) reagents->reaction Catalyst (optional) vacuum 3. HCl Removal (Negative Pressure @ >140°C) reaction->vacuum neutralize 4. Neutralization & Wash (Dilute Base, Water) vacuum->neutralize Check Acid Value purify 5. Purification (Distillation / Recrystallization) neutralize->purify Dry Organic Phase product High-Purity This compound purify->product

Caption: High-level workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Purity

PurityTroubleshooting problem Problem: Low Product Purity cause1 Cause: POCl3 Hydrolysis problem->cause1 cause2 Cause: Incomplete Reaction problem->cause2 cause3 Cause: Impure Starting Materials problem->cause3 sol1 Solution: Use Anhydrous Reagents & Inert Atmosphere cause1->sol1 sol2 Solution: Optimize Temp Profile & Apply Vacuum cause2->sol2 sol4 Solution: Extend Reaction Time & Monitor Acid Value cause2->sol4 sol3 Solution: Purify 2,6-Xylenol Before Use (GC/NMR Check) cause3->sol3

Caption: Mapping common purity issues to their causes and solutions.

Frequently Asked Questions (FAQs)

Q: Why are anhydrous conditions so critical for this reaction? A: Phosphorus oxychloride (POCl₃) is extremely sensitive to moisture. It readily hydrolyzes upon contact with water, breaking down into phosphoric acid and hydrogen chloride (O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl).[2] This side reaction consumes your primary reagent, reduces yield, and introduces acidic impurities that complicate purification and can potentially catalyze other unwanted side reactions.

Q: What analytical techniques are best for confirming product identity and purity? A: A combination of techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the main product and any volatile impurities or isomers. The mass spectrum will confirm the molecular weight (410.45 g/mol ).[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable. ³¹P NMR is particularly useful for identifying the desired phosphate ester and distinguishing it from starting materials or phosphate byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify the main component relative to non-volatile impurities.[8]

  • Melting Point: A sharp melting point in the expected range (136-138°C) is a strong indicator of high purity for the final solid product.[4]

Q: Can this synthesis be performed without a catalyst? A: Yes, the reaction between 2,6-xylenol and POCl₃ can proceed without a catalyst, driven by heat. However, the reaction may be slower and may require more forcing conditions (higher temperatures or longer times) to reach completion. A catalyst, such as a Lewis acid or the specific composite catalysts mentioned in patents, can increase the reaction rate, allowing for milder conditions and potentially improving the overall yield and purity by minimizing side reactions.[3]

References

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • CN103224521A. (2013). Preparation method of trixylenyl phosphate. Google Patents.
  • Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Retrieved from [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • EP 3208276 A1. (2017). Process for the preparation of a triaryl phosphate ester composition. European Patent Office. Retrieved from [Link]

  • ResearchGate. (2014). Is there any test method (quantitative or qualitative) for trixylyl phophate?. Retrieved from [Link]

  • CN104502496A. (2015). Detection method for trixylenyl phosphate in plastic products. Google Patents.
  • Reese, C. B., & Saffhill, R. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Nucleic Acids Research, 1(4), 615-27. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. Retrieved from [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP) - A substance of very high concern. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature Gradients for GC Separation of Phosphate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Gas Chromatography (GC) temperature gradients for the challenging separation of phosphate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of separating these structurally similar compounds. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for your method development and troubleshooting needs.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the GC separation of phosphate isomers.

Q1: What makes phosphate isomer separation by GC challenging?

A1: Phosphate isomers, which can be constitutional (structural) or stereoisomers (enantiomers/diastereomers), often exhibit very similar physicochemical properties, such as boiling points and polarities. This similarity leads to minimal differences in their interaction with the GC stationary phase, resulting in co-elution or poor resolution. Their polarity can also lead to peak tailing on columns with active sites.

Q2: What is the primary role of the temperature gradient in separating these isomers?

A2: The temperature gradient, or temperature program, is a critical parameter in GC that directly influences retention, and more importantly, selectivity.[1][2] By carefully controlling the rate of temperature increase (the ramp), we can subtly alter the partitioning behavior of isomers between the mobile phase (carrier gas) and the stationary phase. A well-optimized gradient can exploit small differences in volatility and analyte-phase interactions to achieve separation where an isothermal method might fail.

Q3: How do I select an appropriate GC column for phosphate isomer analysis?

A3: Column selection is arguably the most critical decision. For general organophosphate analysis, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a common starting point.[3] However, for resolving closely related isomers, more polar phases may be necessary to enhance selectivity. For chiral separations, specialized columns containing cyclodextrin derivatives are required to differentiate between enantiomers.[4][5][6]

Q4: What is a "scouting gradient," and why is it important?

A4: A scouting gradient is a preliminary, generic temperature program used to get a general idea of the elution profile of your sample.[2] It typically involves a low initial temperature (e.g., 40-60°C), a moderate ramp rate (e.g., 10-20°C/min), and a high final temperature held for a period to ensure all components elute.[2] This initial run helps determine the volatility range of the isomers and provides a starting point for method optimization.

Troubleshooting Guide: Common Issues and Solutions

This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q5: My constitutional phosphate isomers (e.g., ortho-, meta-, para- tricresyl phosphate) are co-eluting. What should I do first?

A5: Co-elution of constitutional isomers is a common challenge. The first step is to optimize the temperature ramp rate.

  • Scientific Rationale: A slower ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation based on subtle differences in their structure and polarity.[7] For example, para-isomers are often more linear and may interact differently with the stationary phase than the more sterically hindered ortho-isomers.[8]

  • Troubleshooting Protocol:

    • Begin with the elution temperature of the co-eluting peaks from your scouting gradient.

    • Set the initial temperature approximately 45°C below this elution temperature.[1]

    • Reduce the ramp rate by half (e.g., from 10°C/min to 5°C/min).

    • If resolution improves but is not baseline, continue to decrease the ramp rate in small increments (e.g., 1-2°C/min).

    • Consider introducing a mid-ramp isothermal hold at a temperature just below the elution temperature of the critical pair to further enhance separation.[1]

Q6: I'm observing significant peak tailing for my phosphate analytes. How can I improve peak shape?

A6: Peak tailing for polar compounds like phosphates is often due to unwanted interactions with active sites (e.g., silanol groups) in the GC system or on the column.

  • Scientific Rationale: Active sites can cause strong, undesirable adsorption of polar analytes, leading to a gradual release from the site and a tailed peak shape.[9]

  • Troubleshooting Steps:

    • Inlet Maintenance: Ensure the inlet liner is clean and consider using a liner with deactivation (e.g., silanized).

    • Column Choice: Use a highly inert column, often designated with "ms" for mass spectrometry-grade, as these have fewer active sites.[10]

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities.

    • Temperature Effect: In some cases, a slightly higher initial temperature can reduce tailing by minimizing on-column condensation and interaction with active sites. However, be mindful that this can decrease retention and potentially worsen resolution of early-eluting isomers.

Q7: I am trying to separate chiral phosphate enantiomers on a cyclodextrin column, but I see no resolution. What are the key parameters to adjust?

A7: Chiral separations on cyclodextrin phases are highly dependent on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase. Temperature plays a crucial role in the stability of these complexes.

  • Scientific Rationale: The inclusion complexation that governs chiral recognition is an equilibrium process. Higher temperatures can provide too much kinetic energy, preventing stable complex formation and leading to a loss of enantioselectivity. Conversely, a temperature that is too low may result in excessively long retention times and broad peaks.

  • Troubleshooting Protocol:

    • Lower the Temperature: Chiral separations are often best achieved at lower oven temperatures. Start with a low isothermal temperature (e.g., 60-80°C) or a very slow ramp rate (e.g., 1-2°C/min).[5]

    • Optimize Carrier Gas Flow: Ensure the carrier gas linear velocity is optimal for the column dimensions. For chiral separations, hydrogen is often preferred as a carrier gas due to its efficiency at higher linear velocities, which can help maintain sharp peaks even at lower temperatures.[6]

    • Check for Overload: Injecting too much sample can saturate the chiral selectors in the stationary phase, leading to a loss of resolution.[4] Try diluting your sample and injecting a smaller volume.

Detailed Experimental Protocols

Protocol 1: Systematic Optimization of a Temperature Gradient for Constitutional Isomers (e.g., Tricresyl Phosphate Isomers)

This protocol provides a step-by-step method for developing a temperature gradient to separate a mixture of constitutional phosphate isomers.

  • Initial Column and Conditions Selection:

    • Column: Start with a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent column.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Detector Temperature: 280°C (for FID or MS transfer line).

  • Scouting Gradient Run:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 10 minutes.

    • Analysis: Identify the elution temperature of the target isomer cluster.

  • Optimization of the Gradient:

    • Assume the target isomers elute around 250°C in the scouting run.

    • New Initial Temperature: Set to 200°C (approximately 50°C below elution).

    • New Ramp Rate: Reduce the ramp rate to 5°C/min.

    • Program: 200°C, ramp at 5°C/min to 280°C, hold for 5 minutes.

    • Evaluation: Assess the resolution. If the peaks are partially separated, further reduce the ramp rate to 2-3°C/min. If they are well-separated but the analysis time is long, try a slightly faster ramp (e.g., 7°C/min).

Protocol 2: Method Development for Chiral Phosphate Separation

This protocol outlines a starting approach for separating enantiomers using a cyclodextrin-based column.

  • Column Selection:

    • Choose a column based on the analyte's structure. A beta-cyclodextrin column (e.g., Rt-βDEX) is a versatile starting point for a wide range of chiral compounds.

  • Initial Isothermal Analysis:

    • Carrier Gas: Hydrogen at an optimal linear velocity (consult column manufacturer's guide).

    • Temperature Program: Start with an isothermal run at a low temperature, for example, 80°C. Hold for the duration necessary to elute the peaks of interest.

    • Analysis: If no separation is observed, decrease the isothermal temperature in 10°C increments.

  • Introducing a Slow Temperature Ramp:

    • If isothermal analysis fails or results in broad peaks, introduce a slow ramp.

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: 2°C/min to 200°C.[5]

    • Final Hold: Hold at 200°C for 5 minutes.

    • Optimization: Adjust the initial temperature and ramp rate to achieve baseline resolution while maintaining good peak shape.

Data Presentation

The following table provides example starting conditions for different types of phosphate isomer separations. These are intended as a guide and will likely require further optimization.

Isomer TypeExample AnalytesRecommended Column TypeInitial Temp. (°C)Ramp Rate (°C/min)Final Temp. (°C)
Constitutional (Aryl) Tricresyl phosphate isomers5% Phenyl-methylpolysiloxane7025280
Constitutional (Alkyl) Dimethyl methylphosphonate, Diethyl methylphosphonateMid-polarity (e.g., DB-17)4010250
Chiral Chiral organophosphate pesticidesBeta-cyclodextrin derivative602200

Visualizations

Below are diagrams created using DOT language to illustrate key workflows and concepts.

Temperature_Gradient_Optimization_Workflow Scouting_Run 1. Perform Scouting Gradient (e.g., 10-20°C/min) Evaluate_Chroma 2. Evaluate Chromatogram Scouting_Run->Evaluate_Chroma Isomers_Resolved Isomers Resolved? Evaluate_Chroma->Isomers_Resolved Optimize_Ramp 3. Optimize Ramp Rate - Decrease rate for better resolution - Increase rate for shorter analysis time Isomers_Resolved->Optimize_Ramp No Final_Method 5. Final Optimized Method Isomers_Resolved->Final_Method Yes Add_Hold 4. Add Isothermal Hold (At ~10-15°C below elution) Optimize_Ramp->Add_Hold Resolution still insufficient Optimize_Ramp->Final_Method Resolution achieved Add_Hold->Final_Method Stop END Final_Method->Stop

Caption: Workflow for systematic temperature gradient optimization.

Ramp_Rate_Effect cluster_0 Fast Ramp Rate (e.g., 20°C/min) cluster_1 Slow Ramp Rate (e.g., 5°C/min) a1 Peak 1 a2 Peak 2 A_baseline_start A_peak1_start A_baseline_start->A_peak1_start A_peak1_top A_peak1_start->A_peak1_top A_peak1_end A_peak1_top->A_peak1_end A_peak2_start A_peak1_end->A_peak2_start A_baseline_end A_peak2_top A_peak2_start->A_peak2_top A_peak2_end A_peak2_top->A_peak2_end A_peak2_end->A_baseline_end pA1 Co-elution b1 Peak 1 b2 Peak 2 B_baseline_start B_peak1_start B_baseline_start->B_peak1_start B_peak1_top B_peak1_start->B_peak1_top B_peak1_end B_peak1_top->B_peak1_end B_peak2_start B_peak1_end->B_peak2_start B_baseline_end B_peak2_top B_peak2_start->B_peak2_top B_peak2_end B_peak2_top->B_peak2_end B_peak2_end->B_baseline_end pB1 Baseline Resolution

Caption: Effect of ramp rate on isomer resolution.

References

  • Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

  • Tudor, A. (2020). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Separation of four different CWA simulants dimethyl methyl... [Image]. Retrieved from [Link]

  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Retrieved from [Link]

  • Wang, D. G., et al. (2019). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 16(21), 4193. [Link]

  • Martinez-Carballo, E., et al. (2024). Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability. Scientific Reports, 14(1), 2356. [Link]

  • Google Patents. (n.d.). CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles.
  • Vinu, R. (2016). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship, University of California. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102662020A - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles.
  • Chromacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC Europe. Retrieved from [Link]

  • Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Journal of the Association of Official Analytical Chemists, 68(6), 1074-1076.
  • Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]

  • LCGC North America. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]

  • van Beveren, T. (n.d.). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Retrieved from [Link]

  • GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC North America, 35(8), 524-529. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. AZ Chrom. Retrieved from [Link]

  • Buote, A., Kelly, J., Hsiao, Y., Yasuda, N., & Antonucci, V. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization. Journal of Chromatography A, 978(1-2), 177-183. [Link]

  • Wortel, S., et al. (2022). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Foods, 11(15), 2269. [Link]

  • LibreTexts. (2022, April 7). 2.5E: GC Parameters. Chemistry LibreTexts. Retrieved from [Link]

  • Ramsden, J. J. (2013). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry, 13, 69-73. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Tri(2,6-xylenyl)phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Tri(2,6-xylenyl)phosphate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in organic solvents. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often challenging?

This compound is an organophosphate ester. Its structure, consisting of a central phosphate group bonded to three bulky, nonpolar 2,6-xylenyl (dimethylphenyl) rings, gives it distinct physical properties. It is a solid, waxy substance with a high melting point of approximately 137.8°C.[1][2] The large, symmetric, and hydrophobic nature of the xylenyl groups makes it poorly soluble in many common organic solvents, especially polar ones. Overcoming the crystal lattice energy of this solid requires significant and favorable interactions with solvent molecules, which can be difficult to achieve.

Q2: What are the fundamental principles for improving the solubility of a compound like this compound?

The principle of "like dissolves like" is paramount.[3][4] this compound is a large, nonpolar molecule. Therefore, solubility will be favored in nonpolar organic solvents. Key strategies to enhance solubility revolve around modifying the solvent system to better match the solute's properties or providing external energy to overcome dissolution barriers. The primary factors to consider are:

  • Polarity Matching: Selecting a solvent or solvent blend with a polarity similar to the solute.[3][5]

  • Temperature: Increasing the temperature provides the energy needed to break the solute's intermolecular bonds and increases the kinetic energy of solvent molecules, generally increasing the solubility of solids.[5][6][7]

  • Co-solvency: Using a mixture of solvents to fine-tune the overall polarity and solvating power of the system.[8][9][10]

Q3: Which organic solvents are recommended as a starting point for dissolving this compound?

Based on its chemical structure and available data, the following solvents are good candidates for initial screening:

  • Aromatic Hydrocarbons: Solvents like benzene , toluene, and xylenes are excellent starting points due to their nonpolar nature and ability to have π-π stacking interactions with the xylenyl rings. This compound is known to be soluble in benzene.[1]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective due to their ability to dissolve a wide range of organic compounds.

  • Ethers: Solvents like tetrahydrofuran (THF) and dioxane may offer moderate solubility.

  • Poor Solvents: Highly polar solvents like ethanol and hexane are generally poor choices for achieving high solubility.[1]

Q4: How significantly does temperature impact the solubility of this compound?

For most solids dissolving in a liquid, solubility increases with temperature.[4][7] This is because the dissolution process for solids is typically endothermic, meaning it requires energy input.[11] Increasing the temperature provides this energy, allowing more solute to dissolve. For a compound with a high melting point like this compound, heating the solvent can dramatically improve solubility by helping to overcome the strong intermolecular forces in the solid's crystal lattice. However, a key consideration is the potential for the compound to precipitate out of the solution upon cooling.

Q5: What is co-solvency, and how can it be strategically applied to this compound?

Co-solvency is the technique of adding a second, miscible solvent (a co-solvent) to the primary solvent to increase a solute's solubility.[8][9] This method works by altering the overall properties of the solvent mixture, such as polarity and hydrogen-bonding capacity, to create a more favorable environment for the solute.[12][13]

For this compound, you could use a highly effective nonpolar solvent (like toluene) and add a more polar co-solvent (like acetone or THF) to modify the properties for a specific application, for instance, if the final solution needs to be miscible with a slightly more polar medium. The key is to find a ratio that maximizes solubility while meeting other experimental constraints.

Troubleshooting Guides

Guide 1: The compound is not dissolving in the selected solvent.

If this compound fails to dissolve, a systematic approach is necessary. This workflow helps you logically diagnose and solve the issue.

Experimental Workflow: Systematic Solubilization Approach

A Start: Undissolved Compound B Action: Increase Temperature (e.g., to 40-60°C with stirring) A->B C Check: Does it dissolve? B->C D Success: Solution Formed. Monitor for precipitation upon cooling. C->D Yes E Action: Particle Size Reduction (Grind the solid with mortar & pestle) C->E No F Rationale: Increase surface area to accelerate dissolution rate. E->F G Retry Dissolution with Heat E->G H Check: Does it dissolve now? G->H H->D Yes I Action: Switch to a More Suitable Primary Solvent H->I No J Consult Solvent Polarity Table. Choose a nonpolar, aromatic solvent (e.g., Toluene, Xylene) I->J K Action: Implement Co-Solvency I->K Or L Titrate a small amount of a secondary solvent (e.g., THF, DCM) into the primary solvent slurry. K->L

Caption: Workflow for addressing initial dissolution failure.

Step-by-Step Protocol:
  • Apply Heat: Gently warm the solvent and solute mixture while stirring. An increase to 40-60°C is often sufficient to significantly boost solubility.[4][5] Causality: Heat provides the necessary energy to break the solute-solute interactions within the crystal lattice, which is the primary barrier to dissolution.[11]

  • Reduce Particle Size: If heating is insufficient, filter out the undissolved solid, dry it, and grind it into a fine powder using a mortar and pestle. This process, known as micronization, increases the surface area available for solvent interaction.[14] Causality: Dissolution occurs at the surface of a particle. Increasing the surface-area-to-volume ratio enhances the rate at which the solvent can interact with and solvate the solute molecules.[3][14]

  • Change Solvent: If the compound still does not dissolve, the chosen solvent is likely inappropriate. Switch to a more suitable solvent based on polarity. Refer to the table below.

  • Use a Co-solvent: If you are restricted to a specific primary solvent that is a poor solubilizer, introduce a co-solvent. Add a small amount of a strong, miscible solvent (e.g., adding THF to an ethanol mixture) to see if it improves solubility.[15]

Data Table: Recommended Solvents for this compound
Solvent ClassExamplesPolarityExpected SolubilityRationale
Aromatic Benzene, TolueneNonpolarHigh "Like dissolves like"; matches the nonpolar, aromatic nature of the xylenyl groups.
Chlorinated Dichloromethane, ChloroformNonpolarGood to Moderate Effective general-purpose solvents for nonpolar compounds.
Ethers THF, DioxaneLowModerate Can offer a balance of properties if slight polarity is needed.
Ketones AcetonePolarLow to Moderate May work as a co-solvent.
Alcohols / Alkanes Ethanol, HexanePolar / NonpolarVery Low Generally poor solvents for this compound.[1]
Guide 2: The compound precipitates from solution upon cooling or standing.

This is a common issue when solubility is achieved at elevated temperatures. The solution is supersaturated at room temperature.

Logical Flow: Managing Precipitation

A Problem: Precipitation Occurs on Cooling B Is the final concentration critical? A->B C Option 1: Work with a Lower Concentration B->C No E Option 2: Maintain Elevated Temperature (if possible for the application) B->E Yes F Option 3: Use a Co-Solvent System to Enhance Stability B->F Yes D Determine solubility at ambient temp. and prepare a new, stable stock. C->D G Systematically test co-solvent ratios (e.g., 9:1, 4:1, 1:1 Toluene:THF) to find a stable mixture. F->G H Rationale: A co-solvent can disrupt crystallization and improve solute-solvent interactions at lower temperatures. G->H

Caption: Decision tree for managing solution instability.

Step-by-Step Protocol:
  • Determine Metastable Zone: First, identify the temperature at which precipitation begins. This can be done by slowly cooling a heated, saturated solution and observing it. This defines your working temperature limits.

  • Employ a Co-solvent Strategy: The most robust solution is to create a solvent system that can maintain solubility at the desired temperature.

    • Principle: A co-solvent can disrupt the ordered structure of the primary solvent and introduce new, favorable interactions with the solute, thereby preventing the solute molecules from aggregating and precipitating.[8]

    • Method: Start with your compound dissolved in a minimal amount of a strong primary solvent (e.g., toluene). While stirring at room temperature, slowly titrate in a co-solvent (e.g., THF or DCM). Observe the point at which any precipitate redissolves and the solution remains clear. You may need to test several ratios to find the optimal stable mixture.

  • Maintain Temperature: If the experimental setup allows, maintain the solution at an elevated temperature where the compound remains soluble. This is a temporary fix and is only suitable for immediate use.

Guide 3: A highly concentrated stock solution is required.

Achieving concentrations above the standard saturation point requires more advanced techniques.

Step-by-Step Protocol:
  • Solvent Screening at High Concentration: Perform a screening of the most promising solvents (Toluene, Benzene, DCM) specifically at the target concentration.

  • Systematic Co-Solvent Optimization: This is the most effective method for significantly boosting solubility beyond the limit of a single solvent.

    • Prepare several vials containing the same high-mass of this compound.

    • To each vial, add a different ratio of a primary solvent and a co-solvent (e.g., Toluene:DCM at 9:1, 4:1, 1:1, 1:4, 1:9).

    • Agitate all vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to reach equilibrium.

    • Visually inspect or analyze the supernatant to identify the solvent system that provides the highest solubility.

    • Causality: The interaction between different solvent molecules in a mixture can create a unique solvation environment that is more favorable for the solute than either solvent alone. This synergistic effect can lead to a substantial increase in solubility.[3][8]

  • Consider Surfactants (for aqueous-organic interfaces): If the concentrated organic stock is intended for dilution into an aqueous system, incorporating a small amount of a non-ionic surfactant could be beneficial. Surfactants can help stabilize the compound in the organic phase and prevent immediate precipitation upon dilution.[16]

By methodically applying these principles and troubleshooting steps, you can effectively manage and enhance the solubility of this compound for your specific research needs.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Pharma Excipients. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent.
  • Agnihotri, S. A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
  • Allerhand, A., & Schleyer, P. V. R. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
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  • LookChem. (n.d.).
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  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
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Technical Support Center: Stabilizing Tri(2,6-xylenyl)phosphate in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tri(2,6-xylenyl)phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound solutions for long-term storage. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other triaryl phosphates, is hydrolysis.[1][2] This reaction involves the cleavage of the phosphate ester bonds by water, leading to the formation of diaryl phosphates and, subsequently, monoaryl phosphates. The rate of hydrolysis is significantly influenced by pH, with appreciable degradation occurring under alkaline conditions.[1][2] While generally stable at neutral pH, hydrolysis can also occur under acidic conditions, albeit typically at a slower rate.[1][2]

Q2: What are the ideal solvents for dissolving and storing this compound?

A2: this compound is a lipophilic compound with low water solubility.[3] It is readily soluble in many common organic solvents.[4][5] For long-term storage, the choice of solvent is critical to minimize degradation. Aprotic, anhydrous organic solvents are highly recommended.

Solvent CategoryRecommended SolventsRationale
Aprotic Non-Polar Toluene, Benzene, HexaneThese solvents are chemically inert towards the phosphate ester and have low water miscibility, reducing the risk of hydrolysis.
Aprotic Polar Anhydrous Acetonitrile, Anhydrous Dichloromethane (DCM)These solvents offer good solvating power. However, it is crucial to use high-purity, anhydrous grades as residual water can promote hydrolysis. DCM should be used with caution as it can generate acidic byproducts over time.
Protic Solvents Not Recommended (e.g., Methanol, Ethanol)Protic solvents can participate in transesterification reactions and are more likely to contain water, accelerating hydrolysis.
Q3: What are the optimal temperature and atmospheric conditions for long-term storage?

A3: For maximum stability, solutions of this compound should be stored at low temperatures, ideally at -20°C or below . Storage under an inert atmosphere, such as nitrogen or argon , is also highly recommended to prevent oxidative degradation and to displace moisture.[6]

Q4: Are there any known stabilizers that can be added to the solution?

A4: While the primary strategy should be to use anhydrous solvents and inert storage conditions, certain stabilizers can be considered. For some organophosphate formulations, very small amounts of acid scavengers (e.g., hindered amines) or antioxidants might be beneficial, though their compatibility and necessity for pure this compound solutions in a research setting would need to be empirically determined. For specific industrial applications, stabilizers like acetanilide have been used with certain organophosphate formulations, but this is not standard practice for laboratory stock solutions.[7]

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and storage of this compound solutions.

Problem 1: Precipitate formation in my stock solution upon storage at low temperatures.

Q: I dissolved this compound in a recommended solvent and stored it at -20°C. Now I observe a precipitate. What could be the cause and how do I resolve it?

A: This is a common issue that can stem from a few factors:

  • Cause 1: Exceeding the Solubility Limit at Low Temperature. The solubility of most compounds, including this compound, decreases as the temperature is lowered. You may have prepared a solution that was stable at room temperature but became supersaturated upon cooling.

  • Cause 2: Introduction of Moisture. If the solvent was not completely anhydrous or if the container was not properly sealed, moisture could have been introduced. This can lead to hydrolysis, and the resulting degradation products (di- and mono-xylenyl phosphates) may have different solubilities and could precipitate out.

  • Cause 3: Impurities in the Solute or Solvent. The presence of impurities can act as nucleation sites for precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Problem 2: Inconsistent results in my experiments using a stored solution of this compound.

Q: My assay results are showing variability over time when using the same stock solution of this compound. What could be the cause?

A: Inconsistent experimental results often point to a change in the concentration or purity of your active compound over time.

  • Cause 1: Degradation of the Stock Solution. The most probable cause is the hydrolysis of this compound, which reduces the concentration of the parent compound and introduces degradation products that may interfere with your assay.

  • Cause 2: Solvent Evaporation. If the container is not properly sealed, solvent can evaporate over time, leading to an unintended increase in the concentration of your stock solution.

  • Cause 3: Adsorption to Container Surfaces. While less common for this compound, some highly lipophilic molecules can adsorb to the surfaces of certain plastic containers, leading to a decrease in the effective concentration in solution.

Recommended Actions:

  • Quantify the Active Compound: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the current concentration of this compound in your stock solution.[8][9] Compare this to the initial concentration.

  • Check for Degradation Products: Analyze the solution for the presence of hydrolysis products like di(2,6-xylenyl)phosphate.

  • Implement a Strict Storage Protocol:

    • Prepare fresh stock solutions more frequently.

    • Use high-quality vials with PTFE-lined caps to ensure a tight seal.

    • Aliquot the stock solution into smaller, single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles and reduces the introduction of atmospheric moisture into the main stock.

Problem 3: How can I confirm the stability of my this compound solution over time?

Q: I need to store a solution for several months. How can I set up a simple stability study?

A: A proactive stability study is the best way to ensure the integrity of your solution for long-term experiments.

Protocol for a Basic Stability Study:

  • Preparation: Prepare a homogenous stock solution of this compound in your chosen anhydrous solvent.

  • Aliquoting: Dispense the solution into multiple, identical vials, ensuring each is filled to a similar volume and sealed tightly under an inert atmosphere.

  • Time Points: Designate several time points for analysis (e.g., T=0, 1 month, 3 months, 6 months).

  • Storage Conditions: Store the vials under your intended long-term storage conditions (e.g., -20°C or -80°C).

  • Analysis at T=0: Immediately after preparation, take one vial and analyze it using a validated analytical method (e.g., HPLC) to establish the initial concentration and purity. This is your baseline.

  • Analysis at Subsequent Time Points: At each designated time point, remove a vial from storage, allow it to come to room temperature, and analyze it using the same method as the T=0 sample.

  • Evaluation: Compare the concentration and purity at each time point to the T=0 data. A significant decrease in the parent compound concentration or the appearance of new peaks (indicative of degradation products) will inform you of the solution's stability under your storage conditions.

Illustrative Degradation Pathway:

cluster_products Hydrolysis Products TXP This compound DXP Di(2,6-xylenyl)phosphate TXP->DXP + H2O - 2,6-Xylenol MXP Mono(2,6-xylenyl)phosphate DXP->MXP + H2O - 2,6-Xylenol Xylenol 2,6-Xylenol

Caption: Simplified hydrolysis pathway of this compound.

By understanding the chemical properties of this compound and implementing these rigorous storage and handling protocols, researchers can ensure the stability and reliability of their solutions for long-term experimental use.

III. References

  • PubChem. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460. Available from: [Link]

  • Howard, P. H., & Deo, P. G. (1977). Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA-560/6-77-020. U.S. Environmental Protection Agency. Available from: [Link]

  • Britton, E. C., & Moyle, C. L. (1944). U.S. Patent No. 2,358,133. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Raushel, F. M., & Bigley, A. N. (2015). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. Current opinion in chemical biology, 25, 79–85. Available from: [Link]

  • Grokipedia. Trixylyl phosphate. Available from: [Link]

  • Gabbard, J. L. (2001). U.S. Patent No. 6,274,051. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Environment Agency (2005). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Available from: [Link]

  • PubChem. Trixylenyl phosphate | C24H27O4P | CID 19736. Available from: [Link]

  • Li, J., Zhao, L., Xie, Q., & Zhang, J. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. Water, 15(9), 1749. Available from: [Link]

  • Moro, F., Vitorica-Yrezabal, I. J., & Tuna, F. (2020). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene-Supported Rare-Earth Clusters. Chemistry (Weinheim an der Bergstrasse, Germany), 26(42), 9294–9298. Available from: [Link]

  • ResearchGate. A new method for the synthesis of triaryl phosphates. Available from: [Link]

  • Tu, W., Qian, H., & Liu, J. (2017). Hydrolysis of ester phosphates mediated by a copper complex. Physical Chemistry Chemical Physics, 19(39), 26782-26792. Available from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • ResearchGate. Is there any test method (quantitative or qualitative) for trixylyl phophate?. Available from: [Link]

  • Wikipedia. Organophosphate. Available from: [Link]

  • Su, X. (2015). CN Patent No. 104502496A. Available from:

  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Tetryl. Available from: [Link]

  • Botkin, J. H. (2015). GreenScreen® Assessment for Trixylyl phosphate (CAS No. 25155-23-1). Clean Production Action. Available from: [Link]

  • Liu, C., et al. (2024). Secondary organophosphate esters: A review of environmental source, occurrence, and human exposure. Environment International, 183, 108420. Available from: [Link]

  • Richards, J. R., & Mogali, S. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Wang, L., et al. (2023). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. Journal of Environmental Management, 325(Pt A), 116601. Available from: [Link]

  • Nachon, F., et al. (2013). Enzymes and bioscavengers for prophylaxis and treatment of organophosphate poisoning. Basic & clinical pharmacology & toxicology, 112(1), 8–16. Available from: [Link]

  • Yuan, Y., et al. (2019). Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms. Environmental Pollution, 254(Pt B), 113040. Available from: [Link]

  • ResearchGate. Solubilities of Hexaphenoxycyclotriphosphazene and Tri(2-cyanoethyl)phosphine in Selected Solvents: Measurement and Correlation. Available from: [Link]

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Technical Support Center: Mitigating Trixylenyl Phosphate (TXP) Contamination in Analytical Instrumentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of instrument contamination from trixylenyl phosphate (TXP) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent background signals, ghost peaks, and signal suppression issues when working with this complex organophosphate ester. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to effectively troubleshoot and prevent TXP contamination in your laboratory.

Understanding the Culprit: Trixylenyl Phosphate (TXP)

Trixylenyl phosphate is not a single molecular entity but a complex mixture of isomers, often referred to as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[1] It is widely used as a flame retardant and plasticizer in various materials, including plastics and coatings.[2] Its chemical properties are key to understanding its contaminating nature:

  • Low Water Solubility: TXP is practically insoluble in water, making aqueous cleaning solutions ineffective.

  • High Lipophilicity: It has a strong affinity for non-polar surfaces, including plastic labware and the stationary phases of reversed-phase chromatography columns.

  • High Boiling Point and Low Volatility: TXP is persistent in analytical systems, as it does not easily evaporate.

  • Solubility in Organic Solvents: It is soluble in a range of organic solvents, which forms the basis for its removal.

These properties contribute to its tendency to leach from plastic consumables and adhere tenaciously to instrument surfaces, leading to chronic background contamination.

Visualizing the Contamination Pathway

The following diagram illustrates the common pathways through which TXP can contaminate your analytical workflow. Understanding these sources is the first step toward effective prevention.

TXP_Contamination_Pathway cluster_sources Contamination Sources cluster_pathways Contamination Pathways cluster_instrumentation Affected Instrumentation Lab Environment Lab Environment Adsorption Adsorption Lab Environment->Adsorption Surfaces, Tubing Plasticware Plasticware Leaching Leaching Plasticware->Leaching e.g., vials, pipette tips Solvents/Reagents Solvents/Reagents LC System LC System Solvents/Reagents->LC System Sample Matrix Sample Matrix Sample Matrix->LC System Leaching->LC System GC System GC System Adsorption->GC System Carryover Carryover Mass Spectrometer Mass Spectrometer Carryover->Mass Spectrometer LC System->Carryover Injector, Column LC System->Mass Spectrometer GC System->Mass Spectrometer

Figure 1. Common pathways of trixylenyl phosphate (TXP) contamination in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of samples containing TXP. The question-and-answer format is designed to provide direct solutions to specific problems.

FAQ 1: I am seeing persistent background ions corresponding to TXP in my mass spectrometer, even in blank runs. What is the likely source?

Answer: Persistent background contamination with TXP is a common problem due to its "sticky" nature. The most likely sources are:

  • Contaminated Solvents or Reagents: Even high-purity solvents can become contaminated. It is crucial to use LC-MS or GC-MS grade solvents and to prepare mobile phases fresh. Never top off solvent bottles; instead, replace them with clean, rinsed glassware.[3][4]

  • Leaching from Plasticware: TXP is a known plasticizer and can leach from various laboratory consumables, including pipette tips, centrifuge tubes, and sample vials. Whenever possible, use glass or polypropylene labware, as polypropylene has been shown to have lower leaching potential for some organophosphates compared to polystyrene.[5][6] However, for critical analyses, it is best to test your consumables for TXP leaching.

  • System-Wide Contamination: Over time, TXP can coat the surfaces of your entire analytical system, from the solvent inlet filters to the mass spectrometer's ion source. This requires a systematic and thorough cleaning procedure.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components of your LC or GC system to pinpoint the contaminated part. Start by running the mass spectrometer with direct infusion of a clean solvent to see if the background persists. If it does, the MS source is likely contaminated. If not, progressively add components (LC pump, autosampler, column) back into the flow path, running blanks at each stage, to identify the source of the contamination.

  • Blank Injections: Run a series of solvent blanks. If the ghost peaks decrease in intensity with each injection, it is likely a carryover issue from a previous sample. If the peaks remain constant, it points to a contaminated system or solvent.[7]

FAQ 2: What is the best cleaning procedure for an LC-MS system contaminated with TXP?

Answer: Due to TXP's low aqueous solubility, a multi-solvent cleaning approach is necessary. The goal is to use a sequence of solvents with varying polarities to effectively strip the contaminant from the system. The following is a robust, field-proven protocol based on general LC-MS cleaning guidelines from leading manufacturers.[1][8]

Recommended Solvents:

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water with 0.1% Formic Acid (for rinsing)

Step Solvent Duration (minutes) Flow Rate (mL/min) Rationale
1100% Isopropanol (IPA)600.5 - 1.0IPA is an excellent solvent for removing non-polar, "sticky" contaminants like TXP.
2100% Acetonitrile (ACN)300.5 - 1.0ACN helps to remove a broad range of organic contaminants.
3100% Methanol (MeOH)300.5 - 1.0Methanol provides a final rinse with a different polarity.
450:50 Methanol:Water200.5 - 1.0Gradually re-introduces an aqueous component to the system.
595:5 Water:Methanol200.5 - 1.0Prepares the system for re-equilibration with your mobile phase.

Important Considerations:

  • Bypass the Column: Initially, perform this flushing procedure with the column removed and replaced with a union. This prevents the column from becoming a sink for the contamination.

  • Flush All Lines: Ensure all solvent lines are placed in the cleaning solvent to flush the entire system.

  • Clean the Injector: Program the autosampler to perform multiple large-volume injections of the cleaning solvents to thoroughly clean the needle, loop, and injection valve.

  • MS Source Cleaning: If the mass spectrometer is heavily contaminated, the ion source will need to be disassembled and cleaned according to the manufacturer's instructions. This typically involves sonication of metal parts in a sequence of solvents like methanol, acetonitrile, and water.

LC_Cleaning_Workflow cluster_prep Preparation cluster_flush System Flush Sequence cluster_final Final Steps Remove Column Remove Column Prepare Solvents Prepare Solvents Remove Column->Prepare Solvents IPA_Flush 100% IPA Prepare Solvents->IPA_Flush ACN_Flush 100% ACN IPA_Flush->ACN_Flush MeOH_Flush 100% MeOH ACN_Flush->MeOH_Flush MeOH_Water_Flush 50:50 MeOH:Water MeOH_Flush->MeOH_Water_Flush Water_MeOH_Flush 95:5 Water:MeOH MeOH_Water_Flush->Water_MeOH_Flush Reinstall Column Reinstall Column Water_MeOH_Flush->Reinstall Column Equilibrate System Equilibrate System Reinstall Column->Equilibrate System

Figure 2. Workflow for systematic cleaning of an LC system contaminated with TXP.
FAQ 3: I am analyzing for TXP using GC-MS and my ion source requires frequent cleaning. How can I minimize this?

Answer: Frequent ion source cleaning in GC-MS analysis of TXP is often due to the introduction of non-volatile or semi-volatile matrix components along with the analyte. Given TXP's low volatility, it and other co-eluting high molecular weight compounds can deposit on the ion source surfaces.

Preventative Measures:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner can be a significant source of carryover and can introduce non-volatile material into the MS.

  • Use a Guard Column: A deactivated guard column installed before the analytical column can trap non-volatile residues, protecting the analytical column and the MS source.

  • Sample Preparation: Employ a robust sample cleanup procedure to remove as much of the matrix as possible before injection. Techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be effective for complex samples.[4]

GC-MS Ion Source Cleaning:

If the ion source is already contaminated, follow the manufacturer's guidelines for cleaning. This typically involves:

  • Venting the instrument and removing the ion source.

  • Disassembling the source components.

  • Abrasive cleaning of the metal surfaces with an alumina-based polish.

  • Sonication in a series of solvents (e.g., water, methanol, acetone, hexane) to remove residual polishing powder and organic contaminants.

  • Thorough drying before reassembly.

Agilent provides a self-cleaning ion source technology (JetClean) that can reduce the frequency of manual cleaning by introducing a controlled flow of hydrogen during or after analytical runs to clean the source in-situ.[9]

FAQ 4: Can TXP cause ion suppression in my mass spectrometer? How can I identify and mitigate this?

Answer: Yes, like many other organophosphate esters, TXP can cause ion suppression in mass spectrometry, particularly with electrospray ionization (ESI).[10][11][12] Ion suppression occurs when co-eluting compounds compete with the analyte of interest for ionization, reducing the analyte's signal intensity. Given that TXP is often found in complex matrices, co-eluting matrix components are a common cause of suppression.

Identifying Ion Suppression:

  • Post-Column Infusion: This is the most definitive method. A solution of your analyte is continuously infused into the mobile phase flow after the analytical column. When a blank matrix sample is injected, any dip in the constant analyte signal indicates ion suppression at that retention time.

  • Matrix Effect Study: Compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix spiked at the same concentration. A lower response in the matrix indicates ion suppression.

Mitigating Ion Suppression:

  • Improve Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components. This could involve changing the gradient, the mobile phase composition, or using a different column chemistry.

  • Enhance Sample Cleanup: As mentioned previously, a more effective sample preparation method will remove the interfering compounds before they reach the mass spectrometer.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of your analyte is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

  • Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.

Preventative Measures: A Proactive Approach to Contamination Control

The most effective strategy for dealing with TXP contamination is prevention. Implementing the following best practices in your laboratory will significantly reduce the likelihood of contamination events.

  • Dedicated Glassware: Use dedicated glassware for the preparation of standards and samples containing high concentrations of TXP.

  • Solvent Management: Use high-purity, LC-MS or GC-MS grade solvents. Purchase solvents in small bottles to ensure they are used quickly and are less likely to become contaminated.

  • Careful Handling of Plastics: If plasticware must be used, pre-rinse it with a suitable organic solvent (e.g., methanol or isopropanol) before use. Conduct blank extractions of your plasticware to assess for TXP leaching.

  • Regular System Maintenance: Implement a regular preventative maintenance schedule for your instruments, including routine flushing and cleaning of the system, even when contamination is not apparent.

  • Shutdown Method: At the end of a sequence, run a shutdown method that flushes the system with a high percentage of organic solvent to remove any residual contaminants.[4]

By understanding the chemical nature of trixylenyl phosphate and implementing these systematic troubleshooting and preventative strategies, you can maintain a clean analytical system, ensuring the accuracy and reliability of your data.

References

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters Corporation. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]

  • Trixylyl phosphate (TXP). Chiron AS. [Link]

  • Trixylyl phosphate (TXP). Chiron AS. [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. [Link]

  • Best Practices for Using an Agilent LC System. Agilent Technologies. [Link]

  • The Importance of Quality Control in Trixylenyl Phosphate Manufacture. Sinobio Chemistry. [Link]

  • SCIEX ZenoTOF 7600 system and X500 QTOF system: Front End Cleaning. SCIEX. [Link]

  • Agilent 6100 Series Single Quad LC/MS Systems Maintenance Guide. Agilent Technologies. [Link]

  • Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning. Agilent Technologies. [Link]

  • SCIEX triple quad/QTRAP maintenance: front end cleaning under vacuum. SCIEX. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Instrument Front-End Cleaning Procedure For Customers. SCIEX. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment. PubMed. [Link]

  • LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. SCIEX. [Link]

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). SCIEX. [Link]

  • Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics. PubMed. [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. SCIEX. [Link]

  • HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]

  • Ion suppression in mass spectrometry. PubMed. [Link]

  • Characterization of Polyphosphates by Electrospray Mass Spectrometry. ACS Publications. [Link]

  • Common Background Contamination Ions in Mass Spectrometry. University of Alberta. [Link]

  • GC-MS and LC-MS methods for Flame Retardant (FR) analysis. Wellington Laboratories. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Analysis of Organophosphate Flame Retardants and Plasticisers in Water by Isotope Dilution Gas Chromatography-Electron Ionisation Tandem Mass Spectrometry. PubMed. [Link]

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  • Common Background Contamination Ions in Mass Spectrometry. Scribd. [Link]

  • How to remove phosphate buffer from C18 column and reduce pressure?. ResearchGate. [Link]

  • Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids. ResearchGate. [Link]

  • Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids. PubMed. [Link]

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Technical Support Hub: Resolving Co-elution of Trixylenyl Phosphate (TXP) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Trixylenyl phosphate (TXP) is a widely used flame retardant and plasticizer. Analytically, it presents a significant challenge as it is not a single chemical entity, but rather a complex mixture of various isomers.[1][2][3] Commercial TXP is synthesized from mixed xylenols, resulting in a UVCB substance (Substance of Unknown or Variable composition, Complex reaction products, or Biological materials) where the exact composition can be unknown and variable between batches.[3][4] This inherent complexity is the primary reason researchers frequently encounter unresolved, co-eluting peaks, often appearing as a broad chromatographic "hump" that complicates accurate identification and quantification of individual isomers.[5]

This guide provides in-depth troubleshooting strategies and systematic protocols to help you deconstruct these complex mixtures and achieve baseline separation of TXP isomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my trixylenyl phosphate (TXP) chromatogram show a broad, unresolved "hump" instead of sharp, individual peaks?

This is the most common observation and is due to the fundamental nature of TXP. Commercial TXP is a blend of numerous positional isomers derived from the reaction of phosphorus oxychloride with various xylenol (dimethylphenol) isomers.[2][3][4] Key xylenol precursors include the 2,4-, 2,5-, 3,4-, and 3,5- isomers, leading to a multitude of trixylenyl phosphate combinations in the final product.[3][6] These isomers possess very similar physicochemical properties, such as polarity and boiling point, making them incredibly difficult to separate using standard chromatographic conditions.[7]

Q2: What is the very first parameter I should adjust to improve the separation of co-eluting TXP isomers?

Before adjusting any instrument parameters, confirm the nature of your analytical standard and sample. Given that TXP is a complex mixture, ensure you are not trying to resolve a sample that is inherently an unresolved mixture on your current system. If you have confirmed you are working with a complex sample, the most impactful initial change is to re-evaluate your chromatographic column (stationary phase) . Selectivity, the ability of the stationary phase to differentiate between analytes, is paramount for isomer separation. A simple change from a standard non-polar phase (like a 5% phenyl-polysiloxane) to a phase with a different chemistry (e.g., a mid-polarity 50% phenyl-polysiloxane or a phenyl-hexyl phase) can introduce different separation mechanisms, such as pi-pi interactions, which can dramatically alter selectivity for these aromatic compounds.[8]

Q3: Is Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) better for separating TXP isomers?

Both techniques are viable, and the "better" choice depends on your laboratory's instrumentation and specific analytical goals.

  • Gas Chromatography (GC): GC coupled with Mass Spectrometry (GC-MS) is the most common and powerful tool for TXP analysis.[5][9] The high efficiency of modern capillary columns provides excellent resolving power. The main challenge is finding a stationary phase that offers sufficient selectivity to resolve the closely related isomers.[7]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): LC is also a strong candidate. It offers a wider range of stationary phase chemistries and mobile phase combinations, providing more variables to manipulate selectivity.[10][11] Techniques like reversed-phase chromatography with different organic modifiers (acetonitrile vs. methanol) or even mixed-mode chromatography can provide unique separation profiles not achievable by GC.[11][12]

Q4: Can I resolve TXP isomers with an isocratic elution or do I need a gradient?

For such a complex mixture, a gradient method is almost always superior to an isocratic one. An isocratic method that resolves early-eluting isomers will likely lead to excessively long retention times and broad peaks for late-eluting isomers. Conversely, an isocratic method suitable for later eluters will cause co-elution of the earlier ones. A well-designed temperature gradient in GC or a solvent gradient in HPLC allows for the separation of a wider range of isomers within a single analytical run, maintaining better peak shape and resolution across the entire chromatogram.[13]

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Resolving Co-elution

Effective troubleshooting is a logical, stepwise process. This workflow helps isolate variables and systematically improve resolution.

Troubleshooting_Workflow start Co-elution of TXP Isomers Observed check_system Step 1: Verify System Suitability (Peak Shape, Column Health) start->check_system method_type Step 2: Method Review (GC vs. LC) check_system->method_type gc_path Step 3 (GC): Optimize GC Parameters method_type->gc_path  GC Method lc_path Step 3 (LC): Optimize LC Parameters method_type->lc_path LC Method   selectivity Step 4: Change Selectivity gc_path->selectivity lc_path->selectivity gc_column Step 5 (GC): Select New GC Column (e.g., 50% Phenyl, WAX) selectivity->gc_column GC Path lc_column Step 5 (LC): Select New LC Column (e.g., Phenyl-Hexyl, PFP, HILIC) selectivity->lc_column LC Path advanced Step 6: Advanced Techniques (2D-GC, MS Deconvolution) gc_column->advanced lc_column->advanced resolved Resolution Achieved advanced->resolved

Caption: Troubleshooting workflow for resolving co-eluting TXP isomers.

Guide 2: Optimizing Gas Chromatography (GC) Parameters

If initial GC analysis yields poor resolution, follow this guide to systematically optimize your method.

  • Carrier Gas Flow Rate/Linear Velocity: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. Deviating from the optimal velocity reduces column efficiency and, consequently, resolution.

  • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.

    • Causality: A slower ramp rate increases the time an analyte spends interacting with the stationary phase, allowing for more effective partitioning and enhancing separation.[8] If you have a broad hump, try decreasing your ramp rate from 10°C/min to 2-5°C/min.

    • Trustworthiness: Incorporate a low-temperature hold at the beginning of your run (e.g., 100°C for 2-6 minutes) to ensure sharp initial peaks through solvent focusing.[14]

  • Stationary Phase Selection (The Most Critical Factor): If optimizing flow and temperature is insufficient, a change in column chemistry is necessary.

    • Standard Non-Polar Phases (e.g., DB-5ms, HP-5ms): These separate primarily by boiling point. Since TXP isomers have very similar boiling points, these columns often provide insufficient resolution.

    • Mid-Polarity and Polar Phases: To resolve isomers, you need a stationary phase that offers different interaction mechanisms.

      • 50% Phenyl Phases (e.g., DB-17ms, Rxi-17Sil MS): The high phenyl content promotes π-π interactions between the stationary phase and the aromatic rings of the TXP isomers. Subtle differences in the position of the methyl groups on the xylenyl rings will alter these interactions, leading to differential retention and improved separation.[8]

      • WAX (Polyethylene Glycol) Phases: These are highly polar phases that separate based on polarity. This offers a completely different selectivity mechanism and may resolve isomers that co-elute on phenyl-based columns. Note that WAX columns have lower temperature limits and may be susceptible to degradation if exposed to oxygen at high temperatures.

Guide 3: Optimizing HPLC/UHPLC Parameters

HPLC offers a powerful alternative to GC, with a different set of variables to manipulate for improved separation.

  • Mobile Phase Composition:

    • Organic Modifier: The choice of organic solvent in reversed-phase (RP) HPLC is a powerful tool for altering selectivity. If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a combination of the two.[12]

      • Causality: ACN and MeOH have different dipole moments and hydrogen bonding capabilities, causing them to interact differently with both the stationary phase and the TXP analytes. This can change the elution order and resolve co-eluting pairs.

    • Solvent Strength: In reversed-phase, decreasing the percentage of the organic solvent (weaker mobile phase) will increase retention times for all analytes. This increased interaction time with the stationary phase can often improve the resolution of closely eluting peaks.[12]

  • Stationary Phase Selection:

    • Standard C18: While a good starting point, C18 phases separate primarily based on hydrophobicity (log Kₒₗ).[6] Since TXP isomers have very high and similar log Kₒₗ values, C18 may not be sufficient.

    • Phenyl-Hexyl Phases: Like their GC counterparts, these phases provide π-π interactions, offering unique selectivity for aromatic compounds like TXP. This is often the best alternative to a C18 for this application.[12]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal separation mechanism is highly effective for resolving complex mixtures of positional isomers.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are used for separating polar compounds. While TXP itself is non-polar, this technique could potentially be explored if derivatization is considered or for separating more polar, related organophosphate esters.[15][16]

Section 3: Experimental Protocols

Protocol 1: Step-by-Step GC Method Optimization Workflow

This protocol assumes you are starting with an unresolved peak cluster on a standard 5% phenyl column.

  • Establish Baseline: Run your TXP standard using your current method and document the chromatogram, noting the retention time window of the unresolved peaks.

  • Optimize Linear Velocity: Adjust the column head pressure or flow rate to match the van Deemter optimal linear velocity for your carrier gas and column ID (typically ~40 cm/s for Helium).

  • Slow the Temperature Ramp: Decrease the oven temperature ramp rate by 50% (e.g., from 10°C/min to 5°C/min). Re-run the standard.

    • Self-Validation: Observe if the peak cluster begins to show any distinct features or partial separation. If improvement is seen, try an even slower ramp (e.g., 2-3°C/min).

  • Change Selectivity - Install a New Column: If the above steps fail, switch to a column with different chemistry. A 50% Phenyl-type column is a logical first choice.

  • Develop New Gradient on the 50% Phenyl Column:

    • Start with a low initial oven temperature (e.g., 100°C, hold for 2 min).

    • Use a slow ramp rate (5°C/min) to a high final temperature (e.g., 320°C, hold for 5 min).

    • Run the TXP standard.

    • Self-Validation: Analyze the chromatogram. You should observe a significant change in the peak pattern. The isomers are now separated by a combination of boiling point and aromatic interactions. Adjust the ramp rate and hold times to fine-tune the separation of specific isomer groups.

  • Confirm Identity: Use the mass spectrometer to analyze the spectra of the now-separated peaks. While many isomers will have similar spectra, subtle differences in fragment ion ratios can help in tentative identification.[8]

Protocol 2: Step-by-Step HPLC/UHPLC Method Development

This protocol outlines a screening process to find the best column and mobile phase combination.

  • Column Screening:

    • Prepare a TXP standard in 50:50 Acetonitrile/Water.

    • Sequentially screen three columns: a C18, a Phenyl-Hexyl, and a PFP.

    • For each column, run a generic fast gradient (e.g., 5% to 95% ACN in 5 minutes).

    • Self-Validation: Compare the chromatograms. The goal is not baseline resolution, but to identify which stationary phase shows the most "promise" (i.e., the most features or partially separated peaks within the main envelope).

  • Organic Modifier Screening:

    • Using the most promising column from Step 1 (e.g., the Phenyl-Hexyl), repeat the fast gradient analysis, but replace Acetonitrile with Methanol.

    • Self-Validation: Compare the ACN and MeOH gradients. Look for changes in peak elution order and separation. This confirms that solvent choice impacts selectivity.

  • Gradient Optimization:

    • Based on the screening runs, design a targeted, shallow gradient. For example, if the TXP isomers eluted between 60% and 80% ACN in the fast gradient, design a new gradient that runs from 55% to 85% ACN over a longer time (e.g., 15-20 minutes).

    • Self-Validation: This shallow gradient should significantly improve resolution. Make further small adjustments to the gradient slope and duration to optimize the separation of critical pairs.

  • Temperature Optimization:

    • Vary the column temperature (e.g., 30°C, 40°C, 50°C). Temperature can affect mobile phase viscosity and interactions, sometimes providing the final tweak needed for baseline resolution.

Section 4: Reference Data

Table 1: Physicochemical Properties of Trixylenyl Phosphate & Precursors

This table highlights why isomer separation is challenging. The properties of the xylenol precursors are very similar, leading to TXP isomers with overlapping characteristics.

Compound/PropertyMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Log Kₒw (Octanol-Water)
Trixylenyl Phosphate (mixture) C₂₄H₂₇O₄P410.4243-265 (at 10 mmHg)[1][6]5.63[6][7]
2,3-Dimethylphenol (Xylenol)C₈H₁₀O122.162182.45
2,4-Dimethylphenol (Xylenol)C₈H₁₀O122.16211-2122.30
2,5-Dimethylphenol (Xylenol)C₈H₁₀O122.162122.30
3,4-Dimethylphenol (Xylenol)C₈H₁₀O122.16226-2272.40
3,5-Dimethylphenol (Xylenol)C₈H₁₀O122.162222.50

Data compiled from various chemical databases. Boiling points are at standard pressure unless noted.

Table 2: Comparison of Chromatographic Columns for TXP Isomer Separation
Column Type (Stationary Phase)Primary Separation MechanismSuitability for TXP IsomersRationale & Key Insights
GC: 5% Phenyl Polysiloxane Boiling Point / Low PolarityLow: Often results in co-elution.Standard "workhorse" column. Insufficient selectivity for positional isomers with similar boiling points.
GC: 50% Phenyl Polysiloxane Polarity & π-π InteractionsHigh: Recommended for method development.Increased phenyl content enhances interaction with the aromatic rings of TXP, providing selectivity based on isomer structure.[8]
LC: C18 (Octadecylsilane) HydrophobicityModerate: Good starting point, but may be insufficient.Separates based on Log Kₒw. Since isomers have similar high hydrophobicity, resolution can be limited.
LC: Phenyl-Hexyl Hydrophobicity & π-π InteractionsHigh: Excellent alternative to C18.Provides an alternative selectivity mechanism to C18, crucial for resolving aromatic isomers.[12]
LC: PFP (Pentafluorophenyl) Multi-modal (Hydrophobic, π-π, Dipole)Very High: Recommended for difficult separations.The unique chemistry of the PFP phase offers multiple interaction types, increasing the chances of resolving complex mixtures.

References

  • Smolecule. (n.d.). Buy Trixylenyl phosphate | 3862-12-2.
  • National Center for Biotechnology Information. (n.d.). Trixylenyl phosphate. PubChem. Retrieved from [Link]

  • Grokipedia. (2026). Trixylyl phosphate.
  • Martinez, G., & Niu, J. (n.d.). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022). National Institutes of Health. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. PubMed. Retrieved from [Link]

  • Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104502496A - Detection method for trixylyl phosphate in plastic products.
  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Comparative study of stationary phases impregnated with acidic organophosphorus extractants for HPLC separation of rare earth elements. (n.d.). ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS for Tris[4-(2-methylpropyl)phenyl] Phosphate Isomer Separation.
  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Identification strategies for halogenated flame retardants and related chemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

  • Benchchem. (n.d.). resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
  • Research Article Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Sol. (2021). Semantic Scholar. Retrieved from [Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021). National Institutes of Health. Retrieved from [Link]

  • Reddit. (n.d.). Co-Eluting compounds in Column chromatography. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. (n.d.). Jetir.Org. Retrieved from [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). National Institutes of Health. Retrieved from [Link]

  • (PDF) Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Flame Retardant Efficiency of Tri(2,6-xylenyl)phosphate and Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of developing safer polymer formulations, the selection of an appropriate flame retardant is paramount. Among the class of organophosphorus flame retardants, aryl phosphates are widely utilized for their efficacy and compatibility with various polymer systems. This guide provides an in-depth technical comparison of two prominent aryl phosphates: Tri(2,6-xylenyl)phosphate (TXP) and the conventional Triphenyl Phosphate (TPP). By examining their mechanisms of action and presenting supporting experimental data, this document aims to equip researchers and material scientists with the necessary insights to make informed decisions in their flame retardant selection process.

Introduction: The Role of Aryl Phosphates in Fire Safety

Aryl phosphate esters serve a dual function in polymer formulations, acting as both flame retardants and plasticizers.[1] Their primary role is to interfere with the combustion cycle, thereby reducing the flammability of the host material. This is achieved through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, the thermal decomposition of the phosphate ester can release phosphorus-containing radicals that quench the high-energy H• and OH• radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer on the polymer's surface, which insulates the underlying material from heat and oxygen, hindering further combustion.[2]

Triphenyl phosphate (TPP) has long been a benchmark in this category. However, structural modifications, such as the introduction of methyl groups onto the phenyl rings to create this compound (TXP), can significantly alter flame retardant performance. This guide will dissect these differences, focusing on the superior char-forming capabilities of TXP and its implications for fire safety. For the purpose of this guide, we will analyze data from a close structural analog of TXP, phosphoric acid 1,3-phenylenetetrakis (2,6-dimethylphenyl) ester (PX200), which contains the same critical 2,6-dimethylphenyl functional groups and provides a strong basis for comparison with TPP.

Mechanism of Action: A Tale of Two Phases

Both TPP and TXP operate through condensed and gas-phase mechanisms, but the presence of the ortho-methyl groups on the phenyl rings of TXP shifts the balance of its activity, leading to a more dominant and effective condensed-phase action.

Triphenyl Phosphate (TPP): TPP's flame retardancy is often described as a balanced act between the gas and condensed phases. Upon heating, it decomposes to form phosphoric acid, which then condenses to pyrophosphoric acid. This acidic layer promotes dehydration and charring of the polymer matrix. Simultaneously, volatile phosphorus-containing species are released into the gas phase, where they act as radical scavengers.

This compound (TXP): TXP's primary strength lies in its enhanced ability to promote char formation.[3] When exposed to high temperatures, TXP breaks down into phosphoric acid and aromatic hydrocarbons.[3] The phosphoric acid catalyzes the formation of a protective carbonaceous char layer.[3] The key difference lies in the nature of this char. The 2,6-dimethylphenyl groups in TXP are believed to facilitate cross-linking reactions during pyrolysis. The steric hindrance and the presence of reactive benzylic protons on the methyl groups can lead to the formation of a more stable, coherent, and insulating char structure compared to that formed in the presence of TPP. This robust char layer acts as a more effective barrier against heat and mass transfer, significantly impeding the combustion process.[2]

Here is a diagram illustrating the general flame retardancy mechanism for aryl phosphates:

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Aryl Phosphate Heat Heat Decomposition Decomposition Heat->Decomposition Char Protective Char Layer (Insulation, Barrier) Decomposition->Char Phosphoric Acid Catalysis Volatiles Volatile Radicals (PO•) Decomposition->Volatiles Quenching Radical Quenching (Flame Inhibition) Flame Flame (H•, OH• radicals) Flame->Quenching

Caption: General flame retardancy mechanism of aryl phosphates.

Comparative Experimental Data

To objectively assess the flame retardant efficiency of TXP versus TPP, we will examine data from standard flammability tests performed on polymer blends. The following data compares TPP with PX200, a close structural analog of TXP, in a polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blend.

Thermal Stability Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and decomposition behavior.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Apparatus: A thermogravimetric analyzer is used.

  • Sample Preparation: Approximately 5 mg of the polymer blend is placed in an alumina crucible.

  • Conditions: The sample is heated from 50°C to 700°C at a constant rate of 10°C/min under a controlled nitrogen atmosphere (flow rate of 40 cm³/min).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature. The onset of decomposition and the percentage of char residue at the end of the test are determined.

Results:

Sample FormulationOnset Decomposition Temp. (Tonset1)Mass Loss at Tonset1 (%)Char Residue at 700°C (%)
Neat PC/ABS385.9°C32.1015.26
PC/ABS + 19% TPP362.4°C36.8715.23
PC/ABS + 20% PX200370.2°C30.4816.96

Data sourced from a study on PC/ABS blends.[3]

Analysis: The TGA data reveals that PX200 imparts greater thermal stability to the PC/ABS blend compared to TPP.[3] The blend containing PX200 shows a higher onset decomposition temperature and, crucially, a higher char residue (16.96%) compared to both the neat polymer and the TPP-containing blend.[3] This supports the hypothesis that the xylenyl structure is more effective at promoting char formation in the condensed phase.[3]

Flammability Testing: LOI and UL-94

The Limiting Oxygen Index (LOI) and UL-94 vertical burn tests are standard methods for quantifying the flammability of plastic materials.

Experimental Protocols:

  • Limiting Oxygen Index (LOI):

    • Standard: ASTM D2863 / ISO 4589-2.

    • Procedure: A vertically oriented sample is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The concentration of oxygen is systematically adjusted until the minimum concentration that just supports flaming combustion is determined. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test:

    • Standard: ANSI/UL 94.

    • Procedure: A vertical specimen is subjected to two 10-second applications of a calibrated flame. The afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below are recorded. Materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating (most flame retardant).

Results:

Sample FormulationLOI (%)UL-94 Rating (3.2 mm)
Neat PC/ABS22.4-
PC/ABS + 19% TPP28.5V-0
PC/ABS + 20% PX20029.3V-0

Data sourced from a study on PC/ABS blends.[3]

Analysis: Both TPP and PX200 significantly improve the flame retardancy of the PC/ABS blend, as evidenced by the sharp increase in LOI values and the achievement of the top V-0 rating in the UL-94 test.[3] Notably, the PX200 formulation exhibits a slightly higher LOI value (29.3%) than the TPP formulation (28.5%), suggesting a superior ability to suppress combustion.[3]

Cone Calorimetry: Quantifying Fire Behavior

Cone calorimetry is one of the most effective bench-scale methods for assessing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), which is a critical indicator of fire hazard.

Experimental Protocol: Cone Calorimetry

  • Standard: ISO 5660-1 / ASTM E1354.

  • Apparatus: A cone calorimeter, which uses a conical heater to apply a constant heat flux to a horizontal sample.

  • Procedure: A 100 mm x 100 mm specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). The sample is ignited by a spark, and the combustion products are collected and analyzed to determine the oxygen consumption, from which the heat release rate is calculated.

  • Key Parameters:

    • Time to Ignition (TTI): The time it takes for the sample to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR indicates a less intense fire.

    • Total Heat Released (THR): The total amount of heat generated.

    • Mass Loss Rate (MLR): The rate at which the sample loses mass due to pyrolysis.

Here is a diagram of a typical Cone Calorimeter workflow:

Cone_Calorimeter_Workflow Sample Polymer Specimen (100x100 mm) Heater Conical Heater (Constant Heat Flux) LoadCell Load Cell (Measures Mass Loss) Sample->LoadCell Igniter Spark Igniter Exhaust Exhaust Duct Igniter->Exhaust Combustion Data Data Acquisition (HRR, THR, etc.) LoadCell->Data GasAnalyzer Gas Analyzer (O₂, CO, CO₂) Exhaust->GasAnalyzer GasAnalyzer->Data

Caption: Workflow for Cone Calorimeter testing.

Results (PX200 in ABS):

Sample FormulationpHRR (kW/m²)THR (MJ/m²)TTI (s)
Neat ABS808.786.530.0
ABS + 5% PX200569.874.027.0
ABS + 10% PX200514.262.428.0
ABS + 15% PX200513.264.730.0
ABS + 20% PX200482.968.429.0

Data sourced from a study on ABS composites.[4]

Analysis: While direct cone calorimetry data comparing TPP and PX200 in the same matrix was not available, the data for PX200 in ABS is highly illustrative. The addition of PX200 significantly reduces the peak heat release rate (pHRR) by up to 40% at a 20% loading compared to neat ABS.[4] The total heat released (THR) is also substantially decreased.[4] This dramatic reduction in heat release is a direct consequence of the efficient charring mechanism of PX200, which insulates the underlying polymer and reduces the amount of fuel released into the gas phase.[4] Given the superior performance of PX200 in TGA and LOI tests compared to TPP, it is reasonable to infer that TXP would also demonstrate a more significant reduction in pHRR and THR than TPP in a direct comparison.

Conclusion: The Structural Advantage of this compound

The experimental evidence strongly indicates that this compound and its close analogs offer a tangible improvement in flame retardant efficiency over the conventional Triphenyl Phosphate. The key differentiator is the enhanced condensed-phase mechanism, driven by the 2,6-dimethylphenyl groups. These substituents facilitate the formation of a more robust and insulating char layer, which is more effective at suppressing combustion.

Key Findings:

  • Superior Char Formation: TXP/PX200 demonstrates a greater propensity to form a protective char layer during thermal decomposition, as confirmed by higher char yields in TGA.[3]

  • Improved Flammability Ratings: In direct comparisons, polymers formulated with PX200 exhibit higher Limiting Oxygen Index (LOI) values than those with TPP, indicating better resistance to combustion.[3]

  • Reduced Heat Release: Cone calorimetry data shows that the addition of PX200 leads to a significant reduction in the peak heat release rate, a critical factor in fire hazard assessment.[4]

For researchers and drug development professionals working with polymers that require high levels of fire safety, this compound represents a more effective flame retardant choice than Triphenyl Phosphate. Its superior ability to form a protective char layer translates into improved performance across a range of standard flammability tests. The causality is clear: the specific chemical structure of TXP, with its strategically placed methyl groups, directly enhances the condensed-phase flame retardant mechanism, leading to a safer end product.

References

  • Benchchem. (n.d.). A Comparative Analysis of Triphenyl Phosphate and Novel Flame Retardants' Efficacy.
  • Zhang, L., et al. (2015). Influence of Flame Retardants TPP and PX200 in Combination with Zinc Borate in Bisphenol-A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. American Association for Science and Technology (AASCIT)
  • Sinobio Chemistry. (2024). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation?. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1998). Char Enhancing Approaches to Flame Retarding Polymers. Retrieved from [Link]

  • Wroblewska, A., et al. (2022). Thermal Degradation and Flame Resistance Mechanism of Phosphorous-Based Flame Retardant of ABS Composites Used in 3D Printing Technology.
  • Victory Chemical. (n.d.). Comparison of advantages and disadvantages of phosphate flame retardants. Retrieved from [Link]

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A Comparative Toxicological Assessment: Tri(2,6-xylenyl)phosphate vs. Tricresyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the toxicological profiles of two industrially significant organophosphate esters: Tri(2,6-xylenyl)phosphate and tricresyl phosphate. Moving beyond a simple data sheet, this document elucidates the mechanistic underpinnings of their respective toxicities, grounded in experimental data and established testing protocols. Our focus is to provide a clear, evidence-based rationale for differentiating the hazard profiles of these compounds, which, while structurally related, exhibit profoundly different biological activities.

Introduction: Structure Dictates Function and Hazard

This compound (TXP) and tricresyl phosphate (TCP) are members of the triaryl phosphate ester family, widely employed as flame retardants, plasticizers, and anti-wear additives in lubricants and hydraulic fluids.[1][2] Commercial TCP is not a single chemical entity but a complex mixture of ten or more isomers derived from ortho-, meta-, and para-cresol.[1][3] In stark contrast, this compound is a specific, well-defined isomer of trixylenyl phosphate. This structural distinction is paramount, as it is the primary determinant of their divergent toxicological profiles, particularly concerning neurotoxicity.

The central thesis of this guide is that the specific placement of methyl groups on the phenyl rings dictates the metabolic fate of these compounds, which in turn governs their potential to induce the most severe toxic endpoint associated with this chemical class: organophosphate-induced delayed neuropathy (OPIDN).

Table 1: Physicochemical Properties
PropertyThis compoundTricresyl Phosphate (mixed isomers)
CAS Number 121-06-2 (for the 2,6-isomer)1330-78-5
Molecular Formula C₂₄H₂₇O₄PC₂₁H₂₁O₄P
Molecular Weight 410.4 g/mol 368.37 g/mol
Physical State Solid / Wax[4]Colorless to pale yellow viscous liquid[1]
Water Solubility Very low (estimated 0.89 ppm for a commercial mixture)[4]Virtually insoluble[1]
Log Kow ~5.63 (for a commercial mixture)[4][5]~5.1[2]

The Decisive Role of Metabolism in Neurotoxicity

The toxicity of many organophosphates is not inherent to the parent compound but is a consequence of bioactivation by metabolic enzymes, primarily the cytochrome P450 (CYP) system in the liver.[1]

Tricresyl Phosphate (TCP): The Hazard of the ortho-Isomer

The neurotoxicity of commercial TCP is almost exclusively attributed to isomers containing at least one ortho-cresyl group, with tri-ortho-cresyl phosphate (TOCP) being the most studied toxicant.[3][6][7] The mechanism involves a two-step metabolic process:

  • Oxidation: A CYP enzyme hydroxylates the methyl group of an ortho-cresyl moiety.

  • Cyclization: The resulting hydroxymethyl group attacks the central phosphorus atom, eliminating the adjacent phenolic ring and forming a highly reactive and toxic cyclic phosphate metabolite, 2-(ortho-cresyl)-4H-1,2,3-benzodioxaphosphoran-2-one (CBDP).[1]

This cyclic metabolite, CBDP, is the ultimate neurotoxic agent responsible for initiating OPIDN.[1] Isomers without an ortho-cresyl group (i.e., those made purely from meta- and/or para-cresol) cannot form this cyclic structure and are not associated with OPIDN.[3] It is also critical to note that mono-ortho isomers are reported to be even more potent neurotoxins than the tri-ortho isomer.[8][9]

TCP_Metabolism TCP Tri-ortho-cresyl Phosphate (TOCP) Intermediate Hydroxylated Intermediate TCP->Intermediate  Cytochrome P450 (Oxidation)   CBDP CBDP (Cyclic Metabolite) Intermediate->CBDP  Cyclization  

Caption: Metabolic activation of Tri-ortho-cresyl Phosphate (TOCP).

This compound: Steric Hindrance as a Protective Feature

For this compound, the presence of two methyl groups flanking the ester linkage on each phenyl ring creates significant steric hindrance. This conformation is believed to prevent the necessary enzymatic interaction for the hydroxylation-cyclization reaction that produces a toxic metabolite in TOCP. Studies of commercial trixylenyl phosphate mixtures used in industrial applications have identified the primary isomers as 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-xylenols, with the 2,6-isomer being notably absent.[5] Experimental studies have demonstrated that while certain tri-xylenyl phosphate esters can be toxic, those derived from 3,5-xylenol, for instance, show low toxicity and no neuroparalytic effects in roosters.[10] The general metabolic pathway for these compounds is hydrolysis, breaking down into their constituent xylenol and phosphoric acid moieties, which are then excreted.[11]

Comparative Toxicological Profiles

Acute Toxicity

Both compounds generally exhibit low acute toxicity. However, this metric can be misleading for TCP, as a single, non-lethal dose can lead to severe delayed neurotoxicity weeks later.[1]

Table 2: Comparative Acute Oral LD₅₀ Values
CompoundSpeciesOral LD₅₀Reference(s)
Tricresyl Phosphate Rat15,750 mg/kg[12]
Chicken>2,000 mg/kg[13]
Tri-ortho-cresyl Phosphate (TOCP) Rat8,400 mg/kg[14]
Hen50 - 500 mg/kg[2]
Tri(3,5-xylenyl)phosphate Rat>4,640 mg/kg[10]
Trixylenyl Phosphate (Commercial) Hen>1,000 mg/kg (no neurotoxicity)[15]

The data clearly show that the hen, a highly sensitive species for OPIDN, has a much lower LD50 for the neurotoxic TOCP isomer compared to the mixed TCP or trixylenyl phosphate products.

Neurotoxicity: The Primary Differentiator

The principal hazard distinguishing these compounds is their potential to cause Organophosphate-Induced Delayed Neuropathy (OPIDN).

Mechanism of OPIDN: This is a neurodegenerative disorder characterized by damage to long axons in the peripheral and central nervous systems, with clinical signs like weakness, ataxia, and paralysis appearing 7-21 days after exposure.[2] The mechanism is distinct from the acute cholinergic toxicity caused by many OP pesticides. OPIDN is initiated by the inhibition and subsequent covalent modification ("aging") of a specific nervous system enzyme called Neuropathy Target Esterase (NTE).[7][16] Only organophosphates that can both inhibit and "age" NTE will cause OPIDN.

  • Tricresyl Phosphate (TCP): As established, the potential of TCP to cause OPIDN is entirely dependent on the presence and concentration of ortho-cresyl isomers.[6][7] Commercial TCP products where the ortho-isomer content is minimized (<0.1%) are considered to have a low risk of inducing OPIDN.[6] Historical poisoning events, such as the "Jake Walk Blues" epidemic in the 1930s, were caused by products adulterated with high concentrations of TOCP.[8]

  • This compound: The available evidence strongly suggests that trixylenyl phosphates, particularly the 2,6-isomer, do not cause OPIDN. A study where hens were orally administered 2000 mg/kg of a commercial trixylenyl phosphate showed no clinical signs of neurotoxicity and only a slight decrease in NTE activity after repeated high doses, well below the threshold required to elicit neuropathic effects.[15] This lack of neurotoxicity is attributed to its molecular structure, which prevents the metabolic formation of a potent NTE inhibitor.

OPIDN_Mechanism cluster_0 Normal Function cluster_1 OPIDN Induction NTE_active Active NTE Axon Healthy Axon NTE_active->Axon Maintains Axon Integrity CBDP TOCP Metabolite (e.g., CBDP) NTE_inhibited Inhibited & 'Aged' NTE CBDP->NTE_inhibited  Irreversible Inhibition   Axon_degen Axonal Degeneration (OPIDN) NTE_inhibited->Axon_degen  Leads to...

Caption: Mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Reproductive and Developmental Toxicity
  • Tricresyl Phosphate (TCP): Reproductive toxicity has been linked to the ortho isomer. TOCP has been shown to cause testicular toxicity and reversible adverse effects on spermatogenesis in male rats, leading to decreased fertility.[15][17] Developmental toxicity studies in rats showed no effects up to the highest dose tested (350 mg/kg/day).[7]

  • Trixylenyl Phosphate (TXP): A reproductive toxicity study in rats with trixylenyl phosphate showed a reversible, treatment-related decrease in pregnancies at mid and high doses, though fertility returned after a treatment-free period.[15] This suggests a potential for reproductive effects, but the mechanism may differ from the specific testicular toxicity noted for TOCP.

Genotoxicity & Carcinogenicity
  • Tricresyl Phosphate (TCP): The National Toxicology Program (NTP) conducted extensive studies and found no evidence of carcinogenic activity in F344/N rats or B6C3F₁ mice.[3]

  • Trixylenyl Phosphate (TXP): Trixylenyl phosphate was found to be non-mutagenic in standard in vitro bacterial reverse mutation assays (Ames test) with and without metabolic activation.[11] There is no authoritative classification for carcinogenicity.

Key Experimental Protocols

To ensure the trustworthiness of toxicological comparisons, standardized, validated protocols are essential. The following are condensed descriptions of the definitive assays used to evaluate the key hazards discussed.

Protocol 1: In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay
  • Objective: To determine the concentration of a test substance required to inhibit 50% of NTE activity (IC₅₀) in vitro, providing a screen for OPIDN potential.

  • Methodology:

    • Tissue Preparation: Brain tissue from adult hens is homogenized in a buffered solution on ice to preserve enzyme activity.

    • Differential Inhibition: The homogenate is divided into three sets. Set A contains only the homogenate. Set B is pre-incubated with paraoxon to inhibit cholinesterases and other non-NTE esterases. Set C is pre-incubated with mipafox, a specific NTE inhibitor, to serve as a control for total NTE inhibition.

    • Test Compound Incubation: Aliquots of the paraoxon-treated homogenate (from Set B) are incubated with varying concentrations of the test compound (e.g., TCP isomer, TXP).

    • Enzymatic Reaction: The substrate, phenyl valerate, is added to all samples. NTE hydrolyzes it, releasing phenol.

    • Quantification: The reaction is stopped, and the amount of phenol produced is quantified colorimetrically after reaction with 4-aminoantipyrine.

    • Calculation: NTE activity is defined as the activity resistant to paraoxon but sensitive to mipafox. The percent inhibition by the test compound is calculated relative to controls, and an IC₅₀ value is determined.

  • Causality: This assay directly measures the interaction of the test chemical (or its metabolite, if a metabolic activation system like S9 is included) with the molecular target of OPIDN. A low IC₅₀ value indicates a high potential to initiate the neurotoxic cascade.

Protocol 2: Acute Delayed Neurotoxicity Study in Domestic Hens
  • Objective: The definitive in vivo test to determine if a substance causes OPIDN.

  • Methodology:

    • Animal Model: Adult domestic hens (Gallus gallus domesticus), the internationally accepted model for OPIDN sensitivity.

    • Dosing: A group of hens (typically 10) is administered a single oral dose of the test substance, often at a limit dose approaching the LD₅₀ (e.g., 2000 mg/kg). A positive control group receives a known neurotoxin like TOCP, and a negative control group receives the vehicle.

    • Antidote Administration: Animals are co-administered atropine and an oxime to protect against acute cholinergic effects, ensuring they survive to the period where delayed neuropathy would manifest.

    • Clinical Observation: Birds are observed daily for 21 days for clinical signs of neurotoxicity, including leg weakness, ataxia (incoordination), and paralysis. A standardized scoring system is used to grade the severity of effects.

    • Histopathology: At 21 days, surviving animals are euthanized. Sections of the brain, spinal cord, and peripheral nerves are collected, processed, and examined microscopically by a trained pathologist for evidence of axonal degeneration and demyelination.

  • Self-Validation: The inclusion of positive and negative control groups is critical. The positive control (TOCP) must produce the expected clinical and pathological signs of OPIDN, while the negative control must show none, validating the integrity of the study and the sensitivity of the animal model.

Conclusion: A Clear Distinction in Hazard Profile

The comparative analysis reveals a critical divergence in the toxicological profiles of this compound and tricresyl phosphate, driven by their distinct chemical structures and subsequent metabolic fates.

  • Tricresyl Phosphate (TCP) is a substance whose primary and most severe hazard—organophosphate-induced delayed neuropathy—is entirely contingent on the presence of ortho-cresyl isomers.[9] Modern manufacturing practices that minimize ortho-isomer content have significantly reduced the toxicity of commercial TCP.[18] However, any formulation of TCP must be evaluated based on its specific isomer composition.

  • This compound (TXP) , due to the steric hindrance provided by its 2,6-dimethylphenyl groups, does not undergo the metabolic activation required to form a potent neurotoxicant.[5][15] Experimental data from the standard hen model confirms its lack of OPIDN potential.[15] While it may present other, less severe toxicological concerns such as reversible reproductive effects at high doses, it does not share the significant neurodegenerative hazard associated with ortho-cresol-containing phosphates.

References

  • Ehrich, M., & Jortner, B. S. (2010). Organophosphorus-induced delayed neuropathy. In Hayes' Handbook of Pesticide Toxicology (pp. 1477-1498). Academic Press.
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Biodegradation rates of trixylenyl phosphate isomers in soil and water

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biodegradation of Trixylenyl Phosphate Isomers in Soil and Water

For the Attention of Researchers, Scientists, and Environmental Fate Specialists

This guide provides a comparative analysis of the biodegradation rates of trixylenyl phosphate (TXP) isomers in soil and aquatic environments. Given the widespread use of TXP as a flame retardant and plasticizer, understanding its environmental persistence is critical. Commercial TXP is a complex mixture of various isomers, and as this guide will illuminate, the specific arrangement of methyl groups on the phenyl rings can significantly influence its susceptibility to microbial degradation.[1]

Due to a notable scarcity of direct comparative studies on the biodegradation rates of individual TXP isomers, this document synthesizes findings from related organophosphate compounds, primarily tricresyl phosphate (TCP) isomers, to infer potential patterns.[2][3][4] Furthermore, it outlines a comprehensive, best-practice experimental protocol for researchers aiming to conduct such a comparative analysis, thereby addressing a critical knowledge gap in the field.

The Influence of Isomeric Structure on Biodegradation

The environmental fate of organophosphate esters is largely dictated by their chemical structure. A general principle is that the biodegradability of triaryl phosphates diminishes with an increased number and size of substituent groups on the phenolic ring.[5][6] This is attributed to steric hindrance, which can impede enzymatic access to the phosphate ester bond, the primary site for initial hydrolytic cleavage.[7]

While specific data for TXP isomers is limited, studies on the closely related tricresyl phosphate (TCP) isomers offer valuable insights. The position of the single methyl group (ortho, meta, para) on the cresyl rings has been shown to affect degradation rates, although the reported order of degradation varies depending on the microbial species or consortium involved:

  • A study using the bacterium Brevibacillus brevis reported the degradation of TCP isomers in the following order: tri-p-cresyl phosphate (93.91% degradation in 5 days) > tri-m-cresyl phosphate (82.91%) > tri-o-cresyl phosphate (53.92%).[3][8]

  • Conversely, a novel microbial consortium (ZY1) was found to degrade the isomers in a different sequence: tri-m-cresyl phosphate (100% degradation in 12 hours) > tri-p-cresyl phosphate (100% in 24 hours) > tri-o-cresyl phosphate (100% in 36 hours).[4]

  • An older study noted that in river water, the ortho-cresyl isomer degraded slightly faster than the meta, with both being faster than the para isomer.[2]

These conflicting results underscore the complexity of biodegradation and highlight the critical role of the specific microbial populations present in the environment. However, a recurring theme is that the ortho position often imparts greater resistance to degradation, likely due to increased steric hindrance around the phosphate ester linkage. For trixylenyl phosphates, which have two methyl groups per phenyl ring, this effect is expected to be even more pronounced. The various isomers, such as tris(2,3-dimethylphenyl) phosphate and tris(3,5-dimethylphenyl) phosphate, will therefore likely exhibit a range of biodegradation rates.[7]

Comparative Biodegradation Data (Inferred and Estimated)

To facilitate comparison and guide future research, the following table provides a hypothetical comparison based on the principles derived from TCP studies. It is crucial to recognize that these are projected relative rates and require experimental validation.

Isomer (Hypothetical)Projected Relative Biodegradation Rate (Soil)Projected Relative Biodegradation Rate (Water)Rationale for Projection
tris(3,5-dimethylphenyl) phosphate ModerateModerateMethyl groups are in meta positions, resulting in less steric hindrance compared to ortho-substituted isomers.
tris(2,4-dimethylphenyl) phosphate Slow to ModerateSlow to ModerateOne methyl group is in the ortho position, potentially slowing degradation.
tris(2,3-dimethylphenyl) phosphate SlowSlowThe presence of an ortho-methyl group is expected to significantly hinder enzymatic hydrolysis.
tris(2,6-dimethylphenyl) phosphate Very SlowVery SlowWith two ortho-methyl groups, this isomer is predicted to be the most sterically hindered and thus the most resistant to biodegradation.[5]

Experimental Protocol for Comparative Biodegradation Assessment

To address the existing data gap, this section provides a detailed, self-validating protocol for assessing and comparing the biodegradation rates of TXP isomers in soil and water. This protocol is designed to ensure scientific rigor and generate reliable, comparable data.

Overview of the Experimental Workflow

The workflow involves incubating individual TXP isomers in environmentally relevant soil and water matrices under controlled conditions. The disappearance of the parent compound and the appearance of degradation products are monitored over time using chromatographic techniques.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis A Source & Characterize Soil and Water Samples C Spike Matrices with Individual TXP Isomers A->C B Prepare Sterile Controls (e.g., via autoclaving) B->C D Incubate Samples (Controlled Temp & Light) C->D E Time-Course Sampling (e.g., Day 0, 7, 14, 28, 56) D->E F Solvent Extraction of TXP from Matrix E->F G GC-MS or LC-MS/MS Analysis (Quantify Parent Compound) F->G H Calculate Degradation Rate (Half-Life, k) G->H

Caption: High-level workflow for the comparative biodegradation study.

Step-by-Step Methodology

1. Matrix Collection and Characterization:

  • Soil: Collect topsoil (0-15 cm) from a location with no known history of industrial contamination. Sieve (2 mm) to remove large debris. Characterize key parameters: pH, organic carbon content, texture (sand/silt/clay percentages), and microbial biomass.
  • Water: Collect surface water from a river or lake. Characterize pH, dissolved organic carbon (DOC), and microbial count.
  • Causality: The physicochemical properties of the soil and water will significantly impact microbial activity and the bioavailability of the TXP isomers. Characterization is essential for data interpretation and reproducibility.

2. Preparation of Test Systems:

  • Soil Microcosms: Distribute a known mass of soil (e.g., 50 g dry weight equivalent) into replicate glass flasks. Adjust moisture content to 50-60% of water-holding capacity.
  • Water Microcosms: Dispense a known volume of water (e.g., 200 mL) into replicate glass flasks.
  • Sterile Controls: Prepare parallel sets of soil and water microcosms that are sterilized (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.
  • Trustworthiness: The inclusion of sterile controls is non-negotiable. It is the only way to definitively attribute the loss of the parent compound to biological activity.

3. Spiking and Incubation:

  • Prepare stock solutions of each individual TXP isomer (e.g., tris(2,3-), tris(3,5-), tris(2,4)-dimethylphenyl phosphate) in a minimal amount of a suitable solvent like acetone.
  • Spike the live and sterile microcosms to achieve an environmentally relevant concentration (e.g., 1-10 mg/kg for soil, 10-100 µg/L for water). Ensure the solvent volume is less than 1% of the total weight/volume to avoid toxicity to microbes.
  • Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C).
  • Causality: Incubation in the dark prevents photodegradation, isolating biodegradation as the variable of interest. A constant temperature ensures consistent microbial activity across all samples.

4. Sampling and Extraction:

  • At predetermined time points (e.g., 0, 3, 7, 14, 28, 56, and 90 days), sacrificially sample triplicate flasks for each isomer and control.
  • Soil Extraction: Extract the soil sample with an appropriate solvent mixture (e.g., acetone/hexane). Use techniques like sonication or accelerated solvent extraction (ASE) to ensure high recovery.
  • Water Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the TXP isomer from the aqueous matrix.
  • Expertise: The choice of extraction solvent and method is critical for quantitative analysis. A recovery study should be performed initially to validate the chosen extraction procedure for each isomer.

5. Analytical Quantification:

  • Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10]
  • Develop a robust chromatographic method capable of separating the target isomer from potential matrix interferences and degradation products.[6]
  • Use an internal standard for accurate quantification.
  • Authoritative Grounding: The analytical method must be validated according to established guidelines (e.g., ICH or EPA guidelines) for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11]
Data Analysis and Interpretation

The concentration of each TXP isomer is plotted against time for both the live and sterile systems. The biodegradation rate constant (k) and the half-life (t½) are calculated, typically assuming first-order kinetics.

Data_Analysis_Flow A Concentration Data (Live & Sterile Samples) B Plot Concentration vs. Time A->B C Calculate Abiotic Loss Rate (k_abiotic) from Sterile Controls B->C D Calculate Total Loss Rate (k_total) from Live Samples B->D E Calculate Biodegradation Rate k_bio = k_total - k_abiotic C->E D->E F Calculate Half-Life t½ = ln(2) / k_bio E->F G Statistical Comparison of Half-Lives Among Isomers F->G

Caption: Logical flow for calculating biodegradation rates from raw data.

Conclusion and Future Directions

While commercial trixylenyl phosphate is broadly categorized as inherently biodegradable, its actual persistence in the environment is a complex function of its isomeric composition and the prevailing environmental conditions.[7][1] Evidence from related compounds strongly suggests that the substitution pattern on the phenyl rings will lead to significant differences in the biodegradation rates of TXP isomers. The ortho-substituted isomers are predicted to be the most persistent due to steric hindrance.

The experimental framework provided in this guide offers a robust methodology for researchers to generate the specific data needed to fill the current knowledge gap. Such studies are essential for conducting more accurate environmental risk assessments and for understanding the ultimate fate of these widely used flame retardants.

References

  • GOV.UK. (n.d.). Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trixylenyl phosphate. PubChem. Retrieved from [Link]

  • Botkin, J. H. (2015). GreenScreen® Assessment for Trixylyl phosphate (CAS No. 25155-23-1). Clean Production Action. Retrieved from [Link]

  • Ma, Y., et al. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules, 28(7), 2983. Retrieved from [Link]

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  • Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?. Environmental Science & Technology Letters, 6(11), 638-649. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Triphenyl Phosphate. ChemView. Retrieved from [Link]

  • Ma, Y., et al. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Biodegradation of tricresyl phosphate isomers by Brevibacillus brevis: Degradation pathway and metabolic mechanism. Chemosphere, 232, 195-203. Retrieved from [Link]

  • Wang, Q., et al. (2021). A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity. Science of The Total Environment, 795, 148837. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Biodegradation of Tricresyl Phosphates Isomers by a Novel Microbial Consortium and the Toxicity Evaluation of its Major Products. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2021). A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity. Science of The Total Environment, 795, 148837. Retrieved from [Link]

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  • NJ Department of Environmental Protection. (n.d.). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) Tri-cresyl phosphate (mixed isomers). Retrieved from [Link]

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  • ECETOC. (2019). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Data. Retrieved from [Link]

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Sources

A Comparative Guide to the Performance of Tri(2,6-xylenyl)phosphate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Tri(2,6-xylenyl)phosphate (TXP) as a flame retardant and plasticizer. We will objectively evaluate its performance characteristics, compare it with alternative flame retardants across various polymer systems, and provide the experimental basis for these comparisons. This document is intended for researchers, scientists, and formulation professionals in the field of polymer science and material development.

Introduction: The Dual Role of Aryl Phosphates in Polymer Formulation

In the pursuit of safer and higher-performance polymeric materials, flame retardants (FRs) are critical additives. Among the halogen-free options, aryl phosphate esters represent a significant class of materials valued for their efficiency. Trixylyl phosphate (TXP), a member of this family, is distinguished by its dual functionality as both a flame retardant and a plasticizer. This characteristic allows it to simultaneously enhance the fire safety and modify the rheological and mechanical properties of the host polymer.

However, it is crucial to note a key aspect of commercial TXP (CAS No. 25155-23-1): it is typically supplied as a complex isomeric mixture of various tris(dimethylphenyl) phosphates.[1][2] Authoritative analyses of commercial grades have shown that the specific this compound isomer may not be a significant component, with isomers like 2,5-, 2,3-, and 3,5-xylenyl phosphates often being more abundant.[3] This isomeric variance is a critical consideration, as it influences physical properties, thermal stability, and ultimately, performance. For the purpose of this guide, "TXP" will refer to this commercial isomeric mixture, and we will draw comparisons with more structurally defined oligomeric aryl phosphates like Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(diphenyl phosphate) (RDP) to illustrate performance trade-offs in engineering thermoplastics.

The Mechanism of Phosphorus-Based Flame Retardancy

The efficacy of TXP and other aryl phosphates stems from their ability to interrupt the combustion cycle in both the condensed (solid) and gas phases. Understanding this dual mechanism is fundamental to selecting the appropriate FR for a given polymer system.

Condensed-Phase Action

During thermal decomposition, phosphorus-containing flame retardants like TXP can form phosphoric and polyphosphoric acids on the polymer surface.[4] These acidic species act as catalysts for dehydration and cross-linking of the polymer backbone, promoting the formation of a thermally stable, insulating layer of char.[4] This char layer serves two purposes:

  • It acts as a physical barrier, limiting the evolution of flammable volatile gases that fuel the flame.

  • It insulates the underlying polymer from the heat of the flame, slowing further degradation.

Gas-Phase Action

Simultaneously, the thermal decomposition of aryl phosphates releases volatile, phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These species act as radical scavengers, interrupting the high-energy, free-radical chain reactions of combustion in the flame. They effectively "quench" the flame by terminating the propagation reactions involving highly reactive H• and OH• radicals.[4]

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + TXP Polyphosphoric_Acid Polyphosphoric Acid Formation Polymer->Polyphosphoric_Acid Decomposition Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis PO_radicals PO•, HPO• Radicals Polymer->PO_radicals Volatility of FR Heat Heat Input Heat->Polymer Char Insulating Char Layer (Barrier Effect) Char->Heat Blocks Heat Transfer Char->Volatiles Reduces Fuel Supply Polyphosphoric_Acid->Char Catalyzes Dehydration & Cross-linking Flame Combustion (H•, OH• Radicals) Volatiles->Flame Fuels Flame->Heat Heat Feedback PO_radicals->Flame Radical Quenching

Figure 1: Dual-phase flame retardant mechanism of aryl phosphates like TXP.

Performance in Key Polymer Matrices

The selection of a flame retardant is highly dependent on its compatibility and interaction with the specific polymer matrix. The plasticizing nature of liquid TXP often results in different performance trade-offs compared to solid, oligomeric phosphates like BDP.

Polycarbonate (PC) and PC/ABS Blends

Polycarbonate is inherently flame retardant, often achieving a UL-94 V-2 rating. However, for more stringent applications requiring a V-0 rating, additives are necessary. PC/ABS blends are widely used but require efficient flame retardants to manage the flammability of the ABS component.

Causality of FR Choice: In PC/ABS, oligomeric aryl phosphates like BDP and RDP are industry standards.[5][6] Their high molecular weight and thermal stability are crucial to withstand PC's high processing temperatures (280-320°C) without significant degradation.[7] Their rigid molecular structures also minimize the reduction in the blend's Heat Deflection Temperature (HDT), a critical property for electronics and automotive applications. While direct comparative data for TXP is scarce in the literature for this application, we can infer its likely behavior. As a liquid plasticizer, TXP would significantly reduce melt viscosity, which could be beneficial for molding thin-walled parts. However, this same plasticization effect would lead to a substantial decrease in HDT and stiffness, making it unsuitable for many rigid PC applications.

Experimental Data: The following table presents typical data for BDP in a PC/ABS matrix, which serves as a benchmark for halogen-free phosphate ester performance.

PropertyTest MethodNeat PC/ABSPC/ABS + 12 phr BDP
Flammability
UL-94 Rating (1.6 mm)ASTM D3801V-2V-0[5]
Limiting Oxygen Index (%)ASTM D286321.1~25[5]
Mechanical
Notched Izod Impact (J/m)ASTM D256~550~100
Tensile Strength (MPa)ASTM D638~55~58
Tensile Modulus (GPa)ASTM D638~2.4~2.6
Thermal
HDT @ 1.82 MPa (°C)ASTM D648~110~85-95[5]

Table 1: Representative performance of an oligomeric phosphate (BDP) in a PC/ABS blend. Note the trade-off between achieving a V-0 rating and the reduction in impact strength and HDT.

Polyamides (PA6, PA66)

Polyamides are engineering thermoplastics that are widely used but are flammable and exhibit undesirable melt dripping.[8]

Causality of FR Choice: Flame retarding polyamides with phosphorus compounds often relies on creating a robust char structure. Additives containing nitrogen, such as melamine polyphosphate (MPP), are often used synergistically with phosphate esters to enhance charring and reduce dripping.[9] The high processing temperatures of PA66 (260-290°C) demand high thermal stability from the flame retardant. Liquid plasticizing flame retardants like TXP are generally not preferred for PA66 as they can significantly degrade its mechanical properties and service temperature. Furthermore, the amide chemistry of polyamides can interact with certain additives, making formulation a complex challenge.

PropertyTest MethodNeat PA66PA66 + 20% FR System*
Flammability
UL-94 Rating (1.6 mm)ASTM D3801V-2V-0[8]
Limiting Oxygen Index (%)ASTM D2863~24~27-30[8]
Mechanical
Notched Izod Impact (kJ/m²)ASTM D256~5.0~3.5
Tensile Strength (MPa)ASTM D638~80~70[8]

*FR System is a reactive phosphorus-based compound. Table 2: Representative performance of a phosphorus-based FR system in Polyamide 66. Note the typical reduction in mechanical properties at the loading levels required for V-0 performance.

Polyesters (PBT)

Polybutylene terephthalate (PBT) is another key engineering thermoplastic that burns readily and drips, requiring effective flame retardancy for use in electrical and electronic applications.

Causality of FR Choice: Similar to polyamides, achieving a V-0 rating in PBT often requires high loadings of flame retardants, which can compromise mechanical properties and processability.[10] The challenge is to find a flame retardant that is efficient enough to work at lower loadings. Aryl phosphates can be effective, but their plasticizing effect can lower the crystallization temperature and HDT of PBT.[11] Solid flame retardants like aluminum diethylphosphinate (AlPi) are often used, sometimes in combination with nitrogen synergists.[12]

Experimental Data: The following table illustrates the performance of a DOPO-based flame retardant in PBT, serving as a reference for modern phosphorus-based FR systems.

PropertyTest MethodNeat PBTPBT + 10% p-TLCP*
Flammability
UL-94 Rating (3.2 mm)ASTM D3801No RatingV-0[13]
Limiting Oxygen Index (%)ASTM D286322.027.0[13]
Mechanical
Notched Izod Impact (kJ/m²)ASTM D2565.5~7.0[13]
Tensile Strength (MPa)ASTM D63855.2~65.0[13]

*p-TLCP is a phosphorus-containing thermotropic liquid crystal copolyester. Table 3: Performance of a modern, reactive phosphorus-based FR in PBT, demonstrating the potential for simultaneous improvement in flame retardancy and mechanical properties.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of performance data, all evaluations must be conducted according to standardized methodologies. The following protocols outline the key steps for sample preparation and testing.

Sample Preparation: Melt Compounding

The objective is to achieve a homogeneous dispersion of the liquid (TXP) or solid (BDP, RDP, etc.) flame retardant within the polymer matrix.

Protocol:

  • Drying: Dry the polymer pellets in a dehumidifying dryer to the manufacturer's recommended residual moisture content (typically <0.02% for PC and PBT, <0.1% for PA66) to prevent hydrolytic degradation during processing.

  • Pre-blending: In a sealed bag, tumble-blend the dried polymer pellets with the flame retardant and any other additives (e.g., impact modifiers, stabilizers) to ensure a uniform feed.

  • Melt Extrusion:

    • Equipment: Use a co-rotating, intermeshing twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40:1.

    • Feeding: Feed the pre-blended mixture into the main hopper of the extruder. For liquid additives like TXP, a liquid injection pump can be used to introduce the fluid directly into a melt zone for better dispersion.

    • Temperature Profile: Set a temperature profile appropriate for the polymer matrix, gradually increasing from the feed zone to the metering zone. (e.g., for PC: 260°C -> 280°C -> 290°C -> 285°C).

    • Screw Speed: Set a screw speed (e.g., 200-300 RPM) that provides sufficient shear for dispersion without causing excessive polymer degradation.

  • Pelletization: Extrude the molten strand through a die, cool it in a water bath, and pelletize it into uniform granules.

  • Post-Drying: Dry the compounded pellets again before injection molding to remove any absorbed moisture.

  • Specimen Molding: Injection mold the compounded pellets into standard test specimens (e.g., ASTM D638 Type I for tensile, ASTM D256 for Izod) using molding conditions recommended for the base polymer.

G cluster_prep Material Preparation cluster_process Melt Compounding & Molding cluster_testing Performance Evaluation P1 Dry Polymer Pellets P2 Tumble-blend with FR Additives P1->P2 E1 Twin-Screw Extrusion P2->E1 E2 Cooling & Pelletizing E1->E2 E3 Dry Compounded Pellets E2->E3 E4 Injection Mold Test Specimens E3->E4 T1 Flammability (UL-94, LOI) E4->T1 T2 Mechanical (Tensile, Impact) E4->T2 T3 Thermal (TGA, HDT) E4->T3

Sources

A Researcher's Guide to the Definitive Purity Validation of Synthesized Tri(2,6-xylenyl)phosphate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step; it is the bedrock of reliable downstream data. The synthesis of Tri(2,6-xylenyl)phosphate, a triaryl phosphate ester, presents a classic challenge: ensuring the complete reaction of its precursors and the absence of structurally similar impurities. While techniques like chromatography can suggest purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive view into the molecular structure, providing definitive, quantifiable proof of purity.

This guide eschews a simple checklist approach. Instead, it provides a logical, in-depth workflow rooted in the chemistry of the synthesis itself. We will explore not just how to validate the purity of this compound, but why specific NMR experiments are chosen and how to interpret their results with confidence.

The Synthetic Landscape: Anticipating Potential Impurities

The standard synthesis of this compound involves the reaction of 2,6-dimethylphenol (also known as 2,6-xylenol) with a phosphorylating agent, most commonly phosphoryl chloride (POCl₃), often in the presence of a base to scavenge the HCl byproduct.[1][2]

Understanding this reaction is critical because it dictates the likely impurities we must screen for:

  • Unreacted Starting Material: Residual 2,6-dimethylphenol is a common impurity resulting from incomplete reaction.

  • Partially Substituted Intermediates: If the stoichiometry or reaction conditions are not perfect, species like di(2,6-xylenyl) chlorophosphate or mono(2,6-xylenyl) dichlorophosphate may persist.

  • Hydrolysis Products: Exposure of the reaction mixture to moisture can hydrolyze POCl₃ or the chlorophosphate intermediates, leading to the formation of phosphoric acid or acidic phosphate esters like di(2,6-xylenyl) phosphate.

  • Isomeric Byproducts: Commercial 2,6-dimethylphenol may contain other xylenol isomers (e.g., 2,4- or 3,5-dimethylphenol).[3] These will react to form isomeric triaryl phosphate products, which can be difficult to separate and distinguish without careful spectroscopic analysis.

A robust validation method must be able to detect and differentiate all these potential contaminants.

The Analytical Toolkit: Why NMR Reigns Supreme

While other methods have their place, NMR spectroscopy provides the most comprehensive picture for this specific validation challenge.

Technique Strengths for This Application Limitations for This Application
Multinuclear NMR Provides direct structural confirmation. Can identify and quantify components without a specific reference standard for each impurity. Directly observes the phosphorus core (³¹P).Lower sensitivity compared to MS. Requires soluble sample.
HPLC-UV Good for separating components and assessing relative purity.Requires chromophores for detection. Co-elution of isomers is possible. Quantification requires individual standards for accurate results. Does not provide definitive structural information.
GC-MS Excellent for volatile impurities and starting materials. Provides mass information for identification.This compound has a high boiling point and may not be suitable for standard GC without derivatization. Thermal degradation is a risk.

NMR's key advantage is its ability to provide direct, quantitative structural information on every component in the mixture, making it the authoritative choice.

A Multi-Nuclear NMR Strategy for Complete Validation

The true power of NMR is realized by combining information from different nuclei. Our approach will use ¹H, ³¹P, and ¹³C NMR to build a complete and self-validating profile of the synthesized product.

G cluster_workflow Purity Validation Workflow SamplePrep Step 1: NMR Sample Preparation H1_NMR Step 2: ¹H NMR (Structural & Impurity Screen) SamplePrep->H1_NMR Initial Check P31_NMR Step 3: ³¹P NMR (Core Structure & P-Impurities) H1_NMR->P31_NMR Confirm Aryl Groups qNMR Step 4: Quantitative ³¹P qNMR (Absolute Purity Assay) P31_NMR->qNMR Primary Purity Check C13_NMR Step 5: ¹³C NMR (Carbon Skeleton & Isomer Check) qNMR->C13_NMR Absolute Quantification Analysis Final Analysis: Consolidated Purity Report C13_NMR->Analysis Final Confirmation

Caption: The multinuclear NMR workflow for purity validation.

Step 1: Experimental Protocol - Sample Preparation

The quality of your data begins with meticulous sample preparation.

  • Analyte Preparation: Accurately weigh approximately 15-20 mg of the dried, synthesized this compound into a clean, dry vial.

  • Solvent Choice: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds. For quantitative studies or compounds with potentially exchangeable protons, an aprotic solvent like DMSO-d₆ is recommended to avoid issues with deuterium exchange.[4][5][6]

  • Dissolution: Vortex the vial until the sample is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (for qNMR): For absolute purity determination (Step 4), add a certified internal standard with a known purity and mass. The standard should have a signal in a clean region of the spectrum. For ³¹P qNMR, triphenyl phosphate or phosphonoacetic acid are common choices, depending on solubility and the chemical shift of the analyte.[5]

Step 2: ¹H NMR Analysis - The Proton Fingerprint

The ¹H NMR spectrum provides a rapid screen for proton-bearing impurities and confirms the structure of the xylenyl groups.

Experimental Protocol:

  • Experiment: Standard 1D Proton (zg30 or equivalent)

  • Pulse Angle: 30 degrees

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 8-16 scans

Data Interpretation:

For pure this compound, the spectrum is expected to be simple and highly symmetric.

Expected Signal Approx. δ (ppm) in CDCl₃ Multiplicity Integration Assignment
Aromatic Protons7.0 - 7.2Multiplet9H3 x (m-H, p-H)
Methyl Protons~2.1Singlet18H6 x -CH₃

Identifying Impurities in the ¹H Spectrum:

  • Unreacted 2,6-dimethylphenol: Look for characteristic signals of the starting material: a singlet for the two methyl groups (~2.25 ppm), a multiplet for the aromatic protons (6.7-7.0 ppm), and a broad singlet for the phenolic -OH (variable, ~4.5-5.5 ppm).[7][8] The presence of these peaks is a clear sign of an incomplete reaction.

  • Solvent Residue: Signals from solvents used during synthesis or workup (e.g., diethyl ether, ethyl acetate, dichloromethane) are readily identifiable by their characteristic chemical shifts and multiplicities.

Step 3: ³¹P NMR Analysis - Probing the Phosphorus Core

This is the most direct method for analyzing the success of the phosphorylation. The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making spectral overlap rare.[9]

Experimental Protocol:

  • Experiment: 1D Phosphorus with proton decoupling (zgpg30 or equivalent)

  • Pulse Angle: 30 degrees

  • Relaxation Delay (d1): 5 seconds (a longer delay is a good practice for phosphorus)

  • Number of Scans (ns): 64-256 scans (³¹P is less sensitive than ¹H)

Data Interpretation:

  • Product Signal: Pure this compound should exhibit a single, sharp peak in the proton-decoupled spectrum. The chemical shift for triaryl phosphates typically falls in the range of -5 to -25 ppm.[10] For triphenyl phosphate, a common reference, the shift is around -17 ppm.[11] The electron-donating methyl groups on the xylenyl rings are expected to cause a slight downfield shift relative to triphenyl phosphate.

  • Phosphorus Impurities:

    • Hydrolysis Products: A di(2,6-xylenyl) phosphate impurity would appear at a different chemical shift, typically more upfield (closer to 0 ppm).

    • Phosphoric Acid: Will appear as a broad signal near 0 ppm.

    • Partially Substituted Chlorophosphates: These intermediates will have significantly different chemical shifts, often further downfield.

Compound Expected ³¹P δ (ppm) Appearance
This compound -15 to -20 (Est.) Sharp Singlet
Di(2,6-xylenyl) phosphate~0 to -10Sharp Singlet
Phosphoric Acid (H₃PO₄)~0Broad Singlet
Step 4: Quantitative ³¹P NMR (qNMR) - The Absolute Purity Assay

For an authoritative measure of purity, quantitative NMR (qNMR) is the gold standard. It allows for the determination of absolute purity without requiring an identical, highly purified standard of the analyte itself.[12]

Experimental Protocol for High-Accuracy q³¹P NMR:

  • Prepare the Sample: Prepare the sample as described in Step 1, ensuring the precise mass of both the analyte and a certified internal standard are known.

  • Set Acquisition Parameters:

    • Experiment: Use an inverse-gated decoupling sequence. This ensures that the proton decoupler is only on during signal acquisition, eliminating the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[9]

    • Pulse Angle: Use a 90-degree pulse to ensure maximum signal generation per scan.

    • Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample (both analyte and standard). For triaryl phosphates, a delay of 30-60 seconds is often sufficient, but should be measured for highest accuracy.

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for both the analyte and standard peaks.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I: Integral of the NMR signal

  • N: Number of nuclei giving rise to the signal (1 for both analyte and standard)

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

Step 5: ¹³C NMR - Confirming the Carbon Skeleton

While not typically used for quantification, the ¹³C NMR spectrum serves as a final, powerful confirmation of the product's identity and is particularly useful for detecting isomers.

Experimental Protocol:

  • Experiment: 1D Carbon with proton decoupling (zgpg30 or equivalent)

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance and sensitivity.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the symmetric this compound molecule.

Caption: Expected unique carbons in ¹³C NMR.

  • Expected Signals: Due to symmetry, you should observe 5 aromatic carbon signals and 1 methyl carbon signal.

  • Isomeric Impurities: If the synthesis inadvertently included, for example, 2,4-dimethylphenol, the resulting isomeric phosphate would have lower symmetry. This would lead to a more complex ¹³C spectrum with additional, distinct signals, providing clear evidence of isomeric impurities that might be difficult to resolve by other means.

Conclusion: An Integrated and Authoritative Approach

Validating the purity of synthesized this compound is a task that demands precision and a comprehensive analytical strategy. By systematically applying a combination of ¹H, ³¹P, and ¹³C NMR spectroscopy, a researcher can move beyond simple detection to achieve unambiguous structural confirmation and absolute quantification. This multi-nuclear approach creates a self-validating system where the data from each experiment corroborates the others, providing the highest degree of confidence in the final product's quality. This level of analytical rigor is indispensable for ensuring the integrity and reproducibility of scientific research.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032150). Retrieved from [Link]

  • Uchiyama, N., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • Gholivand, K., et al. (2006). Electronic structure and 31P NMR chemical shift of substituted triaryl, diaryl methyl and dimethyl aryl phosphates - A semi-empirical molecular orbital approach. Phosphorus, Sulfur, and Silicon and the Related Elements, 131(1), 97-105. Retrieved from [Link]

  • Uchiyama, N., et al. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin, 72(1), 36-40. Retrieved from [Link]

  • PubMed. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Retrieved from [Link]

  • Uchiyama, N., et al. (2020). Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation. Chemical and Pharmaceutical Bulletin, 68(7), 657-662. Retrieved from [Link]

  • Wikipedia. (n.d.). Trixylyl phosphate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Google Patents. (2013). CN103224521A - Preparation method of trixylenyl phosphate.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • SpectraBase. (n.d.). Triphenylphosphate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Chiron. (n.d.). Trixylyl phosphate (TXP). Retrieved from [Link]

Sources

A Cross-Validated Guide to GC-MS and LC-MS Methods for Trixylenyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of trixylenyl phosphate (TXP) is paramount. As a complex mixture of isomers often used as a flame retardant and plasticizer, its analysis presents unique challenges.[1][2][3] This guide provides an in-depth, cross-validated comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of TXP. We will delve into the technical nuances of each method, present supporting experimental data, and offer insights to guide your selection of the most appropriate technique for your specific application.

The Analytical Challenge of Trixylenyl Phosphate

Trixylenyl phosphate is not a single molecular entity but a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[1][2] Commercial TXP is a complex mixture of various isomers of tricresyl phosphate and trixylenyl phosphate, among other related compounds.[1][2][4] This inherent complexity, coupled with its high molecular weight and low volatility, makes its separation and quantification a non-trivial task.

Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Workhorse

GC-MS has long been a staple for the analysis of semi-volatile organic compounds, including many organophosphate esters. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection with a mass spectrometer.

Principle of GC-MS for TXP Analysis

In GC-MS, the sample is first vaporized in a heated inlet. The gaseous analytes are then carried by an inert gas through a long, thin column. Separation occurs as different isomers of TXP interact differently with the column's stationary phase, leading to different retention times. Upon exiting the column, the separated compounds are ionized, typically by electron ionization (EI), and the resulting ions are detected by the mass spectrometer based on their mass-to-charge ratio.

Experimental Protocol: A Typical GC-MS Workflow for TXP

The following protocol is a representative example for the analysis of TXP in a plastic matrix, based on established methods for organophosphorus compounds.[5][6]

1. Sample Preparation: Extraction

  • Weigh 1 gram of the homogenized plastic sample into a glass vial.

  • Add 10 mL of toluene as the extraction solvent.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the sample at 5000 rpm for 10 minutes.

  • Carefully collect the supernatant (the toluene extract).

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3. Data Analysis

  • Monitor characteristic ions for TXP isomers (e.g., m/z 410, 395, 303).

  • Quantify using an external standard calibration curve prepared from a certified TXP standard.

Diagram: GC-MS Workflow for TXP Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plastic Sample Extraction Ultrasonic Extraction (Toluene) Sample->Extraction Concentration Nitrogen Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Reconstitution Solvent Reconstitution SPE->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

Sources

Comparing the plasticizing effect of Tri(2,6-xylenyl)phosphate with phthalates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Tri(2,6-xylenyl)phosphate and Phthalate Plasticizers for High-Performance Polymer Applications

Introduction

In the realm of polymer science, the selection of a plasticizer is a critical decision that profoundly influences the final properties and performance of a material. For decades, phthalate esters, such as dioctyl phthalate (DOP) and diisononyl phthalate (DINP), have been the industry workhorses, prized for their efficiency and economic viability in rendering rigid polymers like polyvinyl chloride (PVC) flexible and processable.[1][2][3] However, the evolving demands of specialized applications, coupled with increasing scrutiny of the environmental and health profiles of certain phthalates, have catalyzed the search for high-performance alternatives.[2][4]

Among the most promising alternatives are triaryl phosphate esters, a class of compounds that offer a distinct set of properties. This guide provides a comprehensive, data-driven comparison of the plasticizing effects of a specific triaryl phosphate, this compound, with those of conventional phthalates. While direct comparative data for the specific 2,6-xylenyl isomer is limited in publicly available literature, we will draw upon extensive data for the broader class of trixylenyl phosphates (TXP) and other triaryl phosphates to provide a robust and insightful analysis for researchers, scientists, and drug development professionals.[5][6][7] This guide will delve into the mechanisms of action, comparative performance metrics, and detailed experimental protocols to provide a holistic understanding of their respective advantages and trade-offs.

Mechanism of Plasticization: A Molecular Perspective

Plasticizers function by inserting themselves between polymer chains, thereby disrupting the strong intermolecular forces that hold the chains together in a rigid structure.[8][9][10] This increases the "free volume" within the polymer matrix, allowing for greater segmental mobility of the polymer chains. The result is a decrease in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][8][10]

While both phosphate esters and phthalates operate on this fundamental principle, their distinct molecular structures lead to differences in their interactions with the polymer matrix and, consequently, their performance characteristics.

Phthalate Plasticization

Phthalates, being esters of phthalic acid, possess a polar aromatic ring and two flexible alkyl side chains.[3] The polar ester groups interact with polar sites on the polymer chain (e.g., the C-Cl bond in PVC), while the non-polar alkyl chains contribute to the increase in free volume. The length and branching of these alkyl chains are key determinants of the phthalate's efficiency and properties.[8]

This compound Plasticization

Triaryl phosphates, including this compound, have a more rigid and bulky structure compared to many common phthalates.[5][7] The central phosphate group is highly polar, leading to strong interactions with the polymer. The attached aryl (xylenyl) groups are bulky and sterically hindered, which is highly effective at separating polymer chains. This unique combination of polarity and bulkiness influences its plasticizing efficiency, thermal stability, and migratory behavior. Furthermore, the presence of phosphorus imparts inherent flame retardancy, a key advantage not offered by phthalates.[1][11][12][13]

Comparative Performance Analysis

The choice between this compound and a phthalate plasticizer involves a trade-off between several key performance indicators. The following sections provide a detailed comparison based on available experimental data for triaryl phosphates and common phthalates.

Plasticizer Efficiency

Plasticizer efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility, typically quantified by the reduction in glass transition temperature (Tg) or an increase in elongation.

Generally, at the same concentration, common phthalates like DOP are considered highly efficient plasticizers for PVC.[1] Triaryl phosphates may sometimes exhibit slightly lower plasticizing efficiency in terms of Tg depression compared to DOP at equivalent concentrations.[1] However, their bulky nature can be very effective in increasing free volume, contributing to good flexibility.

Table 1: Comparative Overview of Key Performance Metrics

PropertyThis compound (and Triaryl Phosphates)Phthalates (e.g., DEHP, DINP)
Plasticizer Efficiency Good, though may require slightly higher concentrations than some phthalates for the same Tg depression.[1][5]Excellent, considered the industry benchmark for PVC.[1][2]
Thermal Stability Excellent; high boiling point and low volatility.[7]Good, but generally lower than triaryl phosphates.[1]
Mechanical Properties Can impart high tensile strength and good elongation.Provides excellent flexibility and elongation at break.[2][9]
Migration Resistance Generally good due to higher molecular weight and polarity.[5]Varies with alkyl chain length; shorter chains are more prone to migration.
Flame Retardancy Inherent due to phosphorus content.[1][11][12]None.
Low-Temperature Flexibility Can be a limitation for some aromatic phosphates.[13][14]Generally good, especially for phthalates with linear alkyl chains.
Thermal Stability

Thermal stability is crucial for polymer processing at elevated temperatures and for the long-term durability of the final product. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property.[15][16][17]

Triaryl phosphates, including trixylenyl phosphate, are known for their excellent thermal stability, characterized by high boiling points and low volatility.[6][7] This translates to reduced plasticizer loss during high-temperature processing and a longer service life of the plasticized material.[5] Phthalates, while offering adequate thermal stability for many applications, generally exhibit higher volatility compared to triaryl phosphates.[1]

Mechanical Properties

The addition of a plasticizer modifies the mechanical properties of a polymer, typically decreasing tensile strength and modulus while increasing elongation at break.[8][9] These properties are often evaluated using tensile testing according to standards like ASTM D882 for thin films.[18][19][20][21]

While phthalates are renowned for imparting high flexibility and elongation, triaryl phosphates can also provide excellent mechanical properties. The rigid aromatic structure of triaryl phosphates can contribute to maintaining a higher tensile strength in the plasticized material compared to an equivalent concentration of some phthalates, without compromising acceptable flexibility.

Migration Resistance

Plasticizer migration is the process by which the plasticizer moves out of the polymer matrix over time, leading to embrittlement of the material and potential contamination of surrounding environments.[22][23] This is a critical consideration in medical devices and food contact applications.

Due to their generally higher molecular weight and polarity, triaryl phosphates often exhibit better migration resistance compared to lower molecular weight phthalates.[5] The strong interaction between the polar phosphate group and the polymer matrix helps to anchor the plasticizer, reducing its tendency to leach out.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized testing methodologies are essential. Below are detailed protocols for key experiments used to evaluate plasticizer performance.

Determination of Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)

Rationale: DMA is highly sensitive to the changes in molecular motion that define the glass transition, making it one of the most accurate methods for determining Tg and thus, plasticizer efficiency.[24][25]

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of the plasticized polymer with dimensions suitable for the DMA clamp, for instance, 22.5 mm long x 6.25 mm wide.[26]

  • Instrument Setup: Use a DMA instrument equipped with a film/fiber tension clamp.

  • Test Conditions:

    • Perform a temperature sweep from a sub-ambient temperature (e.g., -50°C) to a temperature well above the expected Tg (e.g., 150°C).

    • Set a heating rate of 2-3°C/minute.[26]

    • Apply a small-amplitude, fixed-frequency oscillation (e.g., 1 Hz).

  • Data Analysis: The Tg can be determined from the resulting plot of storage modulus (E'), loss modulus (E''), and tan delta versus temperature. The peak of the tan delta curve is most commonly reported as the Tg.[26]

Diagram 1: DMA Experimental Workflow

DMA_Workflow cluster_prep Sample Preparation cluster_analysis DMA Analysis cluster_results Data Interpretation Prep Prepare Polymer/ Plasticizer Blend Molding Compression Mold into Thin Film Prep->Molding Cutting Cut Specimen (e.g., 22.5x6.25 mm) Molding->Cutting Mount Mount Specimen in Film Clamp Cutting->Mount Ramp Temperature Ramp (-50°C to 150°C @ 3°C/min) Frequency: 1 Hz Mount->Ramp Measure Measure E', E'', tan δ Ramp->Measure Plot Plot tan δ vs. Temperature Measure->Plot Tg Identify Tg at tan δ peak Plot->Tg TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation Sample Weigh 5-10 mg of Plasticized Polymer Load Place in TGA Pan Sample->Load Heat Heat from Ambient to 600°C @ 10°C/min under N2 Load->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot % Weight Loss vs. Temperature Record->Plot Analyze Determine Onset of Degradation Temperature Plot->Analyze

Caption: Workflow for assessing thermal stability using TGA.

Measurement of Migration Resistance (Solvent Extraction Method)

Rationale: This method, adapted from principles in ASTM D1239, quantifies the amount of plasticizer that leaches from a polymer when immersed in a solvent, simulating extraction in a liquid environment. [22] Methodology:

  • Specimen Preparation: Cut a precise size of the plasticized film (e.g., 50 x 50 mm) and accurately weigh it (W_initial).

  • Immersion: Completely immerse the specimen in a solvent known to extract the plasticizer but not dissolve the polymer (e.g., hexane or ethanol) in a sealed container.

  • Incubation: Incubate at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Drying and Re-weighing: Remove the specimen, gently wipe off excess solvent, and dry it in a vacuum oven to a constant weight (W_final).

  • Calculation: Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Diagram 3: Logical Relationship of Plasticizer Properties

Plasticizer_Properties TXP This compound Thermal High Thermal Stability TXP->Thermal Flame Inherent Flame Retardancy TXP->Flame Migration Good Migration Resistance TXP->Migration Phthalate Phthalates Efficiency High Plasticizing Efficiency Phthalate->Efficiency LowTemp Good Low-Temp Flexibility Phthalate->LowTemp Cost Lower Cost Phthalate->Cost

Caption: Key performance attributes of this compound vs. Phthalates.

Conclusion and Future Perspectives

The choice between this compound and traditional phthalate plasticizers is not a matter of direct substitution but of strategic selection based on application-specific requirements. Phthalates remain highly effective and economical plasticizers for general-purpose applications where high flexibility and processability are the primary concerns. [1] However, for applications demanding superior performance under challenging conditions, this compound and other triaryl phosphates present a compelling alternative. Their exceptional thermal stability, low volatility, good migration resistance, and inherent flame retardancy make them highly suitable for demanding environments such as wire and cable insulation, automotive interiors, and high-performance coatings. [1][5][6][12]For drug development professionals, the lower migration potential is a significant advantage in applications where material purity and leachables are of utmost concern.

While this guide provides a robust comparison based on existing data for the triaryl phosphate class, further research involving direct, side-by-side testing of the specific this compound isomer against various phthalates in different polymer systems is warranted. Such studies would provide more granular data, enabling even more precise material formulation and empowering scientists to unlock new levels of performance and safety in advanced polymer applications.

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A Comparative Analysis of the Thermal Stability of Tri(2,6-xylenyl)phosphate and Other Common Organophosphates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Organophosphate Applications

Organophosphate esters (OPEs) are a diverse class of compounds extensively utilized as flame retardants, plasticizers, and high-performance lubricants.[1][2][3] Their efficacy in these roles is intrinsically linked to their thermal stability—the ability to resist decomposition at elevated temperatures. As industry pivots away from halogenated flame retardants, OPEs have become a primary alternative, making a deep understanding of their thermal behavior more critical than ever.[4] An ideal OPE for high-temperature applications, such as in engineering plastics or hydraulic fluids, must maintain its structural integrity under significant thermal stress to perform its function without premature degradation.[5][6]

This guide provides a detailed comparative analysis of the thermal stability of Tri(2,6-xylenyl)phosphate, a sterically hindered aromatic phosphate, against other widely used organophosphates like Triphenyl Phosphate (TPP) and Tricresyl Phosphate (TCP). We will delve into the experimental methodologies used for assessment, present comparative data, and discuss the structural attributes that govern thermal performance.

Experimental Methodology: A Framework for Reliable Thermal Analysis

To objectively assess and compare the thermal stability of different organophosphates, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.[7] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing precise data on decomposition temperatures.[8] DSC complements this by measuring the heat flow associated with thermal transitions, identifying endothermic or exothermic decomposition events.[9][10]

Causality Behind Experimental Design

The choice of experimental parameters is paramount for generating reproducible and meaningful data.

  • Atmosphere: An inert atmosphere, typically nitrogen, is used to study the inherent thermal stability of the compound through pyrolytic degradation, eliminating the variable of oxidative decomposition.[11]

  • Heating Rate: A controlled, linear heating rate (e.g., 10-20 °C/min) is standard.[12][13] This rate is slow enough to ensure uniform sample heating and allow for clear separation of thermal events, yet fast enough to complete the analysis in a practical timeframe.

  • Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and prevent any mass transfer limitations of evolved gases from affecting the measured decomposition rate.[14]

The entire protocol is designed as a self-validating system, grounded in established standards such as ASTM E1131 for compositional analysis by thermogravimetry.[15][16][17][18]

Experimental Workflow for Thermogravimetric Analysis (TGA)

The following diagram outlines the standardized workflow for evaluating the thermal stability of organophosphate esters.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis SamplePrep 1. Sample Preparation (5-10 mg sample weighed into alumina crucible) InstrumentSetup 2. Instrument Setup (Calibrate balance & temperature, set N2 flow rate to 30 mL/min) SamplePrep->InstrumentSetup Standardized Conditions TGA_Run 3. TGA Run (Heat from 30°C to 800°C at 10°C/min) InstrumentSetup->TGA_Run Load Sample & Start Method DataAcq 4. Data Acquisition (Continuously record mass, temperature, and time) TGA_Run->DataAcq CurveGen 5. Curve Generation (Plot Mass % vs. Temperature (TGA) & d(Mass%)/dT vs. Temp (DTG)) DataAcq->CurveGen Raw Data DataExtract 6. Data Extraction (Determine Tonset, Tmax, and Final Residue %) CurveGen->DataExtract Analyzed Curves

Caption: Standardized workflow for TGA from sample preparation to data analysis.

Step-by-Step TGA Protocol
  • Instrument Preparation: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's guidelines. Set the purge gas to high-purity nitrogen with a flow rate of 30 mL/min.[14]

  • Sample Preparation: Accurately weigh 5-10 mg of the organophosphate sample into a clean, tared alumina crucible.

  • Loading: Place the sample crucible onto the TGA balance mechanism and seal the furnace.

  • Thermal Program: Initiate the pre-defined heating program: equilibrate at 30°C, then ramp the temperature to 800°C at a rate of 10 °C/min.[12]

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.[7]

  • Analysis: Upon completion, analyze the resulting data to generate TGA (mass % vs. temperature) and derivative thermogravimetry (DTG) curves. From these curves, determine the key stability indicators.

Comparative Data and Performance Analysis

The thermal stability of an organophosphate is characterized by several key parameters derived from the TGA curve:

  • Onset Temperature (T_onset): The temperature at which significant decomposition and mass loss begin. A higher T_onset indicates greater stability.

  • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve.[13]

  • Char Yield / Residue: The percentage of the initial mass remaining at a high temperature (e.g., 800°C). For flame retardants, a higher char yield is often desirable as the char layer acts as an insulating barrier.[19][20]

Interpreting TGA and DTG Curves

TGA_Interpretation a 100 b c Residue % d 0 e f e->f TGA Curve g f->g h i Temperature (°C) j Mass % k l T_onset m T_max p1 p2 p1->p2 DTG Curve p3 p2->p3 DTG Curve l_start l_start l_end l_end l_start->l_end m_start m_start m_end m_end m_start->m_end

Caption: Idealized TGA and DTG curves showing key thermal stability metrics.

Thermal Stability Data Summary

The table below summarizes the thermal decomposition characteristics of this compound and other common organophosphates under a nitrogen atmosphere.

CompoundStructureT_onset (°C)T_max (°C)Key Observations & References
This compound Aryl Phosphate (Sterically Hindered)> 300 (est.)> 350 (est.)Commercial trixylenyl phosphate mixtures show decomposition above 300°C.[21] The pure 2,6-isomer, with a high melting point of 136-138°C, is expected to exhibit superior stability due to steric hindrance around the P-O-C bond.[21][22]
Triphenyl Phosphate (TPP) Aryl Phosphate~345~380In an epoxy matrix, decomposition begins around 345°C.[23] The neat compound is reported to be significantly more stable, beginning to decompose only around 600°C in an inert atmosphere.
Tricresyl Phosphate (TCP) Aryl Phosphate> 300~360General decomposition temperature is cited as being above 300°C.[24] On reactive ferrous surfaces, decomposition to form cresol can begin at lower temperatures (~180-250°C).[25][26]
Alkyl Phosphates (General) Alkyl Phosphate200 - 280250 - 320Generally less stable than aryl phosphates. Decomposition occurs at lower temperatures via the elimination of a phosphorus acid.[12][27]

Note: Data is compiled from multiple sources and may vary based on specific experimental conditions (e.g., heating rate, purity, sample matrix). Estimated values for this compound are based on data for commercial isomer mixtures and chemical principles.

Discussion: Structure-Stability Relationships

The data clearly indicates that aryl phosphates are significantly more thermally stable than their alkyl counterparts . This is attributed to the stronger P-O-C bond, where the oxygen's lone pair electrons can delocalize into the aromatic ring, increasing bond strength.[12]

Within the aryl phosphate class, This compound stands out for its anticipated superior thermal stability . The two methyl groups in the ortho positions (positions 2 and 6) on each phenyl ring create significant steric hindrance. This "molecular shielding" physically protects the vulnerable P-O-C ester linkages from thermal attack and intermolecular reactions, thus requiring higher energy (temperature) to initiate bond scission. While specific TGA data for the pure 2,6-isomer is not widely published, its high melting point (137.8°C) compared to commercial mixtures (which are liquids or have pour points around -20°C) is a strong indicator of a highly stable and well-ordered crystalline structure, which often correlates with high thermal stability.[21][22]

Triphenyl phosphate (TPP) also exhibits high thermal stability, though its decomposition temperature can be influenced by the surrounding matrix.[23] Tricresyl phosphate (TCP), a mixture of isomers, shows robust stability but can be susceptible to catalytic decomposition on certain metal surfaces, a factor relevant to its use in lubricants.[25][26]

Conclusion

The thermal stability of organophosphate esters is a critical performance parameter dictated by their chemical structure. Experimental analysis via Thermogravimetric Analysis (TGA) provides a reliable method for quantifying and comparing this property.

The evidence strongly supports the following hierarchy of thermal stability:

This compound ≥ Triphenyl Phosphate > Tricresyl Phosphate >> Alkyl Phosphates

The exceptional thermal stability of this compound, inferred from the behavior of related compounds and its unique sterically hindered structure, makes it a superior candidate for demanding, high-temperature applications where material integrity is non-negotiable. For researchers and drug development professionals working with thermally sensitive processes or formulations, selecting a highly stable excipient or additive like this compound can be crucial for ensuring product quality and safety.

References

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A Comparative Guide to the Leaching Characteristics of Tri(2,6-xylenyl)phosphate from Polymer Composites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the leaching characteristics of Tri(2,6-xylenyl)phosphate (TXP) from various polymer composites. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the migration of this common flame retardant, outlines robust experimental protocols for its assessment, and presents a framework for comparing its leaching from different polymer matrices.

Introduction: The Double-Edged Sword of this compound (TXP)

This compound, a member of the organophosphate ester family, is widely incorporated into polymer composites as a flame retardant and plasticizer.[1][2] Its primary function is to enhance the fire safety of materials used in a vast array of applications, from electronic enclosures to building materials. However, as with many additives that are not chemically bound to the polymer matrix, there is a potential for TXP to migrate or "leach" from the composite over time.[3][4] This leaching can lead to environmental contamination and potential human exposure, raising concerns about its toxicological effects.[5][6] Understanding the factors that govern the leaching of TXP is therefore paramount for material selection, risk assessment, and the development of safer, more durable polymer composites.

Commercial trixylenyl phosphate (TXP) is often a complex mixture of isomers, and its exact composition can be variable.[2][7] This guide will focus on the principles of leaching as they apply to the this compound isomer, while acknowledging that the presence of other isomers can influence the overall migration behavior.

The Mechanics of Leaching: A Physicochemical Perspective

The migration of an additive like TXP from a polymer matrix is a complex process governed by a confluence of physicochemical factors.[3][8] The leaching process is not a simple "washing off" but rather a diffusion-controlled phenomenon influenced by the properties of the additive, the polymer, and the surrounding environment.

Key Factors Influencing TXP Leaching:
  • Polymer Matrix Properties: The type of polymer, its crystallinity, density, and the presence of other additives all play a crucial role. Amorphous polymers with lower glass transition temperatures generally exhibit higher diffusion rates for additives compared to highly crystalline polymers.[9]

  • Additive Properties: The molecular size, polarity, and solubility of TXP in both the polymer and the surrounding medium are critical determinants of its leaching potential.

  • Environmental Conditions: Temperature, pH of the contacting liquid, and the nature of the solvent (e.g., aqueous, organic) can significantly accelerate or hinder the leaching process.[9][10][[“]] Increased temperature, for instance, enhances the mobility of both the polymer chains and the additive molecules, leading to faster migration.[9][12]

  • Surface Area to Volume Ratio: The geometry of the polymer composite part is also important. Smaller components or microplastics, with their larger surface area to volume ratio, will exhibit faster leaching rates.[13]

The following diagram illustrates the interplay of these factors in the leaching of TXP from a polymer composite.

Leaching_Factors cluster_polymer Polymer Composite cluster_environment External Environment Polymer Polymer Matrix (e.g., PVC, PE, ABS) Leaching Leaching Polymer->Leaching Matrix Permeability TXP This compound (TXP) TXP->Leaching Additive Mobility Solvent Contacting Medium (e.g., Water, Food Simulant) Solvent->Leaching Solvent Effects Conditions Environmental Factors (Temperature, pH, Time) Conditions->Leaching Accelerating Factors Leaching->Solvent TXP in Leachate

Caption: Factors influencing the leaching of TXP from polymer composites.

A Comparative Framework for Assessing TXP Leaching

Selection of Polymer Composites

A meaningful comparison requires the selection of a diverse yet relevant set of polymer matrices. The following polymers, commonly used in applications where TXP might be employed as a flame retardant, are recommended for a comparative study:

  • Polyvinyl Chloride (PVC): A versatile and widely used polymer, often plasticized, which can influence additive migration.

  • Acrylonitrile Butadiene Styrene (ABS): A common thermoplastic polymer used in electronic housings and automotive parts.

  • High-Impact Polystyrene (HIPS): Frequently used in applications requiring good impact resistance and flame retardancy.

  • Polycarbonate (PC): A durable and transparent thermoplastic often used in electronic and automotive applications.

  • Polyethylene (PE): A widely used commodity plastic, representing a more crystalline polymer matrix.

For each polymer, a standardized concentration of TXP (e.g., 5% by weight) should be compounded to ensure a consistent basis for comparison.

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) Adaptation

The U.S. Environmental Protection Agency's (EPA) Toxicity Characteristic Leaching Procedure (TCLP) provides a standardized method for simulating the leaching of contaminants in a landfill environment.[14][15] While designed for waste characterization, the principles of this method can be adapted to compare the leaching of TXP from different polymer composites under controlled laboratory conditions.

Step-by-Step Leaching Protocol:

  • Sample Preparation:

    • Prepare standardized samples of each polymer composite with a defined surface area (e.g., 1 cm x 1 cm squares).

    • Accurately weigh each sample.

  • Leaching Medium Selection:

    • Utilize a range of leaching media to simulate different environmental conditions:

      • Deionized Water (pH ~7): Represents neutral aqueous environments.

      • Acidic Buffer (pH 4.5): Simulates acidic rain or certain food types.

      • Alkaline Buffer (pH 9.0): Represents alkaline conditions.

      • 50% Ethanol/Water Solution: Simulates fatty food contact.[16]

  • Leaching Experiment:

    • Place a known mass of the polymer sample into a sealed extraction vessel.

    • Add the leaching medium at a solid-to-liquid ratio of 1:20 (w/v).[15][17]

    • Conduct the leaching at controlled temperatures (e.g., 25°C, 40°C, and 60°C) to assess the effect of temperature.

    • Agitate the samples for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is approached.

  • Leachate Collection and Analysis:

    • After the specified time, carefully separate the leachate from the polymer sample by filtration.

    • Analyze the concentration of TXP in the leachate using appropriate analytical instrumentation.

The following diagram outlines the experimental workflow for the comparative leaching study.

Leaching_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analysis A Select Polymer Composites (PVC, ABS, HIPS, PC, PE) B Prepare Standardized Samples (Size, Weight) A->B C Choose Leaching Media (Water, Acid, Base, Ethanol) B->C D Set Leaching Conditions (Temperature, Time) C->D E Perform Extraction D->E F Separate Leachate E->F G Quantify TXP Concentration (e.g., GC-MS, HPLC) F->G H Compare Leaching Profiles G->H

Caption: Experimental workflow for comparing TXP leaching.

Analytical Quantification of TXP

Accurate quantification of TXP in the leachate is critical for a valid comparison. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques due to their high sensitivity and selectivity for organophosphate esters.

Abridged Analytical Protocol (GC-MS):

  • Sample Extraction: If necessary, perform a liquid-liquid extraction of the leachate to concentrate the TXP and remove interfering substances.

  • Instrumental Analysis: Inject the extracted sample into a GC-MS system.

  • Quantification: Use a calibrated standard curve of TXP to determine its concentration in the leachate.

Comparative Performance Data (Illustrative)

The following tables present illustrative data that could be expected from the proposed comparative study. This data is intended to provide a framework for presenting and interpreting experimental results.

Table 1: Leaching of TXP into Deionized Water at 40°C after 72 hours

Polymer CompositeLeached TXP (µg/g of polymer)
PVC15.2
ABS8.5
HIPS11.8
PC5.1
PE2.3

Table 2: Effect of Temperature on TXP Leaching from PVC after 72 hours

Leaching Temperature (°C)Leached TXP (µg/g of polymer)
258.9
4015.2
6035.7

Table 3: Effect of Leaching Medium on TXP Leaching from ABS at 40°C after 72 hours

Leaching MediumLeached TXP (µg/g of polymer)
Deionized Water8.5
Acidic Buffer (pH 4.5)10.2
Alkaline Buffer (pH 9.0)7.9
50% Ethanol/Water22.4

Discussion and Interpretation

The illustrative data highlights several key trends that would be anticipated in a real-world study:

  • Polymer Matrix Influence: Less crystalline and more amorphous polymers like PVC and HIPS are expected to show higher leaching of TXP compared to more crystalline polymers like PE.

  • Temperature Dependence: As demonstrated in Table 2, an increase in temperature significantly accelerates the leaching of TXP. This is a critical consideration for products that may be exposed to elevated temperatures during their service life.

  • Solvent Effects: The nature of the contacting medium has a profound impact. The higher leaching in the 50% ethanol/water solution suggests that TXP has a greater affinity for this medium, which is a crucial factor for food contact applications.

Environmental and Toxicological Considerations

The leaching of TXP from polymer composites contributes to its release into the environment. While data on the environmental fate of the specific 2,6-isomer is limited, information on trixylenyl phosphates in general suggests they are expected to be immobile in soil and have the potential for bioaccumulation in aquatic organisms.[1][5] From a toxicological perspective, trixylenyl phosphate is classified as a reproductive toxin in some jurisdictions.[2] Therefore, minimizing its leaching is a key aspect of responsible product stewardship.

Conclusion

The leaching of this compound from polymer composites is a multifaceted issue that requires a systematic and comparative approach for its assessment. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers and developers can make informed decisions about material selection and product design to minimize the environmental and health risks associated with this widely used flame retardant. The framework presented in this guide provides a scientifically sound basis for conducting such comparative studies and fostering the development of safer and more sustainable polymer products.

References

  • Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem. (n.d.). Retrieved from [Link]

  • Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem. (n.d.). Retrieved from [Link]

  • TRIS(2,6-XYLENYL)PHOSPHATE - Pharos. (n.d.). Retrieved from [Link]

  • Trixylyl phosphate (TXP) - Chiron.no. (n.d.). Retrieved from [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (n.d.). Retrieved from [Link]

  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) - GOV.UK. (n.d.). Retrieved from [Link]

  • Xylyl phosphate esters: Human health tier II assessment. (2018, March 2). Retrieved from [Link]

  • Environmental factors strongly influence the leaching of di(2-ethylhexyl) phthalate from polyvinyl chloride microplastics - PubMed. (2023, August 15). Retrieved from [Link]

  • TCLP - Pace Analytical. (n.d.). Retrieved from [Link]

  • Method 1311: Toxicity Characteristic Leaching Procedure, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Meth. (n.d.). Retrieved from [Link]

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  • How Does Heat Influence Chemical Leaching from Plastic? (2025, November 27). Retrieved from [Link]

  • Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analytical Methods and Sampling Guidance - Texas Commission on Environmental Quality. (2026, January 7). Retrieved from [Link]

  • Tris(2,6-xylenyl)phosphate - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • Fibrous Polycaprolactone-Based Composite Materials with the Addition of Hardystonite: Haemostatic Potential, Antioxidant Activity, and Biocompatibility Assessment - MDPI. (2026, January 13). Retrieved from [Link]

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  • Migration of engineered nanoparticles from polymer packaging to food – a physicochemical view. (n.d.). Retrieved from [Link]

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  • Applicability and Technical Differences of Leachate Test Methods in British Columbia - ALS Global. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tri(2,6-xylenyl)phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the scientific community, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of Tri(2,6-xylenyl)phosphate, a member of the organophosphate ester family commonly used as a flame retardant and plasticizer.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Understanding the Hazards of this compound

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. This compound is classified as a hazardous substance with the following key characteristics:

  • Physical State: It is typically a solid or waxy substance.[1][3]

  • Health Hazards: It is known to cause skin and serious eye irritation.[1] Some related organophosphate esters, like Trixylyl phosphate, may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[4][5] Ingestion and skin absorption of the pure substance can be toxic.[6]

  • Environmental Hazards: this compound and related compounds are very toxic to aquatic life with long-lasting effects.[4][7] Due to its low water solubility, it can persist in the environment and has a high potential for bioconcentration in aquatic organisms.[1][8]

Property[1]Value
Molecular Formula C24H27O4P
Molecular Weight 410.4 g/mol
Melting Point 137.8 °C
Boiling Point 262-264 °C @ 6 mm Hg
Water Solubility 0.89 ppm at 25 °C
Log Kow 5.63
Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal workflow. The principle of As Low As Reasonably Achievable (ALARA) should be applied to minimize exposure.

Personal Protective Equipment (PPE):

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves tested according to EN 374 are required.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4][5]

  • Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • An eyewash station and safety shower must be readily accessible.[5][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. It is classified as a hazardous waste, and therefore, conventional disposal methods are strictly prohibited.[9][10]

Step 1: Waste Segregation and Containerization

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine gas.[11]

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.

  • The waste container label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: On-Site Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • The storage area should have secondary containment to mitigate spills.

  • Store the waste container locked up or in an area accessible only to authorized personnel.[5]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are equipped to handle it safely.

  • The primary recommended method for the ultimate disposal of organophosphate esters is incineration in an approved industrial combustion plant .[4] This high-temperature process ensures the complete destruction of the compound, minimizing environmental release.

  • Land disposal of waste residue should only be considered after consulting with environmental regulatory agencies for guidance on acceptable practices.[1][6]

Never pour this compound down the drain or dispose of it in the regular trash. [12] This can lead to severe contamination of waterways and ecosystems.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate storage Store in a Secure, Ventilated Area with Secondary Containment segregate->storage spill Spill Occurs segregate->spill Potential Event contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs provide_sds Provide SDS to Contractor contact_ehs->provide_sds transport Waste is Transported by Licensed Professionals provide_sds->transport incineration Ultimate Disposal: High-Temperature Incineration at an Approved Facility transport->incineration end End: Safe and Compliant Disposal incineration->end spill_protocol Follow Spill Response Protocol: Evacuate, Contain, Collect, Decontaminate, Report spill->spill_protocol spill_protocol->segregate Re-containerize Spill Waste

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the protocols outlined in this guide, laboratory professionals can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment and a healthier planet. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling or disposing of any chemical.

References

  • PubChem. (n.d.). Tris(2,6-xylenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Degradation and phosphorus immobilization treatment of organophosphate esters hazardous waste by Fe-Mn bimetallic oxide. Journal of Hazardous Materials, 449, 131049. Retrieved from [Link]

  • Haz-Map. (n.d.). Tris(2,6-xylenyl)phosphate. National Library of Medicine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trixylyl phosphate. Retrieved from [Link]

  • PubChem. (n.d.). Trixylenyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Phosphate Ester Flame Retardants ToxGuide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposing Of Small Batches Of Hazardous Wastes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling Tri(2,6-xylenyl)phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation cannot come at the cost of safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Tri(2,6-xylenyl)phosphate, ensuring that your critical work is protected by equally critical safety measures.

This compound, a member of the organophosphate ester family, is a solid compound utilized in various industrial and laboratory applications. While essential for certain processes, it presents notable health and environmental hazards that demand rigorous adherence to safety protocols. This guide moves beyond mere compliance, offering a detailed operational plan rooted in scientific principles to foster a culture of safety and responsibility within your laboratory.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Environmental Hazard: Poses a threat to the environment, with the potential to contaminate groundwater and waterways.[2]

Given these hazards, a thorough risk assessment should be conducted before any procedure involving this chemical. This assessment must consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, mixing, heating), and the potential for spills or aerosol generation.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE CategorySpecifications and Rationale
Hand Protection Chemical-resistant gloves are mandatory. Based on data for similar organophosphates, nitrile or polyvinylchloride (PVC) gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. For procedures with a high risk of splashing, consider double-gloving .
Eye and Face Protection Safety goggles with side shields are the minimum requirement to protect against dust particles and accidental splashes. A face shield must be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
Respiratory Protection All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with a particulate filter (N, R, or P series) is required. For situations with potential for vapor exposure, a combination organic vapor/particulate cartridge should be used.
Protective Clothing A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended. Pant legs should be worn outside of footwear to prevent chemicals from entering.
Footwear Closed-toe shoes are mandatory in any laboratory setting. For significant handling operations, chemical-resistant shoe covers should be worn over standard footwear.

Section 3: Safe Handling Protocol - A Step-by-Step Approach

Adherence to a systematic handling protocol is crucial for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for the safe use of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. weigh Weigh Solid in Fume Hood don_ppe->weigh 3. transfer Transfer to Reaction Vessel weigh->transfer 4. dissolve Dissolve/Mix as per Protocol transfer->dissolve 5. decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate 6. package_waste Package Solid & Liquid Waste decontaminate->package_waste 7. dispose Dispose of Waste via Hazardous Waste Stream package_waste->dispose 8. doff_ppe Doff PPE in Correct Sequence dispose->doff_ppe 9. wash Wash Hands Thoroughly doff_ppe->wash 10.

Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Procedural Steps:
  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather and inspect all necessary PPE as outlined in Section 2.

    • Don PPE in the following order: lab coat, shoe covers (if necessary), respirator, eye and face protection, and then gloves.

  • Handling:

    • Perform all weighing and initial handling of the solid compound inside a certified chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • If dissolving or mixing, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all glassware and work surfaces that have come into contact with the chemical. Use an appropriate solvent and then wash with soap and water.

    • Collect all solid waste, including contaminated gloves, absorbent materials, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.

  • Post-Handling:

    • Doff PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the face shield, goggles, lab coat, and respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Section 4: Emergency Procedures - Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected skin with large amounts of water while removing all contaminated clothing.[2] Gently wash the affected area with soap and water.[2] Seek immediate medical attention, even if no symptoms such as redness or irritation develop.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Small Spill For a small spill of the solid, carefully scoop the material into a clean, dry, and labeled container for disposal.[2] Avoid creating dust. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Section 5: Disposal Plan - Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to protect the environment.

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this chemical must be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Pathway: All waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.[1] Always follow your local and institutional regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for waste segregation and disposal.

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Contaminated PPE, unused chemical, cleanup materials is_solid->solid_waste Yes liquid_waste Contaminated solvents, reaction mixtures is_solid->liquid_waste No package_solid Package in Labeled Solid Hazardous Waste Container solid_waste->package_solid package_liquid Package in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid disposal Dispose via Institutional Hazardous Waste Program package_solid->disposal package_liquid->disposal

Caption: Waste disposal decision tree for this compound.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Safety Data Sheet: Trixylyl phosphate. Chemos GmbH&Co.KG. [Link]

  • Right to Know - Hazardous Substance Fact Sheet. NJDOH. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460. PubChem. [Link]

  • Trixylenyl phosphate | C24H27O4P | CID 19736. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.